molecular formula C40H51N3O13 B8104058 DBCO-NH-PEG7-C2-NHS ester

DBCO-NH-PEG7-C2-NHS ester

カタログ番号: B8104058
分子量: 781.8 g/mol
InChIキー: HCAZCCPLHFREKB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

DBCO-NH-PEG7-C2-NHS ester is a useful research compound. Its molecular formula is C40H51N3O13 and its molecular weight is 781.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H51N3O13/c44-36(41-16-13-37(45)42-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)42)14-17-49-19-21-51-23-25-53-27-29-55-30-28-54-26-24-52-22-20-50-18-15-40(48)56-43-38(46)11-12-39(43)47/h1-8H,11-31H2,(H,41,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAZCCPLHFREKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H51N3O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

781.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

DBCO-NH-PEG7-C2-NHS ester chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DBCO-NH-PEG7-C2-NHS ester, a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced bioconjugation techniques.

Chemical Structure and Properties

This compound is a versatile molecule composed of three key functional components: a dibenzocyclooctyne (DBCO) group, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1] The DBCO moiety is a strained alkyne that enables rapid and specific reaction with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] This bioorthogonal reaction is highly efficient and proceeds under mild physiological conditions, making it ideal for conjugating sensitive biomolecules.[2]

The NHS ester is a reactive group that specifically targets primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies, to form stable amide bonds.[2][4] The PEG7 spacer, consisting of seven polyethylene glycol units, is a hydrophilic linker that enhances the solubility of the molecule and the resulting conjugate, reduces steric hindrance, and can decrease the immunogenicity of the labeled biomolecule.[1][5]

The combination of these three components in a single molecule allows for a two-step bioconjugation strategy. First, the NHS ester is used to attach the DBCO group to a protein or other amine-containing molecule. Subsequently, the DBCO-labeled molecule can be specifically conjugated to a second molecule bearing an azide (B81097) group via the SPAAC reaction.

Physicochemical Properties
PropertyValueReference
Molecular Weight781.85 g/mol [1]
Purity≥95%[1][5]
SolubilitySoluble in organic solvents such as DMSO and DMF[6][7]
Storage ConditionsStore at -20°C, desiccated and protected from light. In solid form, it is stable for at least one year. When dissolved in DMSO or DMF, it should be used within 2-3 months.[3][6]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications:

  • Antibody-Drug Conjugates (ADCs): This linker is frequently used to attach cytotoxic drugs (payloads) to antibodies.[2] The antibody, functionalized with the DBCO group via its lysine residues, can then be conjugated to an azide-modified payload, enabling targeted drug delivery to cancer cells.[2]

  • Cellular Labeling and Imaging: Biomolecules on the surface of cells that have been metabolically engineered to display azide groups can be labeled with DBCO-functionalized probes for imaging and tracking.[2]

  • Bioconjugation: It is widely used for the site-specific conjugation of proteins, peptides, nucleic acids, and other biomolecules.[2]

  • Nanoparticle and Surface Functionalization: The linker can be used to attach biomolecules to nanoparticles or surfaces for various diagnostic and therapeutic applications.[5]

Experimental Protocols

The following is a generalized protocol for the conjugation of an antibody with this compound followed by a copper-free click chemistry reaction with an azide-modified molecule.

Antibody Activation with this compound
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.[6]

    • Prepare the antibody in a suitable buffer (e.g., PBS) at a concentration of approximately 1 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide.[6] If necessary, exchange the buffer using a desalting column.[6]

  • Activation Reaction:

    • Add a 20-30 fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be around 20%.[6]

    • Incubate the reaction for 60 minutes at room temperature.[6]

  • Quenching:

    • To stop the reaction, add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM.[8]

    • Incubate for 15 minutes at room temperature.[6]

  • Purification of DBCO-labeled Antibody:

    • Remove unreacted this compound using a desalting column (e.g., Zeba Spin Desalting Column, 7k MWCO).[8]

    • Determine the concentration of the purified DBCO-labeled antibody. The labeled antibody can be stored at -20°C for up to a month.[6]

Copper-Free Click Chemistry Reaction
  • Reaction Setup:

    • Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-modified molecule of interest.[6][8]

  • Incubation:

    • Incubate the reaction mixture overnight at 4°C or for 3-4 hours at room temperature.[8]

  • Purification of the Final Conjugate:

    • Purify the final antibody conjugate to remove unreacted azide-modified molecules using methods such as size-exclusion chromatography (e.g., HPLC on a Superdex column).[8]

  • Validation:

    • The final conjugate can be analyzed by SDS-PAGE to confirm successful conjugation.[8]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the bioconjugation process using this compound.

Antibody_Conjugation_Workflow cluster_activation Antibody Activation cluster_click Copper-Free Click Chemistry Antibody Antibody (in amine-free buffer) Incubate_Activation Incubate (RT, 60 min) Antibody->Incubate_Activation DBCO_Ester This compound (in DMSO) DBCO_Ester->Incubate_Activation Quench Quench (Tris buffer) Incubate_Activation->Quench Purify_Activation Purify (Desalting Column) Quench->Purify_Activation DBCO_Antibody DBCO-labeled Antibody Purify_Activation->DBCO_Antibody Incubate_Click Incubate (4°C, overnight) DBCO_Antibody->Incubate_Click Azide_Molecule Azide-modified Molecule Azide_Molecule->Incubate_Click Purify_Click Purify (Size-Exclusion Chromatography) Incubate_Click->Purify_Click Final_Conjugate Final Antibody Conjugate Purify_Click->Final_Conjugate

Caption: Workflow for antibody conjugation using this compound.

References

A Technical Guide to the Application of DBCO-NH-PEG7-C2-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NH-PEG7-C2-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics and diagnostic agents. This molecule incorporates three key chemical motifs: a Dibenzocyclooctyne (DBCO) group, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This combination allows for a two-step, orthogonal conjugation strategy, providing precise control over the linking of biomolecules.

The NHS ester facilitates the initial reaction with primary amines, such as the lysine (B10760008) residues on the surface of proteins, to form a stable amide bond. The PEG7 spacer is a hydrophilic linker that enhances the solubility of the conjugate, reduces steric hindrance, and minimizes potential immunogenicity.[1] The DBCO group enables the subsequent, highly specific and efficient copper-free click chemistry reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with azide-containing molecules.[2] This bioorthogonal reaction proceeds readily under physiological conditions without the need for a toxic copper catalyst, making it ideal for applications involving sensitive biological systems.[3]

This technical guide provides an in-depth overview of the core applications, quantitative data, and detailed experimental protocols for utilizing this compound in research and drug development.

Core Applications

The unique properties of this compound make it a versatile tool for a range of applications, including:

  • Antibody-Drug Conjugates (ADCs): The linker is used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

  • PROTACs (Proteolysis Targeting Chimeras): It can be used in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[4]

  • Imaging and Diagnostics: Fluorophores, radiolabels, or other imaging agents can be conjugated to targeting moieties for in vivo imaging and diagnostic assays.

  • Surface and Nanoparticle Functionalization: Biomolecules can be immobilized on surfaces, such as biosensors or microarrays, and nanoparticles for various biomedical applications.[5]

Quantitative Data

The efficiency and reliability of bioconjugation reactions are critical for reproducible results. The following tables summarize key quantitative data related to the performance of DBCO-containing linkers.

Table 1: Physicochemical and Reaction Kinetics Data

ParameterValueConditionsSource(s)
Purity >95% (HPLC)Not Applicable[6]
Solubility Soluble in DMSO, DMFNot Applicable[6]
Second-Order Rate Constant (k₂) of DBCO with Benzyl Azide 0.24 M⁻¹s⁻¹CH₃CN:H₂O (3:1)[7]
Second-Order Rate Constant (k₂) of DBCO with Phenyl Azide 0.033 M⁻¹s⁻¹CH₃CN:H₂O (3:1)[7]
Reaction Yield of DBCO-Azide Reaction >90%DPBS buffer for 2 hours[7]
UV-Vis Absorbance Maximum for DBCO ~310 nmNot Applicable[3][7]

Table 2: Recommended Reaction Conditions for Protein Labeling

ParameterRecommended ValueBiomoleculeSource(s)
Molar Excess of DBCO-NHS Ester 10-50 foldGeneral Proteins[8]
Molar Excess of DBCO-NHS Ester 20-30 foldAntibodies[3][7]
Incubation Time 30-60 minutes at Room TemperatureGeneral Proteins/Antibodies[3][9]
Incubation Time 2 hours on iceGeneral Proteins/Antibodies[8][9]
pH for NHS Ester Reaction 7.0-9.0Primary Amines[5][8]
Molar Excess of Azide Reagent 2-4 foldDBCO-functionalized antibody[3][7]
Incubation Time for SPAAC 2-12 hours at Room Temperature or 4°CDBCO-functionalized antibody[7][8]

Table 3: Stability Profile of DBCO Moiety in Aqueous Solutions

pHTemperatureIncubation TimeRemaining DBCO (%)Source(s)
5.025°C24 hours85 - 90%[10]
7.4 (PBS)4°C48 hours>95%[10]
7.4 (PBS)25°C24 hours90 - 95%[10]
7.4 (PBS)37°C24 hours80 - 85%[10]
8.525°C24 hours90 - 95%[10]

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving this compound.

Protocol 1: Labeling of an Antibody with this compound

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[7] If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[3][11]

  • Conjugation Reaction:

    • Add a 20- to 30-fold molar excess of the this compound stock solution to the antibody solution.[3][7]

    • Ensure the final DMSO concentration in the reaction mixture is below 20%.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[3][9]

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.[9]

    • Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[9]

Protocol 2: Purification of the DBCO-Labeled Antibody

Materials:

  • Quenched reaction mixture from Protocol 1

  • Size-Exclusion Chromatography (SEC) system or a pre-packed desalting column

  • Equilibration and elution buffer (e.g., PBS, pH 7.4)

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column or desalting column with the desired buffer according to the manufacturer's instructions.

  • Sample Loading and Elution:

    • Load the quenched reaction mixture onto the equilibrated column.

    • Elute the sample with the equilibration buffer. The DBCO-conjugated antibody will elute in the earlier fractions, while the smaller, unreacted DBCO reagent and quenching agent will elute later.[12]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

    • Pool the fractions containing the purified DBCO-conjugated antibody.

Protocol 3: Characterization of the DBCO-Labeled Antibody (Degree of Labeling)

Materials:

  • Purified DBCO-conjugated antibody from Protocol 2

  • UV-Vis spectrophotometer

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified DBCO-antibody conjugate at 280 nm (A₂₈₀) and ~309 nm (A₃₀₉).[9]

  • Calculate the Degree of Labeling (DOL):

    • The DOL, which represents the average number of DBCO molecules per antibody, can be calculated using the following formula:[9]

      DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)

      Where:

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_DBCO is the molar extinction coefficient of the DBCO group at ~309 nm (typically ~12,000 M⁻¹cm⁻¹).

      • CF is a correction factor for the absorbance of the DBCO group at 280 nm (typically ~0.90).[13]

Protocol 4: Copper-Free Click Chemistry Conjugation

Materials:

  • Purified DBCO-labeled antibody from Protocol 2

  • Azide-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-functionalized molecule.[3][14]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[8]

  • Purification and Analysis:

    • Purify the final antibody conjugate using an appropriate chromatography method (e.g., SEC, affinity chromatography) to remove excess azide-containing reagent.

    • Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.

Visualizations

The following diagrams illustrate the key chemical reactions and experimental workflows associated with the use of this compound.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) Protein-NH2 Protein with Primary Amine (e.g., Lysine) DBCO_Protein DBCO-Labeled Protein Protein-NH2->DBCO_Protein NHS Ester Reaction (pH 7.0-9.0) DBCO_NHS This compound DBCO_NHS->DBCO_Protein NHS NHS (byproduct) DBCO_Protein->NHS Final_Conjugate Final Bioconjugate DBCO_Protein->Final_Conjugate SPAAC Reaction Azide_Molecule Azide-Functionalized Molecule (e.g., Drug, Fluorophore) Azide_Molecule->Final_Conjugate G Start Start: Antibody Solution Add_DBCO Add this compound (20-30x molar excess) Start->Add_DBCO Incubate_1 Incubate (30-60 min, RT) Add_DBCO->Incubate_1 Quench Quench Reaction (Tris-HCl) Incubate_1->Quench Purify_1 Purification (Desalting Column/SEC) Quench->Purify_1 Characterize Characterize (Determine DOL via UV-Vis) Purify_1->Characterize Add_Azide Add Azide-Molecule (2-4x molar excess) Characterize->Add_Azide Incubate_2 Incubate (4-12h, RT or 4°C) Add_Azide->Incubate_2 Purify_2 Final Purification (e.g., SEC, Affinity) Incubate_2->Purify_2 End Final Conjugate Purify_2->End

References

The Strategic Role of the PEG7 Linker in DBCO-NH-PEG7-C2-NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The DBCO-NH-PEG7-C2-NHS ester is a heterobifunctional crosslinker meticulously designed for advanced bioconjugation applications, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and sophisticated imaging agents. Its modular design, comprising a Dibenzocyclooctyne (DBCO) group, a seven-unit polyethylene (B3416737) glycol (PEG7) spacer, a two-carbon (C2) alkyl chain, and an N-hydroxysuccinimide (NHS) ester, offers a powerful toolkit for covalently linking biomolecules. This guide provides a comprehensive technical overview of the core functionalities of this linker, with a specific focus on the pivotal role of the PEG7 component.

Molecular Architecture and Functional Roles

The this compound is engineered with distinct chemical moieties, each serving a specific and crucial function in the bioconjugation process. The spatial arrangement and chemical properties of these components dictate the linker's utility in creating stable and effective bioconjugates.

  • Dibenzocyclooctyne (DBCO): This is the bioorthogonal reactive group. The inherent ring strain in the cyclooctyne (B158145) ring allows it to undergo a highly efficient and selective Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-containing molecules.[1] This "click chemistry" reaction is notable for being copper-free, which is a significant advantage as it avoids the cytotoxicity associated with copper catalysts, making it ideal for use in living systems.[2]

  • N-hydroxysuccinimide (NHS) Ester: This is a highly reactive group that specifically targets primary amines (–NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins and peptides.[][4][5] The reaction, a nucleophilic acyl substitution, forms a stable and effectively irreversible amide bond under physiological conditions, ensuring a permanent linkage between the linker and the amine-containing biomolecule.[][4]

  • PEG7 Linker: The central component of this linker is a discrete chain of seven polyethylene glycol units. The PEG7 spacer is not merely a spacer; it imparts several critical physicochemical properties to the entire molecule and the final conjugate.

  • C2 Linker: This refers to a two-carbon (ethyl) spacer, which provides additional spatial separation and flexibility between the PEG chain and the NHS ester.

  • NH Group: This amino group is part of the linker's backbone, connecting the DBCO moiety to the PEG chain, contributing to the overall chemical structure and stability.

Below is a diagram illustrating the functional relationship of these components.

G cluster_0 Molecule 1 (e.g., Antibody) cluster_1 Molecule 2 (e.g., Drug) A DBCO (Dibenzocyclooctyne) - Bioorthogonal handle - Reacts with azides (SPAAC) - Copper-free click chemistry B PEG7 Linker - Hydrophilic spacer - Enhances solubility - Reduces aggregation - Minimizes steric hindrance - Improves pharmacokinetics A->B covalent bond F Azide (-N3) A->F Triazole Ring Formation (Click Chemistry) C C2 Linker - Short alkyl spacer (Ethyl) - Provides flexibility B->C covalent bond D NHS Ester - Amine-reactive group - Forms stable amide bonds - Targets lysines, N-terminus C->D covalent bond E Primary Amine (-NH2) D->E Amide Bond Formation

Functional components of this compound.

The Pivotal Role of the PEG7 Linker

The inclusion of a PEG7 spacer is a strategic design choice that confers significant advantages to the bioconjugate, influencing its solubility, stability, pharmacokinetics, and biological activity.

Enhanced Solubility and Reduced Aggregation

One of the primary benefits of PEGylation is the enhancement of aqueous solubility.[6][7][8][9][10] Many therapeutic payloads, such as cytotoxic drugs used in ADCs, are hydrophobic. Conjugating these molecules to an antibody can increase the overall hydrophobicity of the conjugate, leading to aggregation, which can compromise its efficacy and accelerate clearance from circulation.[11] The hydrophilic nature of the PEG7 linker helps to mitigate this by creating a hydration shell around the payload, improving the solubility of the entire conjugate.[6][9]

Improved Pharmacokinetics

The length of the PEG linker has a direct and quantifiable impact on the pharmacokinetic properties of a bioconjugate.[12][13] Longer PEG chains increase the hydrodynamic radius of the molecule, which can reduce renal clearance and prolong its circulation half-life.[6] This extended circulation time can lead to greater accumulation at the target site, enhancing therapeutic efficacy.[13][14]

Table 1: Effect of PEG Linker Length on Bioconjugate Pharmacokinetics

Molecule Type PEG Linker Length Key Pharmacokinetic Finding Reference
Affibody-Drug Conjugate None Half-life of 19.6 minutes. [13]
Affibody-Drug Conjugate 4 kDa 2.5-fold increase in half-life compared to no PEG. [13]
Affibody-Drug Conjugate 10 kDa 11.2-fold increase in half-life compared to no PEG. [13]
Non-binding IgG-MMAE (DAR=8) No PEG Clearance Rate: ~8.5 mL/kg/day [12]
Non-binding IgG-MMAE (DAR=8) PEG8 Clearance Rate: ~2.5 mL/kg/day (0.29-fold vs. Non-PEGylated) [12]
Non-binding IgG-MMAE (DAR=8) PEG12 Clearance Rate: ~2.5 mL/kg/day (0.29-fold vs. Non-PEGylated) [12]

| Non-binding IgG-MMAE (DAR=8) | PEG24 | Clearance Rate: ~2.5 mL/kg/day (0.29-fold vs. Non-PEGylated) |[12] |

This data, synthesized from multiple studies, demonstrates a clear trend where increasing PEG length significantly improves half-life and reduces clearance rates. The PEG7 linker in the subject molecule contributes to this effect, providing a balance between improved pharmacokinetics and maintaining a relatively compact molecular size.

Steric Hindrance and Flexibility

The PEG7 chain provides a flexible spacer that physically separates the two conjugated molecules. This is critical for preserving the biological activity of both molecules. For instance, in an ADC, the PEG linker can prevent the cytotoxic drug from sterically hindering the antigen-binding site of the antibody. Conversely, it prevents the large antibody from blocking the drug's interaction with its intracellular target upon release. Research has shown that the inclusion of a PEG linker can lead to faster SPAAC reaction rates compared to a non-PEGylated equivalent, likely by reducing the steric hindrance around the DBCO group and improving its accessibility.[15]

Reduced Immunogenicity

PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins. The flexible PEG chain can mask antigenic epitopes on the protein surface, preventing recognition by the immune system. This "stealth" effect can reduce the risk of an anti-drug antibody (ADA) response, which is a common challenge in biotherapy.[7]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical protein conjugation workflow.

Protein Labeling with this compound

This protocol describes the covalent attachment of the DBCO moiety to a protein via its primary amines.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester and must be avoided.[16]

    • Adjust the protein concentration to 1-10 mg/mL. Higher concentrations generally improve labeling efficiency.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, as NHS esters are moisture-sensitive.[16]

    • Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[16]

  • Conjugation Reaction:

    • Add a 10- to 40-fold molar excess of the DBCO-linker solution to the protein solution. The optimal molar ratio depends on the number of available amines on the protein and the desired degree of labeling (DOL), and should be determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture is below 20% to avoid protein denaturation.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.[16]

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[16]

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.

  • Purification:

    • Remove the excess, unreacted linker and by-products using a desalting column (size-exclusion chromatography) or by dialysis against a suitable buffer (e.g., PBS).[17]

Copper-Free Click Chemistry Reaction (SPAAC)

This protocol describes the conjugation of the DBCO-labeled protein with an azide-modified molecule.

Materials:

  • Purified DBCO-labeled protein

  • Azide-modified molecule (e.g., drug, fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the reactants: Dissolve the azide-modified molecule in the reaction buffer.

  • Click Reaction: Add the DBCO-labeled protein to the solution of the azide-modified molecule. A 1.5- to 10-fold molar excess of the azide-labeled partner to the DBCO-labeled protein is often recommended.[2]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Reactions are typically more efficient at higher concentrations and temperatures (up to 37°C).[2][16][18]

  • Purification: The final conjugate can be purified using methods appropriate for the specific application, such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or affinity chromatography.

The overall experimental workflow is visualized in the diagram below.

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) cluster_2 Step 3: Final Purification & Characterization A Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) C Combine and Incubate (1-2h at RT or 4h at 4°C) A->C B Prepare fresh 10 mM DBCO-PEG-NHS Ester in DMSO B->C D Quench Reaction (e.g., 100 mM Tris) C->D E Purify DBCO-Protein (Desalting Column / Dialysis) D->E G Combine DBCO-Protein and Azide-Molecule E->G F Prepare Azide-Molecule in Reaction Buffer F->G H Incubate (4-12h at RT or overnight at 4°C) G->H I Purify Final Conjugate (e.g., SEC, HIC) H->I J Characterize Conjugate (UV-Vis, MS, HPLC) I->J

Experimental workflow for bioconjugation.

Application in Cellular Interactions

The components of the this compound can influence how the final bioconjugate interacts with and enters cells. While PEGylation is known to reduce non-specific cellular uptake, studies have shown that surface modification with DBCO can surprisingly enhance the internalization of nanoparticles into cancer cells.[19] This suggests that the DBCO moiety itself may play a role in cellular interactions beyond its click chemistry function.

The diagram below illustrates a potential pathway for the cellular uptake of an antibody-drug conjugate constructed with this linker, targeting a cancer cell.

G Cellular Uptake and Payload Release of an ADC cluster_cell Target Cancer Cell cluster_lysosome Lysosome (pH 4.5-5.0) Payload Released Payload Cellular Target e.g., Tubulin, DNA Payload->Cellular Target 5. Cytotoxicity DegradedAb Degraded Antibody Receptor Cell Surface Receptor Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) cluster_lysosome cluster_lysosome Endosome->cluster_lysosome 3. Trafficking ADC Antibody-Drug Conjugate (via DBCO-PEG7 Linker) ADC->Receptor 1. Binding cluster_lysosome->Payload 4. Linker/Antibody Degradation Apoptosis Cell Death Cellular Target->Apoptosis Induces

Proposed cellular pathway of a generated ADC.

Conclusion

The this compound is a highly versatile and enabling tool for modern bioconjugation. The strategic inclusion of the PEG7 linker is central to its performance, offering a finely tuned balance of properties that enhance the solubility, stability, and pharmacokinetic profile of the resulting bioconjugates. By providing a hydrophilic and flexible spacer, the PEG7 linker minimizes aggregation and steric hindrance while prolonging circulation time. This, combined with the robust and bioorthogonal reactivity of the DBCO and NHS ester groups, makes it an optimal choice for researchers developing next-generation targeted therapies and diagnostics. A thorough understanding of the role of each component, particularly the PEG7 linker, is essential for the rational design and successful implementation of advanced bioconjugation strategies.

References

In-Depth Technical Guide to DBCO-NH-PEG7-C2-NHS Ester: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficacy of bioconjugation strategies hinges on the stability and handling of reactive crosslinkers. This guide provides a comprehensive technical overview of DBCO-NH-PEG7-C2-NHS ester, a heterobifunctional linker widely used in copper-free click chemistry and amine modifications. Understanding its stability under various conditions and adhering to proper storage protocols are critical for successful and reproducible outcomes in applications ranging from antibody-drug conjugate (ADC) development to advanced cell labeling.

Core Concepts: A Bifunctional Linker

This compound incorporates three key chemical entities:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that undergoes rapid and specific cycloaddition with azides (a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly efficient under physiological conditions.

  • N-hydroxysuccinimide (NHS) Ester: An activated ester that reacts with primary amines, such as the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.

  • Polyethylene Glycol (PEG) Spacer (PEG7): A seven-unit PEG linker that enhances the hydrophilicity of the molecule, improves solubility in aqueous buffers, and provides a flexible spacer arm to minimize steric hindrance during conjugation.

Stability Profile

The overall stability of this compound is primarily dictated by the chemical liabilities of its two reactive functional groups: the NHS ester and the DBCO moiety.

NHS Ester Stability: The Hydrolysis Challenge

The NHS ester is susceptible to hydrolysis, a competing reaction with the desired amidation. The rate of hydrolysis is highly dependent on pH and temperature. In aqueous solutions, the NHS ester is cleaved, rendering the molecule incapable of reacting with primary amines.

Quantitative Data on NHS Ester Hydrolysis

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[1][2]
7.425~1 hour[3]
8.04~1 hour[3]
8.6410 minutes[1][2]

Note: This data is for general NHS esters and is a reliable indicator of the stability of the NHS ester moiety in the context of the this compound.

DBCO Moiety Stability

The DBCO group is generally stable under common bioconjugation conditions. However, its stability can be compromised by certain factors.

Factors Affecting DBCO Stability

ConditionEffect on DBCO MoietyReference(s)
Aqueous Buffers (pH 7.4) Good stability at room temperature for typical reaction times (90-95% intact after 24 hours). Losses of 3-5% of reactivity were observed over 4 weeks at 4°C or -20°C.[1][2]
Acidic Conditions (TFA) Susceptible to acid-mediated degradation, potentially through a 5-endo-dig cycloisomerization. This is a concern during peptide synthesis cleavage.[3]
Oxidizing Agents (Iodine) Can be cleaved from a linker when exposed to iodine-based oxidizers used in oligonucleotide synthesis.[4]
Thiols (e.g., GSH) Generally more stable than maleimides, but some degradation can occur. The hydrophobicity of DBCO can also lead to faster clearance in serum.[5]

Recommended Storage and Handling

Proper storage is crucial to maintain the reactivity of this compound.

Storage and Handling Guidelines

ParameterRecommendationReference(s)
Long-Term Storage Store at -20°C in a dry, dark environment. The compound should be desiccated to prevent hydrolysis of the NHS ester.[6][7]
Handling Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Purging with an inert gas (e.g., argon or nitrogen) before sealing is recommended.[8]
Stock Solutions Prepare stock solutions immediately before use in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6][8]
Aqueous Solutions Due to the hydrolysis of the NHS ester, aqueous working solutions should be used promptly after preparation. The PEG7 spacer improves aqueous solubility compared to non-PEGylated DBCO-NHS esters.[6][9]

Solubility

The PEG7 spacer significantly enhances the aqueous solubility of the this compound compared to its non-PEGylated counterparts.

Solubility Data

SolventSolubilityReference(s)
Anhydrous DMSO, DMF Highly soluble.[6][10]
Aqueous Buffers (e.g., PBS) The PEG linker improves solubility. While specific data for the PEG7 variant is not readily available, similar DBCO-PEG4-NHS esters are soluble up to 1.5 mM.[8]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol outlines a general method for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer.

Protocol 2: Assessing the Hydrolytic Stability of the NHS Ester

This protocol can be used to determine the rate of hydrolysis of the NHS ester moiety in a specific aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column and a UV detector

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution in the aqueous buffer to a final concentration of 100 µM.

  • Time-Course Analysis:

    • Immediately after preparation (t=0), inject an aliquot of the working solution onto the RP-HPLC.

    • Incubate the remaining working solution at a controlled temperature (e.g., 25°C).

    • At various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr), inject additional aliquots onto the RP-HPLC.

  • Data Analysis:

    • Monitor the peak corresponding to the intact this compound (detection at ~309 nm for the DBCO group).

    • Calculate the percentage of the remaining intact compound at each time point relative to t=0.

    • Plot the percentage of the remaining compound versus time to determine the hydrolysis rate and half-life.

Visualizations

Chemical Structure and Reaction Scheme

G A Prepare 10 mM Stock Solution in Anhydrous DMSO B Dilute to 100 µM in Aqueous Buffer A->B C Incubate at Controlled Temperature B->C D Inject Aliquots onto RP-HPLC at Various Time Points C->D t = 0, 0.5, 1, 2, 4, 8 hr E Monitor Peak Area of Intact Compound D->E F Calculate % Remaining vs. Time and Determine Half-life E->F

References

Navigating the Solution: A Technical Guide to DBCO-NH-PEG7-C2-NHS Ester Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility characteristics of reagents is paramount for successful bioconjugation, diagnostics, and therapeutic development. This guide provides an in-depth analysis of the solubility of DBCO-NH-PEG7-C2-NHS ester in Dimethyl Sulfoxide (DMSO) and aqueous buffers, offering a foundation for its effective use in scientific applications.

Dibenzocyclooctyne (DBCO) reagents are cornerstones of copper-free click chemistry, enabling the efficient and specific conjugation of molecules in biological systems. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, as in this compound, is a key design feature to enhance aqueous solubility and improve reaction kinetics. This document delves into the specifics of its solubility, providing both qualitative and quantitative insights, alongside practical experimental protocols.

Solubility Profile: A Comparative Analysis

The solubility of this compound is significantly influenced by the solvent system. While the core DBCO moiety is inherently hydrophobic, the hydrophilic PEG7 chain dramatically improves its solubility in aqueous environments compared to non-PEGylated counterparts.

Solvent SystemSolubility ClassificationQuantitative Data (Estimated)Key Considerations
DMSO (Dimethyl Sulfoxide) High>10 mg/mLRecommended as the primary solvent for preparing concentrated stock solutions. Ensure use of anhydrous DMSO to prevent hydrolysis of the NHS ester.
DMF (Dimethylformamide) High>10 mg/mLAn alternative to DMSO for stock solution preparation. Anhydrous conditions are critical.
Aqueous Buffers (e.g., PBS, HEPES, Borate (B1201080) at pH 7-9) ModerateEstimated to be ≥ 1.5 mMThe PEG7 spacer enhances aqueous solubility. However, the NHS ester is susceptible to hydrolysis, especially at higher pH. Prepare aqueous dilutions immediately before use from a fresh organic stock.

Note: The quantitative data for aqueous buffers is an estimation based on the reported solubility of a similar compound, DBCO-PEG4-NHS ester, which is soluble up to 1.5 mM in aqueous buffers.[1] The longer, more hydrophilic PEG7 chain in the target compound is expected to result in at least comparable, if not slightly higher, aqueous solubility.

Factors Influencing Solubility and Stability

Several factors critically impact the solubility and stability of this compound:

  • PEG Chain Length: The seven-unit PEG chain is the primary driver of aqueous solubility, creating a hydrophilic shield around the hydrophobic DBCO core.[2][3]

  • NHS Ester Hydrolysis: The N-hydroxysuccinimide (NHS) ester is highly reactive towards primary amines but is also prone to hydrolysis in aqueous solutions, particularly at neutral to high pH.[1][4] This degradation compromises the reagent's ability to conjugate with target molecules. It is therefore imperative to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF and to perform aqueous reactions promptly.[1][4]

  • pH of Aqueous Buffers: Slightly basic conditions (pH 7-9) are optimal for the reaction between the NHS ester and primary amines. However, higher pH also accelerates the rate of hydrolysis. A compromise, typically around pH 7.4-8.5, is often employed.

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[1] Phosphate-buffered saline (PBS), HEPES, and borate buffers are recommended alternatives.[1]

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.

cluster_prep Stock Solution Preparation start Equilibrate vial to room temperature add_dmso Add anhydrous DMSO to the vial start->add_dmso Prevents moisture condensation vortex Vortex thoroughly until fully dissolved add_dmso->vortex store Store at -20°C with desiccant vortex->store For short-term storage

Caption: Workflow for preparing a DMSO stock solution.

Methodology:

  • Equilibration: Allow the vial containing the lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) can be applied if necessary.

  • Storage: For immediate use, proceed to the next step. For short-term storage, blanket the vial with an inert gas (e.g., argon or nitrogen), seal tightly, and store at -20°C, preferably with a desiccant.

Determination of Aqueous Solubility (Semi-Quantitative)

This protocol provides a method to estimate the solubility of the compound in a specific aqueous buffer.

cluster_solubility_test Aqueous Solubility Estimation prep_stock Prepare 10 mM stock in anhydrous DMSO serial_dilute Perform serial dilutions in buffer (e.g., 5 mM, 2.5 mM, 1.25 mM...) prep_stock->serial_dilute incubate Incubate at room temperature for 15 min serial_dilute->incubate observe Visually inspect for precipitation or turbidity incubate->observe soluble Highest concentration with no precipitate = Estimated Solubility observe->soluble Clear Solution insoluble Precipitate observed observe->insoluble Cloudy/Precipitate

Caption: Workflow for estimating aqueous solubility.

Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described above.

  • Serial Dilutions: In a series of microcentrifuge tubes, prepare serial dilutions of the DMSO stock into the aqueous buffer of interest (e.g., PBS, pH 7.4). For example, create final concentrations ranging from 5 mM down to 0.1 mM. Ensure the final concentration of DMSO is kept low (e.g., <5% v/v) to minimize its effect on solubility and downstream applications.

  • Incubation: Incubate the dilutions at room temperature for 15-30 minutes.

  • Visual Inspection: Carefully observe each tube for any signs of precipitation or turbidity against a dark background. The highest concentration that remains a clear, homogenous solution is the estimated solubility limit in that specific buffer.

  • Confirmation (Optional): For a more quantitative assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes. A visible pellet will confirm insolubility. The supernatant can be analyzed by UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

Logical Relationships in Application

The successful application of this compound relies on a logical sequence of steps that takes its solubility and stability into account.

reagent This compound (Lyophilized Solid) dmso_stock Prepare fresh stock in anhydrous DMSO reagent->dmso_stock aqueous_dilution Dilute into amine-free aqueous buffer (pH 7-9) dmso_stock->aqueous_dilution conjugation React immediately with amine-containing molecule aqueous_dilution->conjugation hydrolysis NHS Ester Hydrolysis (Inactive Reagent) aqueous_dilution->hydrolysis Competing Reaction purification Purify the DBCO-labeled conjugate conjugation->purification click_reaction Perform copper-free click reaction with azide-tagged molecule purification->click_reaction

Caption: Logical workflow for bioconjugation.

This workflow highlights the critical step of preparing a fresh stock in an anhydrous organic solvent before diluting into an aqueous reaction buffer for immediate use. This minimizes the competing hydrolysis reaction and maximizes the efficiency of the conjugation to the target amine-containing molecule.

By understanding the solubility and handling requirements outlined in this guide, researchers can confidently and effectively utilize this compound in their experimental designs, leading to more reliable and reproducible results in the development of novel bioconjugates and therapeutics.

References

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions that are rapid, selective, and high-yielding.[1] Among these, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful tool, particularly for applications within complex biological systems.[2][3] Developed by Carolyn Bertozzi in 2004, SPAAC is a copper-free variant of the azide-alkyne cycloaddition, eliminating the cytotoxicity associated with copper catalysts and making it ideal for in vivo and live-cell applications.[1][4][5] This guide provides a comprehensive technical overview of SPAAC, including its core principles, quantitative kinetic data, detailed experimental protocols, and visualizations of relevant workflows.

Core Principles of SPAAC

SPAAC is a bioorthogonal reaction that occurs between a cyclooctyne (B158145) and an azide (B81097).[6][7] The driving force for this [3+2] cycloaddition is the high ring strain of the cyclooctyne, which is released upon the formation of a stable triazole linkage.[6][8] This inherent reactivity allows the reaction to proceed efficiently at physiological temperatures and pH without the need for a metal catalyst.[3][7]

The key advantages of SPAAC include:

  • Biocompatibility: The absence of a cytotoxic copper catalyst makes it suitable for use in living cells and whole organisms.[3][4]

  • High Specificity: The azide and cyclooctyne groups are largely abiotic and do not react with naturally occurring functional groups in biological systems, ensuring minimal off-target reactions.[3][6]

  • Mild Reaction Conditions: SPAAC proceeds efficiently under physiological conditions, preserving the integrity and function of sensitive biomolecules.[3][7]

  • Favorable Kinetics: While generally slower than its copper-catalyzed counterpart, the reaction rates of SPAAC are sufficient for many biological labeling applications, and can be tuned by modifying the cyclooctyne structure.[9][10]

Quantitative Data Presentation

The efficiency of a SPAAC reaction is critically dependent on the choice of cyclooctyne and the reaction conditions. The following tables summarize key quantitative data to facilitate comparison and experimental design.

Table 1: Second-Order Rate Constants for Common Cyclooctynes with Benzyl Azide

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DibenzocyclooctyneDBCO~0.6 - 1.0[9]
Dibenzoannulated cyclooctyneDIBO~0.3 - 0.7[9]
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1[9]
Difluorinated CyclooctyneDIFO0.076[2]
BiarylazacyclooctynoneBARACHighly reactive (faster than DBCO)[11]

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[9]

Table 2: Effect of pH and Buffer on SPAAC Reaction Rates (sulfo-DBCO-amine with azides)

Buffer (pH)Temperature (°C)Rate Constant Range (M⁻¹s⁻¹)Reference
PBS (7)25 / 370.32 - 0.85[7][12]
HEPES (7)25 / 370.55 - 1.22[7][12]
MES (5-6)25 / 37Varies with pH[7][12]
Borate (8-10)25 / 37Generally increased rates at higher pH[7][12]
DMEM25 / 370.59 - 0.97[7][12]
RPMI25 / 370.27 - 0.77[7][12]

Note: Higher pH values generally increase reaction rates, except in HEPES buffer. The nature of the azide also significantly impacts the reaction rate.[7][12]

Experimental Protocols

Detailed methodologies for key SPAAC experiments are provided below.

Protocol 1: General Protein Labeling with a DBCO-NHS Ester

This protocol describes the labeling of a protein with an azide handle followed by conjugation to a DBCO-functionalized molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-NHS ester dissolved in DMSO (10 mM stock).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer like PBS.

  • DBCO-NHS Ester Addition: Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.[4]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[4]

  • Quenching (Optional): Add quenching solution to a final concentration of 50-100 mM to react with any excess DBCO-NHS ester. Incubate for another 15-30 minutes at room temperature.[6]

  • Purification: Remove unreacted DBCO reagent and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the labeled protein using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling. The incorporation of DBCO can be quantified by measuring the absorbance at ~310 nm.[4][6]

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

This protocol outlines the conjugation of an azide-modified antibody to a DBCO-functionalized drug.

Materials:

  • Azide-modified antibody in PBS, pH 7.4.

  • DBCO-drug linker dissolved in DMSO.

  • Desalting column.

  • Protein concentrator (e.g., centrifugal filter unit).

Procedure:

  • Antibody Preparation: Exchange the buffer of the azide-modified antibody to PBS, pH 7.4, using a desalting column to a final concentration of approximately 10 mg/mL.[13]

  • Reaction Setup: In a reaction vessel, combine the azide-modified antibody with the DBCO-drug linker solution. A typical molar excess of the drug-linker is 5-10 fold. Ensure the final DMSO concentration is low (e.g., <10%) to prevent antibody denaturation.[13]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[13][14]

  • Purification: Remove the excess, unreacted DBCO-drug linker using a desalting column equilibrated with PBS.[13]

  • Concentration: Concentrate the purified ADC using a protein concentrator with an appropriate molecular weight cutoff.[13]

  • Analysis: Characterize the final ADC product to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, and SDS-PAGE.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in SPAAC.

experimental_workflow_protein_labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Azide-Modified Protein mix Mix Protein and DBCO-NHS Ester protein->mix dbco_nhs DBCO-NHS Ester in DMSO dbco_nhs->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench (Optional) incubate->quench purify Purify (e.g., SEC) quench->purify analyze Analyze (SDS-PAGE, MS) purify->analyze

Caption: Experimental workflow for SPAAC-mediated protein labeling.

logical_relationship_spaac cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_advantages Key Advantages cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) product Stable Triazole Linkage cyclooctyne->product SPAAC azide Azide-Modified Molecule azide->product SPAAC conditions Physiological pH & Temperature conditions->product enables biocompatibility Biocompatibility (Copper-Free) product->biocompatibility specificity High Specificity product->specificity

Caption: Logical relationships in a SPAAC reaction.

experimental_workflow_adc_synthesis start Start: Azide-Modified Antibody buffer_exchange Buffer Exchange (PBS, pH 7.4) start->buffer_exchange reaction_setup Add DBCO-Drug Linker (5-10x molar excess) buffer_exchange->reaction_setup incubation Incubate (RT, 2-4h or 4°C, overnight) reaction_setup->incubation purification Purify ADC (Desalting Column) incubation->purification concentration Concentrate ADC (Centrifugal Filter) purification->concentration analysis Characterize ADC (HIC, MS, SDS-PAGE) concentration->analysis end Final ADC Product analysis->end

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC.

References

The Strategic Advantage of Control: A Technical Guide to Heterobifunctional Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the ability to selectively and efficiently link biomolecules is paramount. Heterobifunctional crosslinkers have emerged as indispensable tools, offering a level of precision and control that their homobifunctional counterparts cannot match. This technical guide delves into the core benefits of these versatile reagents, providing in-depth quantitative data, detailed experimental protocols, and visual representations of their application in critical biological research and drug development. By enabling controlled, sequential reactions, heterobifunctional crosslinkers minimize the formation of undesirable byproducts, leading to more homogeneous and effective conjugates for a wide array of applications, from antibody-drug conjugates (ADCs) to the elucidation of complex protein-protein interactions.

The Core Principle: Controlled Two-Step Reactions

The fundamental advantage of heterobifunctional crosslinkers lies in their possession of two distinct reactive groups.[1][2] This intrinsic asymmetry allows for a two-step conjugation strategy, which is the cornerstone of their utility.[1][2] Unlike homobifunctional crosslinkers, which have identical reactive groups and lead to a one-step reaction that can result in uncontrolled polymerization and self-conjugation, heterobifunctional reagents offer a more controlled approach.[2][3] The process typically involves the reaction of the more labile reactive group first, followed by purification to remove excess crosslinker, and then the reaction of the second, more stable group with the target biomolecule.[2] This sequential process significantly reduces the formation of unwanted homodimers and other aggregates, resulting in a more defined and functional final conjugate.[2]

This level of control is particularly crucial in applications such as the development of antibody-drug conjugates (ADCs), where a precise drug-to-antibody ratio (DAR) is critical for therapeutic efficacy and safety.[4] Heterobifunctional linkers are instrumental in achieving a well-defined DAR, preventing the premature release of the payload, and enhancing the overall stability of the ADC.[5][6]

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are categorized based on the specific reactive chemistries of their end groups, allowing for tailored conjugation strategies targeting different functional groups on biomolecules.

Amine-to-Sulfhydryl Crosslinkers: This is the most common and widely used class of heterobifunctional crosslinkers.[7] They typically feature an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues) and a maleimide (B117702) group that reacts with sulfhydryl groups (e.g., on cysteine residues).[7]

Amine-to-Photoreactive Crosslinkers: These crosslinkers combine an amine-reactive group with a photoreactive group, such as a phenyl azide (B81097) or a diazirine.[8] The photoreactive group remains inert until activated by UV light, at which point it forms a highly reactive intermediate that can non-selectively insert into C-H or N-H bonds in close proximity.[1][8] This makes them ideal for photo-affinity labeling and capturing transient protein-protein interactions.[8]

Carbonyl-to-Sulfhydryl Crosslinkers: This class of reagents targets carbonyl groups (aldehydes and ketones) and sulfhydryl groups. They are particularly useful for conjugating glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehyde groups.

Quantitative Data for Key Crosslinking Parameters

The efficiency and outcome of bioconjugation reactions are highly dependent on specific reaction parameters. The following tables summarize key quantitative data for commonly used heterobifunctional crosslinkers and their reactive groups.

Table 1: Physicochemical Properties of Common Heterobifunctional Crosslinkers

CrosslinkerReactive GroupsSpacer Arm Length (Å)Water Soluble?Cleavable?
SMCC NHS ester, Maleimide8.3NoNo
Sulfo-SMCC Sulfo-NHS ester, Maleimide8.3YesNo
LC-SMCC NHS ester, Maleimide16.1NoNo
ANB-NOS NHS ester, Phenyl azide10.6NoNo
SDA NHS ester, Diazirine4.8NoNo
PDPH Hydrazide, Pyridyldisulfide15.7NoYes (Disulfide bond)

Data compiled from multiple sources.[9][10][11]

Table 2: Optimal Reaction Conditions for Common Reactive Groups

Reactive GroupTarget Functional GroupOptimal pH RangeTypical Reaction Time
NHS Ester Primary Amine (-NH₂)7.0 - 9.030 - 60 minutes
Maleimide Sulfhydryl (-SH)6.5 - 7.51 - 2 hours
Phenyl Azide C-H, N-H bonds (non-specific)7.0 - 9.05 - 15 minutes (UV activation)
Diazirine C-H, N-H bonds (non-specific)7.0 - 9.05 - 15 minutes (UV activation)
Hydrazide Carbonyl (Aldehyde/Ketone)4.5 - 6.02 - 4 hours

Data compiled from multiple sources.[2][12][13][14][15]

Table 3: Photoreactive Crosslinker Activation Parameters

Photoreactive GroupActivation Wavelength (nm)Key Characteristics
Phenyl Azide < 300 (simple); 300 - 460 (nitro-substituted)Can be activated with longer wavelength UV light to minimize protein damage.[1][8]
Benzophenone ~360Can be repeatedly excited without loss of reactivity; not water-reactive.[16]
Diazirine 330 - 370Generates highly reactive carbenes; more stable than phenyl azides before activation.[3][8][16]

Data compiled from multiple sources.[1][8][16][17][18]

Table 4: Drug-to-Antibody Ratios (DAR) in Approved ADCs Using Heterobifunctional Linkers

ADC NameLinker Type (Crosslinker)PayloadTargetAverage DAR
Adcetris® (Brentuximab vedotin) Valine-Citrulline (SMCC derivative)MMAECD30~4
Kadcyla® (Ado-trastuzumab emtansine) Thioether (SMCC)DM1HER2~3.5
Enhertu® (Trastuzumab deruxtecan) Maleimide-basedDeruxtecanHER2~8

Data compiled from multiple sources.[6][19]

Experimental Protocols

Detailed methodologies are crucial for the successful application of heterobifunctional crosslinkers. Below are protocols for key experiments.

Protocol 1: Two-Step Protein-Protein Conjugation using SMCC

This protocol describes the conjugation of a protein containing primary amines (Protein-A) to a protein containing a free sulfhydryl group (Protein-B).

Materials:

  • Protein-A (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Protein-B (with a free sulfhydryl group)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • SMCC Stock Solution Preparation: Immediately before use, prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO or DMF.

  • Activation of Protein-A: a. Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-A solution. b. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Removal of Excess SMCC: a. Remove non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer.[7] This step is critical to prevent the quenching of the sulfhydryl groups on Protein-B.[7]

  • Conjugation to Protein-B: a. Immediately add the maleimide-activated Protein-A to Protein-B. A molar ratio of 1:1 is a good starting point, but may need to be optimized. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional): a. To quench any unreacted maleimide groups, add a final concentration of 20-50 mM of a sulfhydryl-containing reagent like cysteine or β-mercaptoethanol. b. Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate: a. Purify the final protein-protein conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

Protocol 2: Photo-Affinity Labeling using a Phenyl Azide Crosslinker

This protocol outlines the general steps for using an amine-reactive phenyl azide crosslinker to identify protein interaction partners.

Materials:

  • Bait Protein (with primary amines)

  • Cell lysate or purified potential interacting proteins

  • Amine-reactive phenyl azide crosslinker (e.g., ANB-NOS)

  • Reaction Buffer: PBS, pH 7.4

  • UV Lamp (e.g., 365 nm)

Procedure:

  • Activation of Bait Protein: a. Dissolve the amine-reactive phenyl azide crosslinker in DMSO. b. Add a 10- to 20-fold molar excess of the crosslinker to the bait protein in Reaction Buffer. c. Incubate for 1 hour at room temperature in the dark.

  • Removal of Excess Crosslinker: a. Remove unreacted crosslinker using a desalting column.

  • Interaction with Target: a. Add the activated bait protein to the cell lysate or purified potential interacting proteins. b. Incubate for a sufficient time to allow for complex formation (e.g., 1-2 hours at 4°C).

  • Photo-crosslinking: a. Expose the sample to UV light (e.g., 365 nm) for 5-15 minutes on ice. The optimal time and distance from the lamp should be empirically determined.

  • Analysis: a. Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting proteins.

Visualizing the Benefits and Workflows

Diagrams are essential for understanding the complex processes involved in bioconjugation. The following Graphviz diagrams illustrate key concepts.

Controlled_vs_Uncontrolled_Conjugation cluster_0 Homobifunctional Crosslinking (Uncontrolled) cluster_1 Heterobifunctional Crosslinking (Controlled) A1 Protein A crosslinker1 Homobifunctional Crosslinker A1->crosslinker1 B1 Protein B B1->crosslinker1 A1_A1 A-A Homodimer crosslinker1->A1_A1 A1_B1 A-B Conjugate crosslinker1->A1_B1 B1_B1 B-B Homodimer crosslinker1->B1_B1 Poly Polymers crosslinker1->Poly A2 Protein A crosslinker2 Heterobifunctional Crosslinker A2->crosslinker2 Step 1: Activate Protein A B2 Protein B A2_B2 A2_B2 B2->A2_B2 Desired A-B Conjugate crosslinker2->B2 Step 2: Conjugate to Protein B

Controlled vs. Uncontrolled Bioconjugation

Two_Step_Conjugation_Workflow start Start step1 Activate Protein A with Heterobifunctional Crosslinker start->step1 step2 Remove Excess Crosslinker (Desalting/Dialysis) step1->step2 step3 React Activated Protein A with Protein B step2->step3 step4 Quench Reaction (Optional) step3->step4 step5 Purify Conjugate (Chromatography/Dialysis) step4->step5 end End Product: Purified A-B Conjugate step5->end

Two-Step Heterobifunctional Conjugation Workflow

Proximity_Labeling_Workflow start Start step1 Conjugate Bait Protein with Photoreactive Crosslinker start->step1 step2 Introduce to Cellular Environment (e.g., cell lysate) step1->step2 step3 Allow Bait to Interact with Prey Proteins step2->step3 step4 Activate Crosslinker with UV Light step3->step4 step5 Covalently Capture Proximal Proteins step4->step5 step6 Identify Crosslinked Proteins (e.g., Mass Spectrometry) step5->step6 end Identified Interaction Partners step6->end

Proximity Labeling Workflow with Photoreactive Crosslinkers

Signaling_Pathway_Mapping cluster_0 Signaling Pathway cluster_1 Crosslinking Experiment Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Bait Bait Protein (e.g., Kinase 1) Crosslinker Heterobifunctional Crosslinker Bait->Crosslinker Prey Identified Prey (e.g., Receptor, Kinase 2) Crosslinker->Prey Result Reveals Direct Interactions in the Pathway Prey->Result

Mapping Protein Interactions in a Signaling Pathway

Conclusion

Heterobifunctional crosslinkers represent a significant advancement in the field of bioconjugation, providing researchers with the tools to create highly defined and functional molecular conjugates. Their ability to facilitate controlled, two-step reactions minimizes the undesirable outcomes associated with homobifunctional crosslinking, leading to greater homogeneity and reproducibility. From the development of next-generation antibody-drug conjugates to the precise mapping of protein-protein interaction networks, the strategic application of heterobifunctional crosslinkers is a cornerstone of modern biological research and therapeutic development. A thorough understanding of their chemical properties, optimal reaction conditions, and appropriate experimental design, as outlined in this guide, is essential for harnessing their full potential.

References

Navigating the Use of DBCO-NH-PEG7-C2-NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and application of DBCO-NH-PEG7-C2-NHS ester, a heterobifunctional linker critical in the field of bioconjugation. This document is intended to serve as a technical resource for professionals in research and drug development, offering detailed protocols and safety information to ensure the effective and safe use of this reagent.

Introduction to this compound

This compound is a specialized chemical tool used to connect molecules. It features three key components: a Dibenzocyclooctyne (DBCO) group, a seven-unit polyethylene (B3416737) glycol (PEG7) spacer, and an N-hydroxysuccinimide (NHS) ester. The DBCO group facilitates a highly efficient and specific reaction with azide-containing molecules through a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that does not require a toxic copper catalyst.[1][2] The NHS ester group, on the other hand, readily reacts with primary amines, such as those found on the surface of proteins and other biomolecules, to form stable amide bonds.[3] The hydrophilic PEG7 spacer enhances solubility in aqueous solutions and provides a flexible linker that minimizes steric hindrance between the conjugated molecules.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on data from structurally similar compounds (DBCO-PEG4-NHS ester and DBCO-PEG5-NHS ester) and general knowledge of DBCO and NHS ester chemistries.[4][5]

2.1. Hazard Identification

The primary hazards are associated with the reactivity of the NHS ester and potential irritation. Based on similar compounds, it may be classified as:

  • Acute toxicity, oral (Category 4) [5]

  • Skin corrosion/irritation (Category 2) [5]

  • Serious eye damage/eye irritation (Category 2A) [5]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [5]

2.2. Personal Protective Equipment (PPE)

To ensure safety, the following personal protective equipment should be worn when handling this compound:

EquipmentSpecificationRationale
Eye Protection Safety goggles with side-shields.To protect eyes from splashes.[6]
Hand Protection Protective, chemical-resistant gloves.To prevent skin contact.[6]
Body Protection Impervious clothing, such as a lab coat.To protect skin and clothing from contamination.[6]
Respiratory Protection Suitable respirator if working outside a fume hood or with powders.To prevent inhalation of dust or aerosols.[6]

2.3. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5]

2.4. Handling and Storage

Proper handling and storage are crucial to maintain the reactivity and stability of this compound.

ParameterGuideline
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.[4][5]
Storage (Solid) Store at -20°C in a dry, dark place.[7][8] Keep the container tightly sealed and protected from moisture.[7]
Storage (In Solution) Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[9] Aliquot and store at -20°C for short-term storage (up to 1 month) or -80°C for longer-term storage (up to 6 months).[7] Avoid repeated freeze-thaw cycles.

2.5. Disposal

Dispose of unused reagents and contaminated materials as chemical waste through a licensed disposal service.[10] Do not allow the product to enter drains.[4]

Quantitative Data

The stability and reactivity of the NHS ester are critical for successful conjugation. The following tables summarize key quantitative data related to the hydrolysis of NHS esters and the kinetics of amidation.

Table 1: Hydrolysis Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life
7.004-5 hours[11]
8.6410 minutes[11]
8.0Room Temperature210 minutes (for a similar porphyrin-NHS ester)[12]
8.5Room Temperature180 minutes (for a similar porphyrin-NHS ester)[12]
9.0Room Temperature125 minutes (for a similar porphyrin-NHS ester)[12]

Table 2: Kinetics of Amidation vs. Hydrolysis for a Porphyrin-NHS Ester (1.0 mM) at Room Temperature

pHAmidation Half-lifeHydrolysis Half-lifeAmide Yield
8.080 minutes210 minutes80-85%[12]
8.520 minutes180 minutes80-85%[12]
9.010 minutes125 minutes80-85%[12]

Experimental Protocols

The following are detailed methodologies for the use of this compound in bioconjugation.

4.1. Protocol 1: Labeling of a Protein with this compound

This protocol describes the general procedure for conjugating the DBCO moiety to a primary amine-containing protein.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Sample: Ensure the protein is in an amine-free buffer. Buffers containing Tris or glycine (B1666218) must be avoided as they will compete with the NHS ester reaction.[13]

  • Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[13] The NHS ester is moisture-sensitive, so minimize its exposure to air.[9]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.[13]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[13]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.[13][14]

  • Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a desalting column or dialysis against a suitable buffer.[14]

4.2. Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol outlines the reaction between the DBCO-labeled protein and an azide-functionalized molecule.

Materials:

  • DBCO-labeled protein (from Protocol 1)

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the DBCO-labeled protein with the azide-functionalized molecule in the reaction buffer. A 2- to 4-fold molar excess of the azide-containing molecule is often used.[15]

  • Incubation: Incubate the reaction mixture. Typical incubation times are 2-12 hours at room temperature or overnight at 4°C.[9][15] The reaction progress can be monitored by analyzing the decrease in the DBCO absorbance at approximately 310 nm.[16]

  • Purification: Purify the final conjugate to remove any unreacted starting materials. The purification method will depend on the nature of the conjugate and may include size-exclusion chromatography (SEC), affinity chromatography, or dialysis.[17]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Protein Labeling and Click Chemistry

G cluster_prep Reagent Preparation cluster_labeling Protein Labeling cluster_click Copper-Free Click Chemistry Prot_prep Prepare Protein in Amine-Free Buffer Mix_label Mix Protein and DBCO-NHS Ester Prot_prep->Mix_label DBCO_prep Prepare 10 mM DBCO-NHS Ester in Anhydrous DMSO DBCO_prep->Mix_label Incubate_label Incubate (RT or 4°C) Mix_label->Incubate_label Quench Quench with Tris Buffer Incubate_label->Quench Purify_label Purify DBCO-Protein (Desalting/Dialysis) Quench->Purify_label Mix_click Mix DBCO-Protein and Azide-Molecule Purify_label->Mix_click Incubate_click Incubate (RT or 4°C) Mix_click->Incubate_click Purify_click Purify Final Conjugate Incubate_click->Purify_click

Caption: Workflow for bioconjugation using this compound.

Diagram 2: Logical Relationship of Safety and Handling Precautions

G cluster_planning Planning and Preparation cluster_execution Handling and Experimentation cluster_response Emergency and Disposal Risk_Assessment Hazard Identification & Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Handling Safe Handling (Fume Hood) Select_PPE->Handling Storage Proper Storage (-20°C, Dry) Handling->Storage First_Aid First Aid Measures Handling->First_Aid Spill_Control Spill Control Handling->Spill_Control Disposal Waste Disposal Storage->Disposal Spill_Control->Disposal

Caption: Key considerations for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for Cell Surface Protein Modification using DBCO-NH-PEG7-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of cell surface proteins is a cornerstone of modern biological research and therapeutic development. Applications ranging from the construction of antibody-drug conjugates (ADCs) for targeted cancer therapy to the fluorescent labeling of cells for tracking and imaging rely on precise and efficient bioconjugation techniques. DBCO-NH-PEG7-C2-NHS ester is a high-purity, heterobifunctional linker that enables the covalent attachment of molecules to proteins and cell surfaces through a two-step process involving amine-reactive chemistry and copper-free click chemistry.

This linker features a dibenzocyclooctyne (DBCO) group for rapid and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified molecules. The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines, such as the lysine (B10760008) residues on the surface of antibodies and other proteins, to form stable amide bonds. The hydrophilic polyethylene (B3416737) glycol (PEG7) spacer enhances solubility, increases flexibility, and reduces steric hindrance, which can improve the pharmacokinetic properties and reduce aggregation of the resulting conjugate.

These application notes provide detailed protocols for the use of this compound in the modification of antibodies and subsequent conjugation to azide-containing molecules, followed by in vitro characterization and cell-based assays.

Principle of the Method

The modification of a cell surface protein, such as an antibody, with this compound and subsequent conjugation to a payload (e.g., a cytotoxic drug, a fluorescent dye) involves a two-stage process:

  • Antibody Modification: The NHS ester of the linker reacts with primary amines on the antibody, forming a stable DBCO-functionalized antibody.

  • Payload Conjugation: The DBCO group on the modified antibody reacts with an azide-functionalized payload via copper-free click chemistry (SPAAC) to form the final conjugate.

This approach allows for the creation of well-defined bioconjugates with controlled drug-to-antibody ratios (DARs).

cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation Antibody Antibody DBCO_Antibody DBCO-Functionalized Antibody Antibody->DBCO_Antibody NHS ester reaction with primary amines (e.g., lysine) DBCO_Linker This compound DBCO_Linker->DBCO_Antibody Final_Conjugate Antibody-Payload Conjugate (ADC) DBCO_Antibody->Final_Conjugate Copper-free Click Chemistry (SPAAC) Azide_Payload Azide-Modified Payload (e.g., Drug, Fluorophore) Azide_Payload->Final_Conjugate

Figure 1: Two-step conjugation strategy using this compound.

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the modification of an antibody with the DBCO linker.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes with a 10 kDa MWCO)

Procedure:

  • Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with PBS.

  • This compound Solution Preparation: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup: Add a 5 to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by quenching any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess DBCO linker and quenching buffer by SEC or dialysis against PBS.

  • Characterization: Determine the concentration of the DBCO-modified antibody using a protein assay (e.g., BCA assay). The degree of labeling (DOL) can be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).

start Start: Antibody in Amine-Free Buffer prep_linker Prepare 10 mM DBCO-NH-PEG7-C2-NHS ester in anhydrous DMSO start->prep_linker react Add 5-20x molar excess of DBCO linker to antibody prep_linker->react incubate Incubate for 1-2 hours at room temperature react->incubate quench Quench with 50 mM Tris-HCl for 15 min incubate->quench purify Purify by Size-Exclusion Chromatography or Dialysis quench->purify characterize Characterize: - Protein Concentration (BCA) - Degree of Labeling (UV-Vis) purify->characterize end End: Purified DBCO-Modified Antibody characterize->end

Figure 2: Experimental workflow for antibody modification.

Protocol 2: Payload Conjugation via Copper-Free Click Chemistry

This protocol outlines the conjugation of an azide-modified payload to the DBCO-functionalized antibody.

Materials:

  • Purified DBCO-modified antibody

  • Azide-modified payload (e.g., cytotoxic drug, fluorescent dye)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Reaction Setup: Add a 1.5 to 5-fold molar excess of the azide-payload to the purified DBCO-antibody solution.

  • Incubation: Incubate the reaction mixture overnight at 4°C or for 4-12 hours at room temperature.

  • Purification: Purify the resulting antibody-drug conjugate (ADC) from unreacted payload and other impurities using SEC or hydrophobic interaction chromatography (HIC).

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to an antibody (DAR) is a critical quality attribute.

Method 1: UV-Vis Spectroscopy

  • Measure the absorbance of the ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for the payload (Aλ).

  • Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the payload to the antibody.

Method 2: Hydrophobic Interaction Chromatography (HIC)

  • Inject the ADC sample onto a HIC column.

  • Elute with a decreasing salt gradient. Species with higher DARs are more hydrophobic and will have longer retention times.

  • The average DAR is calculated from the peak areas of the different drug-loaded species.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the cytotoxic potential of an ADC.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cell lines

  • Complete cell culture medium

  • Antibody-drug conjugate (ADC)

  • Unconjugated antibody and free drug (for controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the ADC concentration.

Protocol 5: Flow Cytometry Analysis of Cell Surface Binding

This protocol assesses the binding of the ADC to the cell surface. For this, an azide-fluorophore can be conjugated to the DBCO-modified antibody.

Materials:

  • Target and non-target cell lines

  • Antibody-fluorophore conjugate

  • Isotype control antibody-fluorophore conjugate

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in FACS buffer to a concentration of 1x10⁶ cells/mL.

  • Staining: Add the antibody-fluorophore conjugate at a predetermined optimal concentration to the cell suspension. Include an isotype control.

  • Incubation: Incubate for 30-60 minutes on ice, protected from light.

  • Washing: Wash the cells twice with FACS buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the mean fluorescence intensity (MFI) of the stained cells compared to the isotype control.

Quantitative Data Summary

The following tables provide illustrative quantitative data for the synthesis and characterization of a hypothetical ADC targeting the HER2 receptor, created using this compound.

Table 1: Antibody Modification and ADC Characterization

ParameterRecommended Range/ValueMethod of Analysis
Molar Excess of DBCO-Linker5 to 20-fold-
Degree of Labeling (DOL)2 - 4UV-Vis Spectroscopy
Molar Excess of Azide-Payload1.5 to 5-fold-
Average Drug-to-Antibody Ratio (DAR)3.5HIC-HPLC
Purity>95%SEC-HPLC
Aggregate Content<5%SEC-HPLC

Table 2: In Vitro Cytotoxicity of Anti-HER2 ADC

Cell LineHER2 ExpressionIC₅₀ (nM)
SK-BR-3High0.6
BT-474High0.9
MCF-7Low>100
MDA-MB-231Negative>100

Table 3: Flow Cytometry Analysis of Anti-HER2-Fluorophore Conjugate Binding

Cell LineMean Fluorescence Intensity (MFI)
SK-BR-3 (HER2-positive)85,000
MCF-7 (HER2-low)5,000
Isotype Control (SK-BR-3)500

Signaling Pathways and Logical Relationships

The development and evaluation of an ADC involves a logical progression from synthesis to in vitro testing.

cluster_0 ADC Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Outcome synthesis ADC Synthesis using This compound characterization Characterization (DAR, Purity) synthesis->characterization binding_assay Cell Binding Assay (Flow Cytometry) characterization->binding_assay Confirm ADC Integrity cytotoxicity_assay Cytotoxicity Assay (MTT Assay) binding_assay->cytotoxicity_assay Confirm Target Engagement efficacy Demonstrate Target-Specific Cytotoxicity cytotoxicity_assay->efficacy

Figure 3: Logical workflow for ADC development and evaluation.

The mechanism of action of a typical ADC involves binding to the target antigen on the cell surface, internalization, and release of the cytotoxic payload.

ADC ADC Receptor Cell Surface Receptor (e.g., HER2) ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosomal Trafficking & Payload Release Internalization->Lysosome Payload Cytotoxic Payload Lysosome->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Figure 4: Simplified signaling pathway for ADC-mediated cytotoxicity.

Application Notes and Protocols for DBCO-NH-PEG7-C2-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and safety profile.[1][2] DBCO-NH-PEG7-C2-NHS ester is a heterobifunctional linker that facilitates a robust and biocompatible two-step conjugation strategy for the development of ADCs.[3]

The dibenzocyclooctyne (DBCO) group participates in a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that forms a stable triazole linkage with an azide-modified payload.[4][5] This reaction is bioorthogonal, proceeding efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, which is a significant advantage for working with sensitive biological molecules.[5][6] The N-hydroxysuccinimide (NHS) ester moiety readily reacts with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond.[4]

The polyethylene (B3416737) glycol (PEG) spacer, in this case, a PEG7 unit, enhances the solubility and reduces aggregation of the resulting ADC, which can be a challenge when working with hydrophobic payloads.[7][8] The PEG linker can also improve the pharmacokinetic properties of the ADC, potentially leading to a longer circulation half-life and increased tumor accumulation.[9][10]

Principle of the Method

The synthesis of an ADC using this compound involves two primary stages:

  • Antibody Modification: The NHS ester of the linker reacts with primary amine groups (e.g., lysine residues) on the antibody, forming a stable amide bond and resulting in a DBCO-functionalized antibody.[4]

  • Payload Conjugation: The DBCO-modified antibody is then reacted with an azide-functionalized payload (e.g., a cytotoxic drug) via a copper-free SPAAC reaction. This forms a stable triazole linkage, covalently attaching the payload to the antibody.[5][11]

This two-step approach allows for a controlled and specific conjugation process, enabling the production of more homogeneous ADCs.[12]

Data Presentation

The following tables summarize typical quantitative parameters for the synthesis and characterization of ADCs using DBCO-PEG-NHS ester linkers, derived from established protocols.

Table 1: Antibody Modification with this compound

ParameterRecommended ValueRationale
Antibody Concentration 1-10 mg/mLEnsures efficient reaction kinetics while minimizing aggregation.[11]
Reaction Buffer Amine-free buffer (e.g., PBS, pH 7.2-8.0)Prevents competition for the NHS ester and maintains antibody stability.[4][11]
Molar Excess of DBCO-Linker 5 to 20-foldA higher excess drives the reaction to completion, but excessive amounts can lead to precipitation and should be optimized.[11][13]
Reaction Time 30-60 minutes at Room Temperature or 2-4 hours at 4°CBalances reaction efficiency with potential for antibody degradation.[11][14]
Quenching Agent Tris buffer (final concentration ~50 mM)Quenches unreacted NHS ester to prevent non-specific reactions.[14][15]

Table 2: Payload Conjugation via Copper-Free Click Chemistry

ParameterRecommended ValueRationale
Molar Excess of Azide-Payload 1.5 to 5-fold over DBCO-antibodyEnsures efficient conjugation to the DBCO sites on the antibody.[11][14]
Reaction Buffer PBS, pH ~7.4Physiological pH is optimal for the click reaction and maintains ADC stability.[11]
Reaction Time 4-16 hours at 4°C or 1-4 hours at Room TemperatureSlower reaction at 4°C can improve stability for sensitive payloads.[14]
Organic Solvent < 10% (v/v) if payload solubility is an issueHigh concentrations of organic solvents can denature the antibody.[11]

Table 3: Typical Characterization of the Resulting ADC

ParameterMethodTypical ResultSignificance
Drug-to-Antibody Ratio (DAR) HIC, LC-MS, UV/Vis SpectroscopyAverage DAR of 2-4DAR significantly impacts ADC efficacy and toxicity.[12][16]
ADC Purity and Aggregation Size Exclusion Chromatography (SEC)>95% monomerHigh purity and low aggregation are critical for safety and efficacy.[6]
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, MTS)IC50 in the nanomolar rangeDemonstrates the potency of the ADC against target cells.[17][18]
In Vivo Efficacy Xenograft tumor modelsTumor growth inhibitionEvaluates the therapeutic effectiveness of the ADC in a living system.[17][19]
Linker Stability In vivo pharmacokinetic studiesLong plasma half-lifeA stable linker prevents premature drug release and systemic toxicity.[19][20]

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol details the conjugation of the DBCO linker to the antibody.

Materials:

  • Monoclonal antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., spin desalting column or dialysis cassette with appropriate MWCO)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), exchange it with a suitable reaction buffer.[11]

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[15]

  • Reaction Setup: Add a 5 to 20-fold molar excess of the DBCO-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.[11]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.[11][14]

  • Quenching: Add quenching buffer to a final concentration of approximately 50 mM to stop the reaction by quenching the unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[14][15]

  • Purification: Remove the excess, unreacted DBCO-linker and quenching agent by purifying the DBCO-functionalized antibody using a spin desalting column or dialysis.[14]

Protocol 2: Payload Conjugation to DBCO-Modified Antibody

This protocol describes the final step of conjugating the azide-modified payload to the DBCO-functionalized antibody.

Materials:

  • Purified DBCO-functionalized antibody

  • Azide-modified payload

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC, HIC, or TFF)

Procedure:

  • Payload Preparation: Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO) to a known concentration.

  • Reaction Setup: Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the payload over the antibody is typically used.[11][14]

  • Incubation: Incubate the reaction for 4-16 hours at 4°C or 1-4 hours at room temperature with gentle mixing. The optimal time and temperature may need to be determined empirically.[14]

  • Purification: Purify the resulting ADC to remove unreacted payload, antibody, and any aggregates. Common purification methods include size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).[6][21]

Protocol 3: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR)

  • UV/Vis Spectroscopy: A relatively simple and rapid method to determine the average DAR. It requires knowledge of the extinction coefficients of both the antibody and the drug at different wavelengths.[12][16]

  • Hydrophobic Interaction Chromatography (HIC): A powerful technique that separates ADC species based on the hydrophobicity imparted by the drug-linker, allowing for the determination of the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).[6][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the most detailed characterization, offering precise mass information of the intact ADC and its subunits, which can be used to calculate the average DAR and identify conjugation sites.[12]

2. Analysis of Purity and Aggregation

  • Size Exclusion Chromatography (SEC): Used to separate molecules based on size. It is the standard method for quantifying the percentage of monomer, aggregates, and fragments in the final ADC preparation.[6]

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_antibody_modification Antibody Modification cluster_payload_conjugation Payload Conjugation Antibody Antibody Reaction1 NHS Ester Reaction (Amine Coupling) Antibody->Reaction1 DBCO-Linker This compound DBCO-Linker->Reaction1 Purification1 Purification (e.g., Desalting) Reaction1->Purification1 DBCO-Antibody DBCO-Functionalized Antibody Reaction2 SPAAC Click Chemistry (Copper-Free) DBCO-Antibody->Reaction2 Purification1->DBCO-Antibody Azide-Payload Azide-Modified Payload Azide-Payload->Reaction2 Crude-ADC Crude ADC Reaction2->Crude-ADC Purification2 Purification (e.g., SEC, HIC) Crude-ADC->Purification2 Final-ADC Final ADC Purification2->Final-ADC ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Tumor_Cell Tumor Cell Receptor Target Antigen Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Payload Release Lysosome->Drug_Release Payload Cytotoxic Payload Drug_Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

References

Quenching Unreacted DBCO-NH-PEG7-C2-NHS Ester in Labeling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DBCO-NH-PEG7-C2-NHS ester is a popular reagent in bioconjugation, enabling the attachment of a dibenzocyclooctyne (DBCO) moiety to proteins, antibodies, and other biomolecules through reaction with primary amines. This equips the biomolecule for copper-free click chemistry, a powerful tool in drug development, diagnostics, and biological research. A critical step in the labeling workflow is the quenching of unreacted NHS ester after the conjugation reaction is complete. Failure to quench can lead to continued and undesired labeling of other molecules in subsequent steps, compromising the specificity and homogeneity of the final conjugate.[1] This document provides detailed application notes and protocols for effectively quenching unreacted this compound, ensuring the integrity and reliability of your bioconjugation experiments.

Principles of NHS Ester Chemistry and Quenching

N-hydroxysuccinimide (NHS) esters react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[2] This reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.[3] However, a competing reaction is the hydrolysis of the NHS ester, where it reacts with water, rendering it inactive. The rate of hydrolysis increases with pH.[3]

Quenching is the process of intentionally deactivating the remaining reactive NHS esters. This is typically achieved by adding a small molecule with a primary amine that will rapidly react with the NHS ester. Common quenching agents include Tris(hydroxymethyl)aminomethane (Tris), glycine (B1666218), hydroxylamine, and ethanolamine.[4] The choice of quenching agent can depend on the downstream application and the desired properties of the final product.

Choice of Quenching Agent

Tris and glycine are the most commonly used quenching agents for NHS ester reactions. Both are effective at scavenging unreacted NHS esters.

  • Tris: A primary amine-containing buffer that is widely used for quenching. It is generally considered to be a very efficient quenching agent.[5]

  • Glycine: The simplest amino acid, presenting a primary amine that reacts readily with NHS esters.

While both are effective, the choice may be influenced by the purification method and the nature of the biomolecule. For instance, if the subsequent purification step is ion-exchange chromatography, the charge of the quenched product might be a consideration.

Quantitative Data Summary

For successful bioconjugation, it is crucial to balance the rate of the desired aminolysis reaction with the competing hydrolysis of the NHS ester. The following tables provide quantitative data to guide experimental design.

Table 1: Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life
7.004-5 hours[3]
8.0Room Temperature~1 hour[6]
8.5Room Temperature~180 minutes[7]
8.6410 minutes[3]
9.0Room Temperature~125 minutes[7]

Table 2: Comparison of Amidation and Hydrolysis Reaction Rates of a Porphyrin-NHS Ester

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125

Data from a study on a porphyrin-NHS ester.[7]

Table 3: Recommended Quenching Conditions

Quenching AgentFinal ConcentrationIncubation TimeIncubation Temperature
Tris50-100 mM15-30 minutesRoom Temperature
Glycine50-100 mM15-30 minutesRoom Temperature
Hydroxylamine10-50 mM15-30 minutesRoom Temperature

Experimental Workflow and Protocols

The overall workflow for labeling a biomolecule with this compound and subsequently quenching the reaction is depicted below.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_quench Quenching cluster_purify Purification cluster_analysis Analysis prep_protein Prepare Biomolecule (e.g., buffer exchange into amine-free buffer, pH 7.2-8.5) labeling Add DBCO-NHS Ester to Biomolecule (typically 10-20x molar excess) prep_protein->labeling prep_dbco Prepare this compound (dissolve in anhydrous DMSO or DMF immediately before use) prep_dbco->labeling incubation Incubate (e.g., 1 hour at room temperature or 2-4 hours at 4°C) labeling->incubation add_quench Add Quenching Agent (e.g., Tris or Glycine, 50-100 mM final concentration) incubation->add_quench quench_incubation Incubate (15-30 minutes at room temperature) add_quench->quench_incubation purification Purify Conjugate (e.g., size-exclusion chromatography, dialysis, or HPLC) quench_incubation->purification analysis Characterize Conjugate (e.g., UV-Vis for Degree of Labeling, SDS-PAGE, Mass Spectrometry) purification->analysis

Experimental workflow for DBCO-NHS ester labeling and quenching.
Protocol 1: General Procedure for Quenching Unreacted this compound

This protocol provides a general method for quenching the labeling reaction of a protein with this compound.

Materials:

  • Labeling reaction mixture containing the biomolecule and unreacted this compound.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.

  • Purification tools (e.g., desalting column, dialysis cassette, or HPLC system).

Procedure:

  • Prepare Quenching Agent: Ensure the Quenching Buffer is at room temperature.

  • Add Quenching Agent: To the labeling reaction mixture, add the Quenching Buffer to a final concentration of 50-100 mM. For example, add 50-100 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction volume.[8]

  • Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.[8]

  • Purification: Proceed immediately to purify the DBCO-labeled biomolecule from the excess this compound, quenched reagent, and N-hydroxysuccinimide byproduct. Common methods include:

    • Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., G-25) to separate the larger biomolecule conjugate from the smaller reaction components.[9]

    • Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) to remove small molecules.

    • High-Performance Liquid Chromatography (HPLC): For higher purity, HPLC can be used to separate the conjugate from unreacted components and even differently labeled species.[8]

Protocol 2: Monitoring Quenching by UV-Vis Spectrophotometry

This protocol allows for the indirect monitoring of the quenching reaction by observing the hydrolysis of the NHS ester, which releases N-hydroxysuccinimide (NHS). NHS has a characteristic absorbance at 260-280 nm.[10] This method is best for assessing the stability of the NHS ester under quenching conditions rather than directly measuring the reaction with the quenching agent in the presence of protein.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Reaction Buffer (e.g., 100 mM Sodium Phosphate, pH 7.5) as a control

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.

  • Prepare Reaction Mixtures:

    • Quenching Condition: In a quartz cuvette, dilute the this compound stock solution into the Quenching Buffer to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer.

    • Control Condition: In a separate cuvette, dilute the this compound stock solution into the Reaction Buffer at the same final concentration.

  • Kinetic Measurement: Immediately after adding the this compound, start recording the absorbance at ~260 nm over time for both conditions.

  • Data Analysis: The rate of increase in absorbance at 260 nm corresponds to the rate of NHS release due to hydrolysis. A faster increase in the quenching buffer compared to the control buffer indicates a more rapid consumption of the NHS ester. Note that the reaction with the amine quencher itself does not directly produce a UV signal in this range, so this method primarily reflects the competing hydrolysis.

Protocol 3: Analysis of Quenching by HPLC

Reverse-phase HPLC (RP-HPLC) can be used to monitor the disappearance of the active this compound and the appearance of the quenched product.

Materials:

  • Quenched reaction mixture

  • Unreacted this compound standard

  • HPLC system with a C18 column and a UV detector

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Procedure:

  • Sample Preparation: Take a small aliquot of the labeling reaction before adding the quenching agent. After quenching, take another small aliquot. Dilute both samples in Mobile Phase A.

  • HPLC Analysis:

    • Inject the unreacted this compound standard to determine its retention time.

    • Inject the "before quenching" sample.

    • Inject the "after quenching" sample.

  • Data Analysis:

    • The this compound will be relatively hydrophobic and have a characteristic retention time.

    • After quenching, the peak corresponding to the active NHS ester should decrease or disappear.

    • A new, more polar peak corresponding to the quenched product (e.g., DBCO-PEG-Tris) should appear at an earlier retention time. By comparing the peak areas, the extent of quenching can be estimated.[1]

Troubleshooting

Even with established protocols, issues can arise. The following logical diagram provides a framework for troubleshooting incomplete quenching.

G start Problem: Incomplete Quenching (unwanted labeling observed) q1 Was the quenching agent concentration sufficient? start->q1 a1_no Increase quenching agent concentration (e.g., to 100 mM) q1->a1_no No a1_yes Was the quenching agent prepared fresh? q1->a1_yes Yes a2_no Prepare fresh quenching buffer solution a1_yes->a2_no No a2_yes Was the incubation time adequate? a1_yes->a2_yes Yes a3_no Increase incubation time (e.g., to 30 minutes) a2_yes->a3_no No a3_yes Was the pH of the quenching buffer correct? a2_yes->a3_yes Yes a4_no Verify pH of quenching buffer (should be ~8.0-8.5) a3_yes->a4_no No a4_yes Consider alternative quenching agent or purification method a3_yes->a4_yes Yes

Troubleshooting logic for incomplete quenching.

Conclusion

Properly quenching unreacted this compound is a critical step to ensure the specificity and quality of your bioconjugate. By selecting an appropriate quenching agent, using the correct concentrations and incubation times, and verifying the reaction, researchers can confidently proceed to downstream applications with a well-defined and homogenous product. The protocols and data provided in this document serve as a comprehensive guide for scientists and professionals in the field of drug development and bioconjugation.

References

Application Note: Purification of DBCO-Labeled Proteins Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of proteins with dibenzocyclooctyne (DBCO) is a fundamental technique in bioconjugation, enabling copper-free click chemistry for applications such as antibody-drug conjugate (ADC) development, in vivo imaging, and the creation of functionalized protein scaffolds.[1] Strain-promoted alkyne-azide cycloaddition (SPAAC) offers high specificity and biocompatibility.[1] A critical step following the labeling of a protein with a DBCO reagent is the purification of the resulting conjugate. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile method for this purpose, allowing for the separation of the DBCO-labeled protein from unlabeled protein, excess DBCO reagent, and other reaction byproducts.[1][2] This application note provides a detailed protocol for the purification of DBCO-labeled proteins using Reverse-Phase HPLC (RP-HPLC) and discusses alternative HPLC methods.

Overall Experimental Workflow

The process begins with the covalent attachment of a DBCO group to the target protein, commonly through the reaction of a DBCO-NHS ester with primary amines (e.g., lysine (B10760008) residues) on the protein surface.[1][3] After the conjugation reaction, a preliminary cleanup is often performed to remove the majority of the excess, unreacted DBCO reagent using methods like desalting spin columns or size-exclusion chromatography.[1][4] The resulting mixture is then subjected to high-resolution purification via HPLC. Finally, the purified DBCO-protein conjugate is characterized to assess its purity, recovery, and the degree of labeling (DOL).[1]

G cluster_0 Protein Labeling cluster_1 Initial Cleanup cluster_2 HPLC Purification cluster_3 Characterization Protein Protein Conjugation Reaction Conjugation Reaction Protein->Conjugation Reaction DBCO-NHS Ester DBCO-NHS Ester DBCO-NHS Ester->Conjugation Reaction Quenching Quenching Conjugation Reaction->Quenching Desalting Column Desalting Column Quenching->Desalting Column HPLC System HPLC System Desalting Column->HPLC System Fraction Collection Fraction Collection HPLC System->Fraction Collection Analysis Analysis Fraction Collection->Analysis UV-Vis, MS, etc.

Caption: General workflow for DBCO-protein conjugation and purification.

Experimental Protocols

Protocol 1: Protein Conjugation with DBCO-NHS Ester

This protocol provides a general method for labeling a protein with a DBCO-NHS ester. Optimal conditions, especially the molar excess of the DBCO reagent, should be determined empirically for each specific protein.[1]

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.[1][3]

  • DBCO-NHS ester (e.g., EZ-Link™ TFP Ester-PEG4-DBCO).[4][5]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][4]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.[1][3]

  • Desalting spin columns.[1][4]

Procedure:

  • Reagent Preparation:

    • Dissolve the protein in amine-free buffer to a concentration of 1-5 mg/mL.[1]

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.[1]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the 10 mM DBCO-NHS ester stock solution to the protein solution.[1] The final DMSO concentration should ideally be below 20%.[6]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]

  • Quenching:

    • Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM.[1]

    • Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[1]

  • Removal of Excess Reagent:

    • Remove unreacted DBCO-NHS ester using a desalting spin column according to the manufacturer's protocol.[1][4] This step yields a crude DBCO-conjugated protein solution ready for HPLC purification. Protein recovery is typically greater than 85%.[1][4]

Protocol 2: Purification of DBCO-Labeled Protein by RP-HPLC

Reverse-phase HPLC separates molecules based on hydrophobicity.[2][7] The addition of the hydrophobic DBCO group increases the protein's retention time on the column compared to the unlabeled protein.[2]

Materials and Equipment:

  • HPLC system with a UV detector.[2]

  • C4 or C18 reverse-phase column with a wide pore size (e.g., 300 Å), suitable for protein separations.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Crude DBCO-conjugated protein solution from Protocol 1.

Procedure:

  • Column Equilibration: Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.

  • Sample Injection: Inject the crude DBCO-conjugated protein solution onto the column. It is recommended to also inject a sample of the unlabeled protein as a control to establish its retention time.[2]

  • Elution Gradient: Elute the bound protein using a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.[2] The optimal gradient should be developed for each specific protein conjugate.[2]

  • Detection and Fraction Collection: Monitor the column effluent at 280 nm (for protein) and 309 nm (for the DBCO group).[1][2] Collect fractions corresponding to the peak(s) that show absorbance at both wavelengths and have a longer retention time than the unlabeled protein.[2]

  • Solvent Removal: The collected fractions containing the purified DBCO-protein in an acetonitrile/water mixture can be lyophilized or buffer-exchanged to remove the organic solvent and TFA.

G cluster_workflow RP-HPLC Purification Workflow start Crude DBCO-Protein injection Inject Sample start->injection equilibration Equilibrate RP-HPLC Column (95% A, 5% B) equilibration->injection gradient Run Linear Gradient (5% to 95% B) injection->gradient detection Monitor at 280nm & 309nm gradient->detection collection Collect Fractions of Interest detection->collection end Purified DBCO-Protein collection->end

Caption: Experimental workflow for RP-HPLC purification.

Alternative HPLC Purification Methods

The choice of HPLC method is dependent on the protein's characteristics and the potential for denaturation.[1]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a non-denaturing technique that separates proteins based on surface hydrophobicity.[1] The addition of the DBCO group increases the protein's hydrophobicity, allowing for separation from the unlabeled form.[1] This method is particularly useful for proteins that are sensitive to organic solvents and acidic pH.[1]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge.[1] The conjugation of DBCO can alter the protein's isoelectric point (pI), enabling the separation of species with different degrees of labeling (e.g., unlabeled, mono-labeled, di-labeled).[1]

Data Presentation and Quality Control

The success of the labeling and purification process is evaluated through several analytical techniques. The results should be summarized for clear interpretation.

Table 1: Summary of Purification and Characterization Data

ParameterPre-HPLC (Crude)Post-HPLC (Purified)Method of Analysis
Purity (%) Variable>95%RP-HPLC (Peak Area at 280 nm)
Recovery (%) N/A>80%UV-Vis Spectrophotometry (A280)
Degree of Labeling (DOL) 1 - 5 (Target)1 - 5 (Confirmed)UV-Vis Spectrophotometry (A280/A309)
Mass Confirmation Mixture of speciesExpected Mass ± 1 DaMass Spectrometry (ESI-MS)

Characterization Methods:

  • UV-Vis Spectrophotometry: The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group).[1][2]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS provides an accurate determination of the molecular weight of the conjugate, confirming successful labeling and revealing the distribution of different labeled species.[1]

G cluster_output Separated Species Crude Labeled Protein Crude Labeled Protein HPLC Column HPLC Column Crude Labeled Protein->HPLC Column Unlabeled Protein Unlabeled Protein DBCO-Protein (DOL=1) DBCO-Protein (DOL=1) DBCO-Protein (DOL=2) DBCO-Protein (DOL=2) Excess DBCO Reagent Excess DBCO Reagent HPLC Column->Unlabeled Protein Lower Retention HPLC Column->DBCO-Protein (DOL=1) Increased Retention HPLC Column->DBCO-Protein (DOL=2) Higher Retention HPLC Column->Excess DBCO Reagent Varies

Caption: Logical diagram of HPLC-based separation of DBCO-protein conjugates.

HPLC is an indispensable tool for the purification of DBCO-labeled proteins, offering high resolution and versatility. RP-HPLC is a widely used method that effectively separates labeled from unlabeled protein based on increased hydrophobicity. The choice of the specific HPLC method—be it RP-HPLC, HIC, or IEX—should be tailored to the specific properties of the protein of interest to achieve optimal purity and recovery. Careful characterization of the final product is essential to ensure its suitability for downstream applications in research and drug development.

References

Application Notes and Protocols for DBCO-NH-PEG7-C2-NHS Ester in Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DBCO-NH-PEG7-C2-NHS ester for the surface functionalization of nanoparticles. This heterobifunctional linker is instrumental in the development of advanced drug delivery systems, targeted imaging agents, and other nanotherapeutics through a robust and biocompatible "click chemistry" approach.

Introduction to this compound

This compound is a versatile crosslinker featuring three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that readily participates in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules.[] This bioorthogonal reaction is highly specific and efficient under physiological conditions, making it ideal for bioconjugation.[]

  • N-Hydroxysuccinimide (NHS) Ester: A reactive group that specifically and efficiently couples with primary amines (-NH2) on the surface of nanoparticles or biomolecules to form a stable amide bond.[2][3][4] This reaction is favored at a neutral to slightly basic pH (7-9).[3][4][5]

  • Polyethylene (B3416737) Glycol (PEG7) Spacer with a C2 Linker: A hydrophilic seven-unit polyethylene glycol chain that enhances water solubility, reduces steric hindrance, and can minimize non-specific protein adsorption (opsonization), potentially prolonging the circulation time of nanoparticles in vivo.[3][4][6][7][8] The C2 linker provides additional spacing between the reactive moieties.

This combination of features makes this compound an excellent choice for covalently attaching targeting ligands, imaging agents, or therapeutic molecules to a variety of nanoparticle platforms.[6][7][9]

Key Applications

The unique properties of this linker enable its use in a wide range of applications in nanomedicine and materials science:

  • Targeted Drug Delivery: Functionalize drug-loaded nanoparticles with targeting moieties (e.g., antibodies, peptides, aptamers) that have been modified with an azide (B81097) group to enhance drug efficacy and minimize off-target side effects.[6][7][9]

  • Advanced In Vivo Imaging: Conjugate imaging agents (e.g., fluorescent dyes, MRI contrast agents) to nanoparticles for enhanced diagnostics and tracking of disease progression.[6][9]

  • Theranostics: Develop multifunctional nanoparticles that combine therapeutic and diagnostic capabilities for simultaneous treatment and monitoring.[7]

  • Biosensing: Create highly specific and sensitive biosensors by attaching biorecognition elements to nanoparticle surfaces.[7]

Quantitative Data on Nanoparticle Functionalization

The functionalization of nanoparticles with this compound and subsequent conjugation of targeting ligands can be monitored by assessing changes in their physicochemical properties. The following tables provide representative data on the expected changes in nanoparticle size, polydispersity index (PDI), and zeta potential upon surface modification.

Table 1: Physicochemical Characterization of Nanoparticles During Functionalization

Nanoparticle StageAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles100 ± 2< 0.15+35 ± 3
DBCO-Functionalized Nanoparticles110 ± 3< 0.20+25 ± 4
Ligand-Conjugated Nanoparticles125 ± 5< 0.25-15 ± 5

Note: These are example values and actual results will vary depending on the nanoparticle type, size, and the specific ligand used.

Experimental Protocols

Protocol 1: Functionalization of Amine-Terminated Nanoparticles with this compound

This protocol describes the covalent attachment of the DBCO linker to nanoparticles with surface primary amine groups.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))[5]

  • Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[10] Avoid buffers containing primary amines like Tris.[5][10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., centrifugation, size exclusion chromatography (SEC), or dialysis)

Procedure:

  • Nanoparticle Preparation: Resuspend the amine-functionalized nanoparticles in the Reaction Buffer to a desired concentration.

  • Linker Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[5]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved DBCO linker to the nanoparticle suspension.[5] The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C, with gentle mixing.[5][11]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[11] Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted linker and byproducts by repeated centrifugation and resuspension in fresh Reaction Buffer, or by using SEC or dialysis.[2][6]

  • Characterization: Characterize the DBCO-functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to determine the size, PDI, and zeta potential.

Protocol 2: Copper-Free Click Chemistry Conjugation of Azide-Modified Molecules to DBCO-Functionalized Nanoparticles

This protocol details the attachment of an azide-containing molecule (e.g., a targeting ligand) to the DBCO-functionalized nanoparticles.

Materials:

  • DBCO-functionalized nanoparticles

  • Azide-modified molecule (e.g., targeting ligand, fluorescent dye)

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., centrifugation or SEC)

Procedure:

  • Nanoparticle Preparation: Resuspend the purified DBCO-functionalized nanoparticles in the Reaction Buffer.

  • Click Reaction: Add the azide-modified molecule to the nanoparticle suspension. A 2- to 10-fold molar excess of the azide-modified molecule over the estimated number of DBCO groups on the nanoparticles is recommended.

  • Incubation: Incubate the reaction mixture for 4 to 12 hours at room temperature, or overnight at 4°C, with gentle mixing.[5][6][11][12]

  • Purification: Purify the final conjugated nanoparticles by centrifugation or SEC to remove the excess, unreacted azide-modified molecules.[6]

  • Characterization: Characterize the final product using DLS, UV-Vis spectroscopy, and other relevant techniques to confirm successful conjugation.

Visualizations

experimental_workflow cluster_step1 Step 1: Nanoparticle Functionalization cluster_step2 Step 2: Click Chemistry Conjugation np_amine Amine-Functionalized Nanoparticle reaction1 NHS Ester-Amine Coupling (pH 7.4-8.5) np_amine->reaction1 linker This compound linker->reaction1 np_dbco DBCO-Functionalized Nanoparticle ligand Azide-Modified Targeting Ligand reaction2 Copper-Free Click Chemistry (SPAAC) np_dbco->reaction2 reaction1->np_dbco ligand->reaction2 np_final Targeted Nanoparticle reaction2->np_final

Caption: Experimental workflow for nanoparticle functionalization.

targeted_delivery cluster_systemic Systemic Circulation cluster_target_site Target Site (e.g., Tumor) np Targeted Nanoparticle (Drug-Loaded) receptor Surface Receptor np->receptor Targeting Ligand Binds to Receptor cell Target Cell (e.g., Cancer Cell) endocytosis Receptor-Mediated Endocytosis receptor->endocytosis Internalization release Drug Release endocytosis->release effect Therapeutic Effect release->effect

Caption: Mechanism of targeted nanoparticle drug delivery.

References

Synthesis of Imaging Probes with DBCO-NH-PEG7-C2-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of imaging probes utilizing the heterobifunctional linker, DBCO-NH-PEG7-C2-NHS ester. This linker enables a two-step conjugation strategy involving an initial amine-reactive coupling followed by a bioorthogonal, copper-free click chemistry reaction. This methodology is widely applicable for the development of targeted imaging agents, antibody-drug conjugates (ADCs), and other advanced bioconjugates.

Introduction

This compound is a versatile crosslinker composed of three key functional components:

  • An N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (e.g., the side chains of lysine (B10760008) residues in proteins) to form stable amide bonds.[1][2]

  • A dibenzocyclooctyne (DBCO) group, a strained alkyne that undergoes a highly efficient and specific strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.[3][4] This "click chemistry" reaction is bioorthogonal, meaning it proceeds rapidly under physiological conditions without the need for cytotoxic copper catalysts.[1][5]

  • A hydrophilic polyethylene (B3416737) glycol (PEG7) spacer that enhances the solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[4][6]

This combination of features makes this compound an ideal reagent for the precise and efficient labeling of biomolecules for subsequent conjugation to imaging probes or other molecules of interest.

Principle of the Reaction

The synthesis of an imaging probe using this compound is a two-step process:

Step 1: Amine Labeling. The NHS ester of the linker reacts with primary amines on the target biomolecule (e.g., an antibody) to form a stable DBCO-labeled biomolecule.

Step 2: Copper-Free Click Chemistry. The DBCO-labeled biomolecule is then reacted with an azide-functionalized imaging probe (e.g., a fluorescent dye, a PET imaging agent) via a strain-promoted alkyne-azide cycloaddition (SPAAC) to form the final imaging probe conjugate.

cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Copper-Free Click Chemistry Biomolecule Biomolecule Reaction1 NHS Ester Reaction Biomolecule->Reaction1 + DBCO_Linker This compound DBCO_Linker->Reaction1 DBCO_Biomolecule DBCO-Labeled Biomolecule Reaction2 SPAAC (Click Chemistry) DBCO_Biomolecule->Reaction2 + Reaction1->DBCO_Biomolecule Azide_Probe Azide-Functionalized Imaging Probe Azide_Probe->Reaction2 Final_Probe Final Imaging Probe Conjugate Reaction2->Final_Probe

Figure 1: General workflow for the two-step synthesis of an imaging probe.

Experimental Protocols

Materials and Reagents
  • This compound

  • Biomolecule to be labeled (e.g., antibody, protein)

  • Azide-functionalized imaging probe

  • Reaction Buffers (see Table 1)

  • Quenching Buffer (see Table 1)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Desalting spin columns or size-exclusion chromatography system

  • HPLC system for purification and analysis

  • UV-Vis spectrophotometer

Recommended Reaction Conditions

The optimal reaction conditions may vary depending on the specific biomolecule and imaging probe being used. The following table provides general guidelines.

ParameterRecommended ConditionsNotes
Amine Labeling pH 7.2 - 8.5NHS ester reaction is favored at slightly basic pH.[5][7]
Reaction Buffer Phosphate Buffered Saline (PBS), Borate BufferMust be free of primary amines (e.g., Tris, glycine).[8]
Molar Excess of DBCO Linker 5- to 20-foldThe optimal ratio should be determined empirically.[3]
Reaction Time (Amine Labeling) 30-60 minutes at room temperature or 2 hours on ice.[3][9]Longer incubation times may be required for less reactive amines.
Quenching Reagent 50-100 mM Tris-HCl or glycine, pH 8.0Quenches unreacted NHS ester.[9]
Molar Excess of Azide Probe 2- to 4-fold over DBCO-labeled biomoleculeEnsures efficient click reaction.[9]
Reaction Time (Click Chemistry) 3-4 hours at room temperature or overnight at 4°C.[9]Reaction progress can be monitored by HPLC.

Table 1: Recommended Reaction Conditions for Imaging Probe Synthesis.

Protocol 1: Labeling of a Protein/Antibody with this compound

This protocol describes the general procedure for labeling a protein or antibody with the DBCO linker.

Start Start Prepare_Protein Prepare Protein Solution (e.g., 1-10 mg/mL in PBS) Start->Prepare_Protein Add_Linker Add DBCO Linker to Protein Solution Prepare_Protein->Add_Linker Prepare_Linker Prepare 10 mM DBCO Linker Stock in DMSO Prepare_Linker->Add_Linker Incubate Incubate for 30-60 min at Room Temperature Add_Linker->Incubate Quench Quench Reaction (e.g., with Tris buffer) Incubate->Quench Purify Purify DBCO-Labeled Protein (Desalting Column) Quench->Purify End DBCO-Labeled Protein Purify->End

Figure 2: Workflow for protein/antibody labeling with this compound.

  • Prepare the Protein Solution:

    • Dissolve the protein or antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[8]

    • If the protein solution contains primary amines (e.g., Tris buffer, BSA), it must be purified by dialysis or desalting into an appropriate buffer.[10]

  • Prepare the DBCO Linker Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[8] NHS esters are moisture-sensitive, so it is important to minimize their exposure to air and moisture.[4]

  • Perform the Labeling Reaction:

    • Add the calculated volume of the 10 mM DBCO linker stock solution to the protein solution to achieve the desired molar excess (typically 5- to 20-fold).[3]

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be below 20%.[3]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3][9]

  • Quench the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[9]

    • Incubate for 15 minutes at room temperature.[10]

  • Purify the DBCO-Labeled Protein:

    • Remove the excess, unreacted DBCO linker and byproducts using a desalting spin column or size-exclusion chromatography.[3][9]

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol describes the conjugation of the DBCO-labeled protein to an azide-functionalized imaging probe.

  • Prepare the Azide-Functionalized Imaging Probe:

    • Dissolve the azide-functionalized imaging probe in a compatible solvent (e.g., DMSO, water) at a known concentration.

  • Perform the Click Reaction:

    • Mix the purified DBCO-labeled protein with a 2- to 4-fold molar excess of the azide-functionalized imaging probe.[9]

    • Incubate the reaction for 3-4 hours at room temperature or overnight (10-12 hours) at 4°C.[9]

  • Purify the Final Conjugate:

    • The final imaging probe conjugate can be purified from unreacted imaging probe and other byproducts using methods such as HPLC (e.g., size-exclusion, reverse-phase, or ion-exchange), dialysis, or tangential flow filtration, depending on the properties of the conjugate.[3]

Characterization and Data Analysis

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of DBCO molecules per protein, can be estimated using UV-Vis spectrophotometry.[3]

  • Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309).[3] The DBCO group has a characteristic absorbance maximum around 309 nm.[11]

  • Calculate the protein concentration using the Beer-Lambert law and the absorbance at 280 nm, correcting for the contribution of the DBCO group to the A280 reading.

  • Calculate the concentration of the DBCO group using its molar extinction coefficient at 309 nm.

  • The DOL is the ratio of the molar concentration of the DBCO group to the molar concentration of the protein.

Confirmation of Conjugation

Successful conjugation can be confirmed by various analytical techniques.

MethodPrincipleInformation Provided
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. The bulky, hydrophobic DBCO group and the imaging probe alter the retention time.[11]Confirmation of successful labeling and conjugation through retention time shifts. Purification of the final conjugate.[11]
SDS-PAGE Separation of proteins based on molecular weight.Visualization of a shift in the molecular weight of the protein after conjugation.[11]
Mass Spectrometry Measurement of the mass-to-charge ratio.Precise determination of the molecular weight of the conjugate, confirming the number of attached probes.

Table 2: Methods for Characterization of Imaging Probe Conjugates.

Applications

The use of this compound for the synthesis of imaging probes has numerous applications in research and drug development, including:

  • Fluorescent Labeling of Antibodies: For use in immunoassays, flow cytometry, and cellular imaging.

  • Development of Targeted PET and SPECT Imaging Agents: By conjugating radiolabeled chelates to targeting biomolecules.

  • Synthesis of Antibody-Drug Conjugates (ADCs): Where the imaging probe is replaced with a cytotoxic drug.[3]

  • Surface Modification of Nanoparticles and Liposomes: To create targeted drug delivery systems.[6][7]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Inactive NHS ester due to hydrolysis. - Presence of primary amines in the protein buffer. - Insufficient molar excess of the linker.- Use fresh, anhydrous DMSO/DMF to dissolve the NHS ester. - Ensure the protein is in an amine-free buffer. - Increase the molar ratio of the DBCO linker to the protein.
Protein Aggregation - High degree of labeling. - Hydrophobic nature of the DBCO group or imaging probe.- Reduce the molar excess of the labeling reagents. - The PEG spacer in the linker helps to mitigate this issue.
Low Yield of Final Conjugate - Inefficient click reaction. - Steric hindrance.- Increase the reaction time or temperature for the click reaction. - The PEG7 spacer is designed to reduce steric hindrance.

Table 3: Troubleshooting Guide for Imaging Probe Synthesis.

References

Application Notes and Protocols for DBCO-NH-PEG7-C2-NHS Ester in Peptide Mapping and Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NH-PEG7-C2-NHS ester is a versatile bioconjugation reagent that plays a pivotal role in the precise and efficient labeling of biomolecules. This reagent features a Dibenzocyclooctyne (DBCO) group, a seven-unit polyethylene (B3416737) glycol (PEG7) spacer, a C2 amide linkage, and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent attachment to primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues.[1][2] The DBCO moiety enables highly specific and biocompatible copper-free click chemistry reactions with azide-functionalized molecules, a process known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

The hydrophilic PEG7 spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance. These properties make this compound an ideal tool for applications in peptide mapping, particularly for the characterization of complex biologics like antibody-drug conjugates (ADCs), and for the enrichment of specific proteins or peptides in proteomics workflows.

Core Applications

  • Peptide Mapping of Bioconjugates: Precisely identify the sites of modification on a protein or antibody after conjugation. This is critical for assessing the homogeneity and consistency of ADCs and other protein conjugates.

  • Proteomics Sample Preparation: Introduce a "clickable" handle onto proteins or peptides for subsequent enrichment of specific subsets of the proteome, aiding in the identification of low-abundance proteins or post-translational modifications.

Data Presentation: Quantitative Analysis of Protein Labeling

The efficiency of labeling a protein with a DBCO-PEG-NHS ester is dependent on the molar ratio of the reagent to the protein. The following table summarizes the results of labeling Protein A with a DBCO-PEG5-NHS ester, which serves as a representative example for the behavior of similar DBCO-PEG-NHS esters.

Molar Ratio of DBCO-PEG5-NHS Ester to Protein AAverage Number of DBCO-PEG5 Molecules per Protein A
7.5 : 11
15 : 12-3
30 : 1>3 (Maximum Incorporation)

Table 1: Influence of the molar ratio of DBCO-PEG5-NHS ester to Protein A on the degree of labeling. Data adapted from a study on Protein A conjugation.[3]

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol details the steps for covalently attaching the DBCO moiety to a protein of interest.

Materials:

  • Protein of interest (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[2]

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and should be avoided.[2]

  • Labeling Reaction: a. Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution.[4] The optimal molar excess should be determined empirically for each protein. b. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10%. c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[5]

  • Purification: Remove excess, unreacted DBCO reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[2][5]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the DBCO group at approximately 309 nm and the protein concentration using a standard protein assay.

Protocol 2: Peptide Mapping of a DBCO-Labeled Antibody

This protocol outlines the procedure for digesting a DBCO-labeled antibody and analyzing the resulting peptides by LC-MS/MS to identify the conjugation sites.

Materials:

  • DBCO-labeled antibody (from Protocol 1)

  • Denaturation Buffer (e.g., 8 M Urea (B33335), 0.1 M Tris-HCl, pH 8.0)

  • Reducing Agent (e.g., 10 mM Dithiothreitol - DTT)

  • Alkylating Agent (e.g., 55 mM Iodoacetamide - IAA)

  • Protease (e.g., Trypsin, Lys-C)

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation: a. Denature the DBCO-labeled antibody in the denaturation buffer. b. Reduce the disulfide bonds by adding DTT and incubating at 37°C for 1 hour. c. Alkylate the free cysteines by adding IAA and incubating in the dark at room temperature for 30 minutes.

  • Digestion: a. Dilute the sample with an appropriate buffer to reduce the urea concentration to below 1 M to ensure protease activity. b. Add the protease (e.g., trypsin at a 1:20 enzyme-to-substrate ratio) and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to inactivate the protease and prepare the sample for LC-MS/MS analysis. Use a C18 solid-phase extraction (SPE) cartridge to desalt and concentrate the peptides.

  • LC-MS/MS Analysis: a. Separate the peptides using a reversed-phase HPLC column with a suitable gradient. b. Analyze the eluted peptides using a high-resolution mass spectrometer. c. The mass of the DBCO-NH-PEG7-C2-amide modification on a lysine residue should be included as a variable modification in the database search parameters.

  • Data Analysis: Use appropriate software to search the MS/MS data against the protein sequence to identify the peptides and pinpoint the lysine residues modified with the DBCO reagent.[6]

Protocol 3: Enrichment of Azide-Tagged Peptides using DBCO-Functionalized Beads for Proteomics

This protocol describes the enrichment of azide-modified peptides from a complex mixture using DBCO-functionalized beads.

Materials:

  • Peptide mixture containing azide-tagged peptides

  • DBCO-functionalized agarose (B213101) or magnetic beads

  • Binding/Washing Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 0.1% Trifluoroacetic acid - TFA)

  • LC-MS/MS system

Procedure:

  • Bead Preparation: Wash the DBCO-functionalized beads with the binding/washing buffer to remove any storage solution and equilibrate them.

  • Peptide Binding (Click Reaction): a. Add the peptide mixture to the equilibrated DBCO beads. b. Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle agitation to allow for the copper-free click reaction to occur.[7]

  • Washing: a. Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. b. Wash the beads extensively with the binding/washing buffer to remove non-specifically bound peptides.

  • Elution: a. Add the elution buffer to the beads to release the bound peptides. b. Incubate for 10-15 minutes and then collect the supernatant containing the enriched peptides.

  • Sample Preparation for MS: Desalt and concentrate the eluted peptides using a C18 StageTip or similar device before LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the enriched peptide fraction to identify and quantify the azide-tagged peptides of interest.

Visualizations

experimental_workflow_labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Protein in Amine-Free Buffer mix Mix Protein and DBCO Reagent protein->mix dbco_reagent DBCO-NH-PEG7-C2-NHS Ester in DMSO dbco_reagent->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Tris-HCl) incubate->quench purify Purify (Desalting/Dialysis) quench->purify labeled_protein DBCO-Labeled Protein purify->labeled_protein

Caption: Workflow for labeling a protein with this compound.

peptide_mapping_workflow start DBCO-Labeled Antibody denature Denature, Reduce (DTT), and Alkylate (IAA) start->denature digest Digest with Protease (e.g., Trypsin) denature->digest cleanup Sample Cleanup (SPE) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms analysis Data Analysis to Identify Modified Peptides lcms->analysis

Caption: Peptide mapping workflow for a DBCO-labeled antibody.

proteomics_enrichment_workflow cluster_input Input cluster_process Enrichment Process cluster_output Analysis peptides Peptide Mixture with Azide-Tagged Peptides bind Bind Peptides to Beads (Click Reaction) peptides->bind beads DBCO-Functionalized Beads beads->bind wash Wash to Remove Non-Specific Binders bind->wash elute Elute Enriched Peptides wash->elute enriched_peptides Enriched Azide-Tagged Peptides elute->enriched_peptides lcms LC-MS/MS Analysis enriched_peptides->lcms

References

Troubleshooting & Optimization

Technical Support Center: DBCO-NH-PEG7-C2-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-NH-PEG7-C2-NHS ester. This resource is intended for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common issues encountered during bioconjugation experiments.

Troubleshooting Guide

This guide addresses specific challenges you may face that can lead to low conjugation efficiency.

Question: Why is my conjugation yield consistently low?

Answer: Low conjugation yield with this compound can stem from several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or the integrity of your reagents. A systematic evaluation of your experimental setup can help pinpoint the issue.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
NHS Ester Hydrolysis The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, a reaction that directly competes with the desired amine conjugation. The rate of hydrolysis increases significantly with pH.[1][2][3]Prepare the this compound solution in an anhydrous solvent like DMSO or DMF immediately before use.[4] Avoid repeated freeze-thaw cycles of the reagent.
Suboptimal pH The reaction between the NHS ester and a primary amine is pH-dependent. At a low pH, the amine is protonated and less nucleophilic. At a high pH, the rate of NHS ester hydrolysis is accelerated.[5]The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5.[5] A pH of 8.3-8.5 is often a good starting point for efficient conjugation.[6][5]
Incorrect Buffer Composition Buffers that contain primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly lower yields.[5]Use amine-free buffers like phosphate-buffered saline (PBS), bicarbonate buffer, HEPES, or borate (B1201080) buffer.[5] If your protein is in an amine-containing buffer, perform a buffer exchange prior to conjugation.[5]
Reagent Quality and Storage The this compound is moisture-sensitive. Improper storage can lead to hydrolysis of the NHS ester before it is even used in the reaction.[7]Store the reagent at -20°C or -80°C in a desiccated environment.[8][9] Allow the vial to come to room temperature before opening to prevent moisture condensation.[7]
Insufficient Molar Excess An inadequate amount of the this compound relative to the amount of your target molecule can result in incomplete conjugation.For protein concentrations of 5 mg/mL, a 10-fold molar excess of the NHS ester is recommended. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary.
Steric Hindrance The accessibility of the primary amines on your target molecule can be sterically hindered by the molecule's three-dimensional structure, preventing efficient conjugation.Consider using a linker with a longer PEG chain to increase the distance between the DBCO and NHS ester moieties, which may help overcome steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time and temperature for the conjugation reaction?

A1: Typically, the reaction is incubated for 30-60 minutes at room temperature or for 2-4 hours on ice.[10] Longer incubation times can sometimes improve efficiency, especially when working with lower concentrations of reactants.

Q2: How can I quench the reaction?

A2: The reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl or 100 mM glycine, to a final concentration of 50-100 mM.[10] This will react with any remaining unreacted NHS ester.

Q3: How should I purify my conjugated molecule?

A3: Unreacted this compound and the NHS byproduct can be removed using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[11] The choice of method will depend on the properties of your target molecule.

Q4: Can I use a buffer containing sodium azide (B81097)?

A4: No, you should avoid buffers containing sodium azide as the azide group will react with the DBCO moiety of the linker in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[12]

Q5: How can I confirm that the conjugation was successful?

A5: Successful conjugation can be confirmed by a variety of methods, including SDS-PAGE (which will show an increase in molecular weight), mass spectrometry (to determine the exact mass of the conjugate), and UV-Vis spectroscopy (to measure the degree of labeling by observing the absorbance of the DBCO group around 309 nm).

Quantitative Data Summary

The following tables provide quantitative data to assist in optimizing your conjugation reaction.

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

pHTemperature (°C)Half-life of NHS EsterReference
7.004 - 5 hours[2]
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.6410 minutes[2]
9.0Room Temperature125 minutes[6]

Table 2: Recommended Molar Excess of this compound

Target Molecule ConcentrationRecommended Molar ExcessReference
> 5 mg/mL10-fold
< 5 mg/mL20- to 50-fold

Experimental Protocols

Protocol 1: General Antibody Conjugation with this compound

  • Prepare the Antibody Solution:

    • Ensure your antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the this compound Solution:

    • Allow the vial of the DBCO linker to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of the linker in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add the calculated volume of the 10 mM this compound solution to the antibody solution to achieve the desired molar excess.

    • The final concentration of DMSO in the reaction mixture should ideally be below 10% to avoid antibody denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quench the Reaction:

    • Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for an additional 15 minutes at room temperature.

  • Purification:

    • Remove the unreacted DBCO linker and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Copper-Free Click Chemistry Conjugation

  • Prepare Reactants:

    • Prepare the DBCO-functionalized antibody (from Protocol 1) and the azide-containing molecule in a compatible, azide-free buffer (e.g., PBS, pH 7.4).

  • Click Reaction:

    • Mix the DBCO-activated antibody with a 1.5 to 4-fold molar excess of the azide-functionalized molecule.

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Longer incubation times can improve efficiency.

  • Purification:

    • Purify the resulting antibody-drug conjugate using an appropriate method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove any unreacted azide-containing molecule.

Visualizations

Troubleshooting_Workflow start Low Conjugation Efficiency Observed check_reagent Check Reagent Quality and Storage start->check_reagent reagent_ok Reagent is fresh and properly stored check_reagent->reagent_ok Yes reagent_bad Reagent may be hydrolyzed check_reagent->reagent_bad No check_buffer Verify Buffer Composition and pH reagent_ok->check_buffer use_new_reagent Use fresh, anhydrous reagent reagent_bad->use_new_reagent use_new_reagent->check_buffer buffer_ok Amine-free buffer, pH 7.2-8.5 check_buffer->buffer_ok Yes buffer_bad Amine-containing buffer or incorrect pH check_buffer->buffer_bad No check_ratio Evaluate Molar Ratio of Reagents buffer_ok->check_ratio correct_buffer Perform buffer exchange into optimal buffer buffer_bad->correct_buffer correct_buffer->check_ratio ratio_ok Sufficient molar excess of NHS ester check_ratio->ratio_ok Yes ratio_low Insufficient molar excess check_ratio->ratio_low No check_conditions Review Reaction Time and Temperature ratio_ok->check_conditions increase_ratio Increase molar excess of NHS ester ratio_low->increase_ratio increase_ratio->check_conditions conditions_ok Adequate incubation time and temperature check_conditions->conditions_ok Yes conditions_suboptimal Incubation time too short check_conditions->conditions_suboptimal No success Improved Conjugation Efficiency conditions_ok->success increase_time Increase incubation time conditions_suboptimal->increase_time increase_time->success

Caption: Troubleshooting workflow for low conjugation efficiency.

Experimental_Workflow cluster_step1 Step 1: Antibody Preparation cluster_step2 Step 2: Linker Activation cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Purification cluster_step5 Step 5: Click Chemistry cluster_step6 Step 6: Final Purification & Characterization antibody_prep Antibody in Amine-Free Buffer (e.g., PBS, pH 7.4) conjugation Incubate Antibody with DBCO-NHS Ester (30-60 min, RT) antibody_prep->conjugation linker_prep Dissolve this compound in anhydrous DMSO (10 mM) linker_prep->conjugation quench Quench with Tris or Glycine conjugation->quench purification Purify DBCO-Antibody (e.g., Desalting Column) quench->purification click_reaction React DBCO-Antibody with Azide-Payload (2-12h, RT) purification->click_reaction final_purification Purify ADC (e.g., SEC, HIC) click_reaction->final_purification characterization Characterize ADC (DAR, Purity) final_purification->characterization

Caption: Experimental workflow for antibody-drug conjugation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand EGF Ligand egfr EGFR ligand->egfr Binds and Activates adc Antibody-Drug Conjugate (Targeting EGFR) adc->egfr Binds and is Internalized internalization Internalization and Drug Release adc->internalization ras RAS egfr->ras Activates pi3k PI3K egfr->pi3k Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Growth erk->proliferation akt AKT pi3k->akt akt->proliferation

Caption: EGFR signaling pathway and ADC mechanism of action.

References

Technical Support Center: Troubleshooting DBCO-NH-PEG7-C2-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-NH-PEG7-C2-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during bioconjugation experiments, with a focus on troubleshooting poor reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound?

This reagent is a heterobifunctional linker with two reactive ends, enabling a two-step conjugation process.[1]

  • NHS Ester Reaction: The N-hydroxysuccinimide (NHS) ester end reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[2][3][] This is a nucleophilic acyl substitution reaction.[3]

  • Copper-Free Click Chemistry: The dibenzocyclooctyne (DBCO) group reacts with an azide-functionalized molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5][6][7] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.[8][9]

Below is a diagram illustrating the overall experimental workflow.

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) Protein Protein Reaction1 Amine Coupling (pH 7.2-8.5) Protein->Reaction1 DBCO_Linker This compound DBCO_Linker->Reaction1 DBCO_Protein DBCO-Labeled Protein Reaction1->DBCO_Protein Quench Quench Excess NHS Ester (e.g., Tris, Glycine) DBCO_Protein->Quench Purification1 Remove Excess Linker (e.g., Desalting Column) Quench->Purification1 Reaction2 SPAAC Reaction Purification1->Reaction2 DBCO-Labeled Protein Azide_Molecule Azide-Modified Molecule Azide_Molecule->Reaction2 Final_Conjugate Final Conjugate Reaction2->Final_Conjugate Purification2 Purify Final Conjugate Final_Conjugate->Purification2

Fig 1. Experimental workflow for a two-step conjugation.
Q2: My final conjugation yield is very low. What are the potential causes?

Low yield can stem from issues in either the NHS ester reaction step or the subsequent copper-free click chemistry step. A systematic approach to troubleshooting is recommended.

G cluster_NHS NHS Ester Reaction Issues cluster_SPAAC Click Chemistry Issues Start Low Final Yield Check_Step1 Problem in NHS Ester Reaction? Start->Check_Step1 Check_Step2 Problem in Click Chemistry Reaction? Start->Check_Step2 NHS_Hydrolysis NHS Ester Hydrolysis Check_Step1->NHS_Hydrolysis Wrong_Buffer Incorrect Buffer (Amine-containing) Check_Step1->Wrong_Buffer Suboptimal_pH Suboptimal pH Check_Step1->Suboptimal_pH Low_Concentration Low Reactant Concentration Check_Step1->Low_Concentration Reagent_Degradation Reagent Degradation Check_Step1->Reagent_Degradation Inaccessible_Amines Inaccessible Amines on Protein Check_Step1->Inaccessible_Amines DBCO_Degradation DBCO Degradation Check_Step2->DBCO_Degradation Steric_Hindrance Steric Hindrance Check_Step2->Steric_Hindrance Solubility_Issues Reactant Solubility Check_Step2->Solubility_Issues Wrong_Stoichiometry Incorrect Stoichiometry Check_Step2->Wrong_Stoichiometry Azide_Quenching Azide (B81097) Contaminants (e.g., DTT, TCEP) Check_Step2->Azide_Quenching

Fig 2. Logical relationship of potential issues.

Troubleshooting the NHS Ester Reaction

Q3: How does pH affect the NHS ester reaction, and what is the optimal range?

The reaction pH is a critical parameter because it influences two competing processes: the desired reaction with primary amines and the hydrolysis of the NHS ester.[10][11]

  • Amine Reactivity: Primary amines are only reactive in their unprotonated state (-NH2). At a pH below the pKa of the amine (for lysine, typically ~10.5), the amine is protonated (-NH3+) and non-nucleophilic.[11]

  • NHS Ester Hydrolysis: The NHS ester group is susceptible to hydrolysis, where it reacts with water and becomes non-reactive. The rate of hydrolysis increases significantly with higher pH.[2][11][12]

The optimal pH is a compromise between maximizing amine reactivity and minimizing hydrolysis. The recommended pH range is 7.2-8.5. [10][13]

pHNHS Ester Half-Life (Hydrolysis)Amine ReactivityOverall Efficiency
7.0~4-5 hours (at 0°C)[2][12]LowSuboptimal, slow reaction rate.
7.2-8.5ModerateGoodOptimal range for most conjugations. [10][13]
8.6~10 minutes (at 4°C)[2][12]HighOften inefficient due to rapid hydrolysis.[2]
> 9.0Very short[14]Very HighVery poor yield due to dominant hydrolysis.
Q4: My reaction buffer contains Tris. Is this a problem?

Yes. Buffers containing primary amines, such as Tris (TBS) or glycine (B1666218), are incompatible with NHS ester reactions.[10][15] These buffer components will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[10]

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS)[15]

  • HEPES[13][15]

  • Borate[15][16]

  • Carbonate/Bicarbonate[13][15]

After the reaction is complete, Tris or glycine can be added to quench any unreacted NHS ester.[8][13]

Q5: The this compound reagent won't dissolve in my aqueous buffer. What should I do?

NHS esters, particularly those with hydrophobic moieties like DBCO, often have poor aqueous solubility.[13]

Solution:

  • Always allow the reagent vial to come to room temperature before opening to prevent moisture condensation.[15][17]

  • Dissolve the this compound in a small amount of anhydrous (dry) water-miscible organic solvent, such as DMSO or DMF, to create a concentrated stock solution immediately before use.[8][15][17]

  • Add the stock solution to your protein solution in the reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10-20%) to avoid protein precipitation.[17][18]

Caution: NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.[15] Therefore, stock solutions in anhydrous solvents should be used promptly and can be stored at -20°C for only a limited time (days to a few months).[8][15]

Q6: I suspect my protein is precipitating during the reaction. How can I prevent this?

Protein precipitation can occur due to over-labeling, which alters the protein's surface properties, or suboptimal buffer conditions.[10][19]

Solutions:

  • Optimize Molar Excess: Start with a 10- to 20-fold molar excess of the DBCO reagent to your protein.[19] For sensitive proteins, a lower molar excess (e.g., 5- to 10-fold) might be necessary to prevent precipitation.[19][20]

  • Protein Concentration: Use a protein concentration in the range of 1-5 mg/mL.[19] While higher concentrations can improve reaction kinetics, they may also increase the risk of aggregation.[19]

  • Reaction Temperature: Perform the reaction at 4°C overnight instead of at room temperature to slow down both the reaction and potential aggregation processes.[10]

  • Solvent Concentration: Keep the final concentration of organic solvent (DMSO/DMF) as low as possible.[21]

Troubleshooting the Copper-Free Click Chemistry (SPAAC) Reaction

Q7: How can I ensure the click chemistry step is efficient?

Even with successful DBCO labeling, the subsequent click reaction can fail.

Key Parameters for an Efficient SPAAC Reaction:

  • Stoichiometry: Use a slight molar excess (e.g., 1.5 to 3 equivalents) of one component.[18] If your azide-modified molecule is precious, use an excess of the DBCO-labeled protein, and vice-versa.

  • Concentration: Reactions are more efficient at higher concentrations.[15][17]

  • Temperature and Time: Reactions typically proceed well at room temperature for 4-12 hours.[15][18] For sensitive biomolecules or to improve yield, incubate overnight at 4°C.[8][18]

  • Avoid Incompatible Reagents: Do not use buffers containing sodium azide as a preservative, as it can react with and quench the DBCO group.[5][15] Also, avoid sulfhydryl-containing reagents like DTT or TCEP, which can reduce the azide group.[17]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound
  • Protein Preparation: Prepare your protein in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5. The protein concentration should ideally be 1-5 mg/mL.[19] If your storage buffer contains Tris or other primary amines, perform a buffer exchange using a desalting column.[8]

  • Reagent Preparation: Immediately before use, allow the this compound vial to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[8][15]

  • NHS Ester Reaction: Add a 10- to 20-fold molar excess of the DBCO-reagent stock solution to the protein solution.[19]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[][23]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[8][9]

  • Purification: Remove excess, unreacted DBCO reagent using a desalting column (e.g., Zeba Spin Desalting Columns) or dialysis.[9][24]

Protocol 2: General Procedure for SPAAC Reaction
  • Reactant Preparation: Prepare your azide-containing molecule in a compatible buffer like PBS.

  • Click Reaction: Mix the purified DBCO-labeled protein with the azide-modified molecule. A 1.5- to 3-fold molar excess of one component is recommended.[18]

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[15][18]

  • Final Purification: Purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.

References

impact of buffer pH on DBCO-NH-PEG7-C2-NHS ester reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-NH-PEG7-C2-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of buffer pH on the reactivity of this bifunctional linker and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting the NHS ester of this compound with a primary amine?

A1: The optimal pH for the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine is in the range of 7.2 to 8.5.[1][2] For many applications, a pH of 8.3-8.5 is considered ideal to maximize the reaction between the deprotonated amine and the NHS ester while minimizing hydrolysis of the NHS ester.[3][4][5]

Q2: How does pH affect the two reactive ends of the this compound?

A2: The buffer pH has a significant and distinct impact on both the NHS ester and the dibenzocyclooctyne (DBCO) group.

  • NHS Ester: The reactivity of the NHS ester is highly pH-dependent. At acidic pH (below ~7), the target primary amines are protonated (-NH3+), rendering them poor nucleophiles and significantly slowing down the conjugation reaction.[3][4][6] Conversely, at high alkaline pH (above 8.5-9), the rate of hydrolysis of the NHS ester increases dramatically, which competes with the desired amine reaction and reduces the overall yield.[1][3][4][7]

  • DBCO Group: The DBCO group is generally stable in aqueous buffers with a pH range of 6 to 9.[4] However, it is sensitive to strongly acidic conditions (pH < 5), which can lead to rearrangement and degradation of the strained alkyne.[8] For its subsequent reaction with an azide (B81097) (SPAAC), higher pH values can generally increase the reaction rate.[3][9]

Q3: Which buffers are recommended for the NHS ester conjugation step?

A3: Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][2] A frequently recommended choice is 0.1 M sodium bicarbonate or 0.1 M phosphate buffer at a pH of 8.3-8.5.[3][4]

Q4: Are there any buffers I should avoid when working with this compound?

A4: Yes. For the initial NHS ester conjugation, you must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to reduced conjugation efficiency.[1] For the subsequent storage and reaction of the DBCO-labeled molecule, you should avoid buffers containing sodium azide, as the azide will react with the DBCO group.[10]

Q5: My this compound is not dissolving in my aqueous buffer. What should I do?

A5: Many non-sulfonated NHS esters have limited aqueous solubility. To overcome this, first dissolve the this compound in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3][4] This stock solution can then be added to your aqueous reaction buffer. It is crucial to use high-quality, amine-free DMF to prevent reaction with the NHS ester.[4]

Q6: How stable is the DBCO group on my molecule after conjugation?

A6: The DBCO group is generally quite stable. One study reported that a DBCO-modified antibody lost only about 3-5% of its reactivity towards azides over four weeks when stored at 4°C. For long-term storage, it is best to store DBCO-labeled molecules at -20°C and avoid buffers containing azides or thiols.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation of NHS Ester Incorrect Buffer pH: The pH is too low (e.g., < 7), causing protonation of the primary amines.Increase the buffer pH to the optimal range of 8.3-8.5 using a suitable buffer like 0.1 M sodium bicarbonate or phosphate buffer.[3][4]
NHS Ester Hydrolysis: The pH is too high (e.g., > 9), or the aqueous stock solution was prepared too far in advance, leading to hydrolysis.Lower the pH to the 8.3-8.5 range. Always prepare aqueous solutions of the NHS ester immediately before use.[4]
Competing Nucleophiles: The buffer contains primary amines (e.g., Tris, glycine).Switch to a non-amine-containing buffer such as PBS, HEPES, or borate buffer.[1]
Precipitation During Reaction Poor Reagent Solubility: The this compound has precipitated out of the aqueous buffer.First, dissolve the reagent in a small volume of anhydrous DMSO or DMF before adding it to the reaction mixture.[1]
Protein Aggregation: The protein of interest is unstable at the reaction pH.Test the stability of your protein at the intended reaction pH. If it precipitates, you may need to perform the reaction at a lower pH (e.g., 7.4), which will require a longer incubation time.[2]
Low Yield in Subsequent DBCO "Click" Reaction DBCO Degradation: The DBCO-labeled molecule was stored in an acidic buffer (pH < 5).Ensure that all buffers used after the initial conjugation are within a pH range of 6-9 to maintain the stability of the DBCO group.[4]
Presence of Azide in Buffer: The storage or purification buffer contained sodium azide.Use azide-free buffers for all steps after the initial NHS ester conjugation.[10]

Quantitative Data Summary

Table 1: Impact of pH on NHS Ester Reactivity and Stability

pH RangeEffect on Primary Amine (-NH₂)Effect on NHS EsterOverall Reaction Efficiency
< 7.0Mostly protonated (-NH₃⁺), low nucleophilicity.[3][4][6]Relatively stable to hydrolysis.[7]Very low due to unreactive amine.
7.2 - 8.5Increasing deprotonation, good nucleophilicity.[1][2]Moderate rate of hydrolysis.[1][7]Optimal range for conjugation.
8.3 - 8.5High concentration of reactive deprotonated amine.[3][4][5]Increased rate of hydrolysis.[1][3][4]Considered ideal for many applications.
> 9.0Fully deprotonated and highly reactive.Very rapid hydrolysis significantly competes with the amine reaction.[3][4][5]Low due to rapid reagent degradation.

Table 2: Stability and Reactivity of the DBCO Group at Different pH Values

pH RangeStability of DBCO GroupEffect on SPAAC Reaction Rate
< 5.0Unstable; risk of acid-mediated rearrangement and degradation.[8]Not recommended.
6.0 - 9.0Generally stable.[4]The reaction rate generally increases with higher pH.[3][9]
> 9.0Generally stable.Higher pH can further increase the reaction rate.[3][9]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound
  • Prepare the Protein Solution: Dissolve the protein to be labeled in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate). The optimal protein concentration is typically 1-10 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Mix gently.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography. Ensure the purification buffer is amine- and azide-free and has a pH between 6 and 9.

Protocol 2: Testing the Effect of pH on Labeling Efficiency
  • Set up Parallel Reactions: Prepare several small-scale labeling reactions as described in Protocol 1.

  • Vary the Buffer pH: For each reaction, use a different buffer pH (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).

  • Incubate and Purify: Incubate all reactions for the same amount of time and at the same temperature. Purify each sample using the same method.

  • Analyze Labeling Efficiency: Determine the degree of labeling for each sample. This can be done spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the DBCO group (at ~309 nm), or by using other analytical techniques such as mass spectrometry.

  • Determine Optimal pH: Compare the degree of labeling across the different pH conditions to identify the optimal pH for your specific protein and application.

Visualizations

Impact of pH on this compound Reactivity cluster_NHS_Ester NHS Ester Reactivity cluster_DBCO DBCO Stability & Reactivity Low_pH Low pH (< 7.0) - Amine is protonated (-NH3+) - Low nucleophilicity Optimal_pH Optimal pH (8.3-8.5) - Deprotonated amine (-NH2) - High nucleophilicity - Moderate hydrolysis Low_pH->Optimal_pH Increasing pH High_pH High pH (> 9.0) - High nucleophilicity - Rapid hydrolysis of NHS ester Optimal_pH->High_pH Increasing pH Neutral_pH Neutral/Slightly Basic pH (6-9) - DBCO is stable Optimal_pH->Neutral_pH Post-conjugation (Purification & Storage) Acidic_pH Acidic pH (< 5.0) - DBCO unstable - Risk of degradation Acidic_pH->Neutral_pH Increasing pH Alkaline_pH Alkaline pH (> 9.0) - DBCO is stable - Increased SPAAC reaction rate Neutral_pH->Alkaline_pH Increasing pH Start This compound Start->Optimal_pH NHS Ester Reaction

Caption: Logical relationship of pH's impact on NHS ester and DBCO moieties.

Experimental Workflow for Protein Labeling Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) Reaction 3. Mix and Incubate (1-4h at RT or overnight at 4°C) Prepare_Protein->Reaction Prepare_Reagent 2. Prepare DBCO-NHS Ester (Anhydrous DMSO or DMF) Prepare_Reagent->Reaction Quench 4. Quench Reaction (Optional) (e.g., Tris-HCl) Reaction->Quench Purify 5. Purify Conjugate (e.g., Desalting column) (pH 6-9, azide-free buffer) Quench->Purify Analysis 6. Analyze Conjugate (e.g., Spectrophotometry) Purify->Analysis

Caption: Step-by-step experimental workflow for protein labeling.

Troubleshooting Low Conjugation Efficiency Start Low Conjugation Efficiency Observed Check_pH Check Reaction Buffer pH Start->Check_pH pH_Low pH < 7.2? (Amines protonated) Check_pH->pH_Low pH_High pH > 9.0? (NHS ester hydrolysis) pH_Low->pH_High No Increase pH to 8.3-8.5 Increase pH to 8.3-8.5 pH_Low->Increase pH to 8.3-8.5 Yes Check_Buffer_Comp Check Buffer Composition pH_High->Check_Buffer_Comp No Decrease pH to 8.3-8.5 Decrease pH to 8.3-8.5 pH_High->Decrease pH to 8.3-8.5 Yes Amine_Buffer Buffer contains amines? (e.g., Tris, Glycine) Check_Buffer_Comp->Amine_Buffer Check_Reagent_Prep Check Reagent Preparation Amine_Buffer->Check_Reagent_Prep No Use non-amine buffer\n(PBS, HEPES) Use non-amine buffer (PBS, HEPES) Amine_Buffer->Use non-amine buffer\n(PBS, HEPES) Yes Reagent_Solubility Reagent precipitated? Check_Reagent_Prep->Reagent_Solubility Dissolve in DMSO/DMF first Dissolve in DMSO/DMF first Reagent_Solubility->Dissolve in DMSO/DMF first Yes Further Investigation Needed Further Investigation Needed Reagent_Solubility->Further Investigation Needed No Success Optimize and Repeat Increase pH to 8.3-8.5->Success Decrease pH to 8.3-8.5->Success Use non-amine buffer\n(PBS, HEPES)->Success Dissolve in DMSO/DMF first->Success

Caption: A decision tree for troubleshooting low conjugation efficiency.

References

Technical Support Center: Post-Conjugation Purification of DBCO-NH-PEG7-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess DBCO-NH-PEG7-C2-NHS ester following conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after conjugation?

A1: The removal of unreacted this compound is a critical step for several reasons. Firstly, excess linker can compete with the desired DBCO-labeled molecule in subsequent click chemistry reactions, leading to reduced conjugation efficiency.[1] Secondly, residual unreacted NHS esters can react with other primary amines in your sample or downstream applications, causing non-specific labeling and undesirable side products. Lastly, for applications such as antibody-drug conjugate (ADC) development, stringent purification is necessary to remove any small molecule impurities and ensure the safety and efficacy of the final product.[2][3]

Q2: What are the most common methods for removing excess this compound?

A2: The most prevalent and effective methods for purifying your conjugated biomolecule from excess DBCO linker are Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC) (also known as gel filtration or desalting), and Dialysis.[3][][5] The choice of method depends on factors such as sample volume, the scale of the reaction, and the required purity level.

Q3: How do I choose the right purification method for my experiment?

A3: Selecting the appropriate purification method is key to a successful outcome. Here is a summary to guide your decision:

  • Tangential Flow Filtration (TFF): Ideal for large-scale manufacturing and processing of large sample volumes, particularly in the context of antibody-drug conjugates (ADCs).[6][7][8] It is efficient for buffer exchange and the removal of small molecules like unreacted linkers and organic solvents.[6][9]

  • Size Exclusion Chromatography (SEC)/Desalting Columns: A rapid and widely used method for smaller-scale purifications.[3][10] Spin desalting columns are particularly convenient for quick buffer exchange and removal of small molecules from protein samples.[11][12]

  • Dialysis: A simple and effective method for buffer exchange and removing small, unwanted compounds from macromolecular solutions.[13][14][15] It is suitable for a range of sample volumes but is generally a slower process compared to SEC.[16]

Q4: Can I quench the reaction before purification?

A4: Yes, quenching the reaction is a recommended step to deactivate any unreacted NHS ester.[11] This is typically done by adding a quenching buffer containing primary amines, such as Tris or glycine, to the reaction mixture.[5] For example, you can add Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[5][17]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low recovery of conjugated product after purification. 1. Non-specific binding to the purification matrix: The conjugated protein may be adsorbing to the desalting column resin or dialysis membrane.1a. Pre-equilibrate the column or membrane with a buffer containing a blocking agent like BSA (if compatible with your downstream application).1b. Consider using a different type of purification matrix with lower non-specific binding properties.
2. Precipitation of the conjugate: The addition of the DBCO linker, which has hydrophobic properties, can sometimes lead to protein aggregation and precipitation.[18]2a. Optimize the molar excess of the DBCO reagent during the conjugation reaction to avoid over-labeling.[18]2b. Perform the purification at 4°C to improve protein stability.2c. Ensure the buffer composition (pH, ionic strength) is optimal for your protein's solubility.
Inefficient removal of excess this compound. 1. Inappropriate column size or type for SEC: The column may be too small for the sample volume, leading to co-elution of the product and the excess linker.1a. Select a desalting column with a bed volume appropriate for your sample size.[19]1b. Ensure the molecular weight cutoff (MWCO) of the resin is suitable to separate your biomolecule from the small DBCO linker.
2. Insufficient buffer exchange during dialysis: The volume of the dialysis buffer or the number of buffer changes may not be adequate for complete removal.2a. Use a large volume of dialysis buffer, at least 1000 times the sample volume.[19]2b. Perform at least three buffer changes over a period of 12-24 hours to ensure thorough removal of the small molecule.[19]
3. Suboptimal TFF parameters: Incorrect membrane pore size or operating conditions can lead to inefficient clearance.3a. Select a TFF membrane with an appropriate molecular weight cutoff (MWCO) that retains your conjugate while allowing the smaller DBCO linker to pass through.3b. Optimize diafiltration parameters, such as the number of diavolumes, to ensure complete removal of the excess linker.[6]
Confirmation of DBCO linker removal is unclear. 1. Lack of a suitable analytical method: You may not be using an appropriate technique to verify the removal of the unreacted linker.1a. Use analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or UV-Vis spectroscopy.[20] The DBCO group has a characteristic absorbance at around 309 nm. A significant decrease in the A309/A280 ratio after purification indicates successful removal.[19]

Experimental Protocols

Protocol 1: Removal of Excess this compound using a Spin Desalting Column

This protocol is suitable for rapid purification of small-volume samples.[19]

  • Column Preparation: Choose a spin desalting column with a molecular weight cutoff (MWCO) appropriate for your biomolecule (e.g., 7K for most antibodies).[19]

  • Equilibration:

    • Remove the storage buffer by centrifugation according to the manufacturer's instructions.

    • Add 2-3 column volumes of your desired exchange buffer (e.g., PBS) to the column.

    • Centrifuge again to pass the buffer through the resin. Repeat this step 2-3 times for complete equilibration.[19]

  • Sample Loading:

    • Place the equilibrated column into a new collection tube.

    • Slowly apply the entire reaction mixture to the center of the packed resin bed.

  • Elution:

    • Centrifuge the column according to the manufacturer's protocol to elute the purified, conjugated biomolecule. The smaller, unreacted DBCO linker will be retained in the column resin.

Protocol 2: Removal of Excess this compound using Dialysis

This protocol is effective for a range of sample volumes but requires a longer processing time.

  • Membrane Preparation:

    • Select a dialysis membrane with an appropriate MWCO (e.g., 10 kDa) to retain your conjugated biomolecule.

    • Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with distilled water to remove any preservatives.[21]

  • Sample Loading:

    • Carefully load your reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

    • Securely seal the tubing or cassette.

  • Dialysis:

    • Immerse the sealed dialysis device in a large volume of the desired buffer (at least 1000 times the sample volume) in a beaker.[19]

    • Gently stir the buffer on a magnetic stir plate at 4°C.

  • Buffer Exchange:

    • Allow dialysis to proceed for at least 4 hours.

    • Change the dialysis buffer. Repeat the buffer change at least twice more, with the final dialysis step proceeding overnight to ensure complete removal of the small molecule.[19]

  • Sample Recovery:

    • Carefully remove the dialysis device from the buffer.

    • Recover the purified sample using a syringe or by carefully opening the tubing.

Visual Workflows

experimental_workflow_sec cluster_prep Column Preparation cluster_purification Purification cluster_result Result prep1 Select Spin Desalting Column prep2 Equilibrate with Exchange Buffer prep1->prep2 load Load Reaction Mixture prep2->load elute Centrifuge and Collect Purified Conjugate load->elute product Purified Conjugate elute->product waste Excess DBCO Linker (in column)

Caption: Workflow for removing excess DBCO reagent via a spin desalting column.

experimental_workflow_dialysis cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery prep1 Select and Prepare Dialysis Membrane prep2 Load Reaction Mixture into Device prep1->prep2 dialyze1 Immerse in Large Volume of Buffer prep2->dialyze1 dialyze2 Stir Gently at 4°C dialyze1->dialyze2 dialyze3 Perform Multiple Buffer Changes dialyze2->dialyze3 recover Recover Purified Sample dialyze3->recover

Caption: Workflow for removing excess DBCO reagent via dialysis.

References

Technical Support Center: Preventing Protein Aggregation During DBCO Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during dibenzocyclooctyne (DBCO) labeling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during DBCO labeling?

Protein aggregation during DBCO labeling is a multifaceted issue, often stemming from one or more of the following factors:

  • Increased Hydrophobicity: The DBCO moiety itself is hydrophobic. Attaching multiple DBCO molecules to the protein surface can increase its overall hydrophobicity, leading to intermolecular hydrophobic interactions and subsequent aggregation.[1] This is particularly prevalent at higher labeling ratios.

  • High Molar Excess of DBCO Reagent: Using a large molar excess of the DBCO-NHS ester can lead to the precipitation of the reagent itself or cause uncontrolled and extensive modification of the protein, which in turn can trigger aggregation.[1] Ratios of DBCO to antibody exceeding 5:1 have been shown to cause precipitation of either the protein or the DBCO reagent.[1]

  • Suboptimal Buffer Conditions: Proteins are sensitive to their environment. Factors such as pH, ionic strength, and the specific buffer components can significantly impact protein stability.[1] An inappropriate buffer can lead to protein unfolding and aggregation even before the addition of the DBCO reagent.

  • High Protein Concentration: Labeling reactions performed at high protein concentrations increase the proximity of protein molecules, facilitating intermolecular interactions that can lead to aggregation.[1]

  • Over-labeling: Attaching too many DBCO molecules can alter the protein's isoelectric point (pI) and net charge, reducing its solubility and promoting aggregation.[2]

Q2: How can I optimize the DBCO-to-protein molar ratio to prevent aggregation?

Optimizing the molar ratio of the DBCO reagent to your protein is a critical step in minimizing aggregation. A titration experiment is the most effective way to determine the ideal ratio for your specific protein. The goal is to achieve a sufficient degree of labeling without compromising protein stability.

  • Starting Ratios: For proteins with a concentration greater than 1 mg/mL, a good starting point is a 10-20 fold molar excess of the DBCO reagent.[1][3] For more sensitive or dilute proteins (<1 mg/mL), a 20-40 fold molar excess may be necessary.[1][3]

  • Titration Experiment: Perform a series of labeling reactions with varying molar excess ratios (e.g., 5:1, 10:1, 15:1, 20:1). After the reaction, it is crucial to assess the degree of labeling and the extent of aggregation for each ratio to identify the optimal condition.

Q3: Which buffer conditions are recommended for DBCO labeling?

The ideal buffer will maintain the stability of your specific protein while allowing the labeling reaction to proceed efficiently. While there is no single "best" buffer, here are some general guidelines:

  • pH: The reaction of NHS esters with primary amines (like the side chain of lysine) is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[2] However, the optimal pH for your protein's stability should be the primary consideration. It is often necessary to find a compromise between reaction efficiency and protein stability.

  • Buffer System: Phosphate-buffered saline (PBS) and HEPES are commonly used buffers for DBCO labeling as they are amine-free.[2] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the DBCO-NHS ester.[4]

  • Additives: Various additives can be included in the buffer to enhance protein stability and prevent aggregation.

Q4: What should I do if I still observe aggregation after optimizing the reaction conditions?

If aggregation persists despite optimizing the molar ratio and buffer conditions, consider the following strategies:

  • Lower the Reaction Temperature: Performing the labeling reaction at a lower temperature (e.g., 4°C) can slow down the aggregation process.[2][5] This may, however, require a longer reaction time to achieve the desired degree of labeling.[2]

  • Reduce Protein Concentration: If possible, perform the labeling reaction at a lower protein concentration (e.g., 1-5 mg/mL).[1][2] If a high final concentration is required, you can concentrate the labeled protein after the purification step.

  • Consider a Different DBCO Reagent: If you are using a highly hydrophobic DBCO reagent, switching to a more hydrophilic version, such as one with a PEG spacer, can improve the solubility of the final conjugate and reduce aggregation.[6]

  • Post-labeling Purification: If a small amount of aggregate is unavoidable, it can often be removed after the labeling reaction using techniques like size-exclusion chromatography (SEC).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible precipitation or turbidity upon adding DBCO reagent DBCO reagent insolubilityFirst, dissolve the DBCO-NHS ester in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous protein solution.[2]
High local concentration of DBCO reagentAdd the dissolved DBCO reagent to the protein solution slowly and with gentle mixing to prevent localized high concentrations.[2]
Suboptimal buffer pHEnsure the reaction buffer pH is within the optimal range for both the labeling reaction (typically 7.2-8.5) and the stability of your protein.[2]
Protein aggregation during or after the labeling reaction Over-labelingReduce the molar excess of the DBCO reagent. Perform a titration experiment to find the optimal ratio.[2]
Increased hydrophobicityUse a DBCO reagent with a hydrophilic spacer (e.g., PEG) to improve the solubility of the conjugate.[6]
High protein concentrationDecrease the protein concentration during the labeling reaction.[1]
Suboptimal temperaturePerform the reaction at a lower temperature (e.g., 4°C) to slow down aggregation, but be prepared for a longer reaction time.[2][5]
Inappropriate buffer compositionScreen different buffer additives to find a formulation that stabilizes your protein.
Low labeling efficiency with no aggregation Hydrolyzed DBCO-NHS esterPrepare the DBCO-NHS ester stock solution immediately before use. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][4]
Buffer contains primary aminesUse an amine-free buffer such as PBS or HEPES.[4]
Insufficient molar excess of DBCO reagentIncrease the molar ratio of the DBCO reagent to the protein.[3]

Data Presentation

Table 1: Recommended Starting Conditions for DBCO-NHS Ester Labeling

Parameter Recommended Range Notes
Molar Excess of DBCO-NHS Ester 5-20 foldFor robust proteins (>1 mg/mL), start with a 10-20 fold excess. For sensitive or low-concentration proteins (<1 mg/mL), a 20-40 fold excess may be needed.[1] A molar excess above 5-10 can increase the risk of precipitation.[1]
Protein Concentration 1-5 mg/mLHigher concentrations can improve reaction efficiency but may also increase the risk of aggregation. If aggregation is observed, try reducing the protein concentration.[1]
Reaction pH 7.2-8.5Optimal for the NHS ester reaction with primary amines. However, the stability of the specific protein is the primary concern.[2]
Reaction Temperature 4°C to Room TemperatureRoom temperature (20-25°C) for 1-2 hours is a common starting point.[2] For sensitive proteins, 4°C for 4-12 hours can minimize aggregation.[1][5]
Reaction Time 1-12 hoursDependent on temperature and the desired degree of labeling. Monitor the reaction to determine the optimal time.[1]

Table 2: Common Buffer Additives to Prevent Protein Aggregation

Additive Typical Concentration Range Mechanism of Action
Arginine 50-500 mMSuppresses aggregation by binding to hydrophobic patches and reducing non-specific protein-protein interactions.
Glycerol 5-20% (v/v)Acts as a stabilizing osmolyte, favoring the native protein conformation. Increases solvent viscosity, which can reduce the rate of aggregation.[]
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)Stabilize proteins by being preferentially excluded from the protein surface, which favors the more compact native state.[]
Non-ionic Detergents (e.g., Tween-20, Polysorbate 80) 0.01-0.1% (v/v)Can help to solubilize proteins and prevent aggregation by coating hydrophobic surfaces.[8]
Reducing Agents (e.g., TCEP, DTT) 1-5 mMPrevent the formation of non-native disulfide bonds which can lead to aggregation.[1] Ensure compatibility with your protein and the labeling chemistry.

Experimental Protocols

Protocol 1: Optimizing DBCO-to-Protein Molar Ratio

This protocol outlines a method to determine the optimal molar excess of DBCO-NHS ester for labeling your protein of interest while minimizing aggregation.

  • Protein Preparation:

    • Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-2 mg/mL.

    • Ensure the protein solution is free of any aggregates by centrifugation or filtration (0.22 µm filter).

  • DBCO-NHS Ester Stock Solution:

    • Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reactions:

    • Set up a series of reactions in separate microcentrifuge tubes. For a 100 µL reaction volume with 1 mg/mL protein (assuming a protein MW of 150 kDa), you would have approximately 0.67 nmol of protein.

    • Add the DBCO-NHS ester stock solution to each tube to achieve a range of molar excess ratios (e.g., 5:1, 10:1, 15:1, 20:1).

    • Include a "protein only" control with no DBCO-NHS ester.

    • Gently mix the reactions.

  • Incubation:

    • Incubate the reactions at room temperature for 1 hour or at 4°C for 4 hours.

  • Quenching (Optional but Recommended):

    • Add a small volume of a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to stop the reaction by consuming any unreacted DBCO-NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess DBCO reagent from each reaction using a desalting column or spin filtration device appropriate for the molecular weight of your protein.

  • Analysis:

    • Assess Aggregation: Analyze each sample for aggregation using Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC).

    • Determine Degree of Labeling (DOL): Measure the absorbance of the protein at 280 nm and the DBCO group at ~309 nm. Calculate the DOL for each ratio.

    • Select the molar ratio that provides an acceptable DOL with the lowest amount of aggregation.

Protocol 2: Removal of Aggregates by Size-Exclusion Chromatography (SEC)

This protocol describes a general procedure for removing aggregates from a labeled protein sample.

  • Column Selection:

    • Choose a size-exclusion chromatography column with a fractionation range appropriate for separating your monomeric protein from higher molecular weight aggregates.

  • System Preparation:

    • Equilibrate the SEC column and system with a filtered and degassed buffer that is suitable for the stability of your labeled protein (e.g., PBS, pH 7.4).[9] It is recommended to include at least 0.15 M NaCl in the running buffer to prevent non-specific ionic interactions with the column matrix.[9]

  • Sample Preparation:

    • Centrifuge your labeled protein sample at high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C to pellet any large, insoluble aggregates.

    • Carefully collect the supernatant. For optimal results, filter the supernatant through a 0.22 µm filter before injection.[9]

  • Chromatography:

    • Inject the clarified sample onto the equilibrated SEC column.

    • Elute the sample with the running buffer at a flow rate recommended by the column manufacturer.

    • Monitor the elution profile using UV absorbance at 280 nm. Aggregates will typically elute first in the void volume, followed by the monomeric protein.

  • Fraction Collection:

    • Collect fractions corresponding to the monomeric protein peak.

  • Analysis of Collected Fractions:

    • Verify the purity and monodispersity of the collected fractions using DLS or by re-injecting a small aliquot onto the SEC column.

Protocol 3: Assessing Protein Aggregation with Dynamic Light Scattering (DLS)

DLS is a rapid and non-invasive technique to assess the size distribution of particles in a solution, making it an excellent tool for detecting protein aggregation.

  • Sample Preparation:

    • The protein sample should be visually clear and free of dust and other particulates.

    • Filter the sample through a low-protein-binding 0.22 µm filter directly into a clean DLS cuvette.

    • The optimal protein concentration for DLS varies depending on the instrument and the protein itself, but a starting point of 0.5-1.0 mg/mL is generally suitable.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and equilibrate to the desired measurement temperature (e.g., 25°C).

    • Perform a blank measurement using the filtered buffer that your protein is in.

  • Data Acquisition:

    • Carefully place the cuvette containing your protein sample into the instrument, ensuring there are no air bubbles in the light path.

    • Allow the sample to equilibrate to the instrument temperature for a few minutes.

    • Perform the measurement according to the instrument's software instructions. It is advisable to acquire multiple measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • The DLS software will generate a size distribution plot. A monodisperse, non-aggregated sample will show a single, narrow peak corresponding to the hydrodynamic radius of the monomeric protein.

    • The presence of aggregates will be indicated by the appearance of larger peaks in the size distribution. The software will also provide a polydispersity index (PDI), where a value below 0.2 generally indicates a monodisperse sample.

Mandatory Visualization

DBCO_Labeling_Troubleshooting start Start: DBCO Labeling observe_agg Observe Aggregation? start->observe_agg optimize_ratio Optimize DBCO:Protein Molar Ratio observe_agg->optimize_ratio Yes no_agg No Aggregation: Proceed to Purification observe_agg->no_agg No check_buffer Check Buffer Conditions (pH, Additives) optimize_ratio->check_buffer lower_temp Lower Reaction Temperature (e.g., 4°C) check_buffer->lower_temp lower_conc Lower Protein Concentration lower_temp->lower_conc change_reagent Use Hydrophilic DBCO Reagent (e.g., PEG spacer) lower_conc->change_reagent still_agg Aggregation Persists? change_reagent->still_agg end_success Successful Labeling no_agg->end_success post_purify Remove Aggregates Post-Labeling (SEC) post_purify->end_success still_agg->post_purify Minor Aggregation end_reassess Re-evaluate Strategy (e.g., Site-Specific Labeling) still_agg->end_reassess Significant Aggregation

Caption: Troubleshooting workflow for protein aggregation during DBCO labeling.

DBCO_NHS_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products protein Protein with Lysine (B10760008) Residue (-NH2) nucleophilic_attack Nucleophilic Attack (Lysine amine attacks NHS ester) protein->nucleophilic_attack dbco_nhs DBCO-NHS Ester dbco_nhs->nucleophilic_attack amide_bond Stable Amide Bond Formation nucleophilic_attack->amide_bond pH 7.2-8.5 labeled_protein DBCO-Labeled Protein amide_bond->labeled_protein nhs_leaving_group NHS Leaving Group amide_bond->nhs_leaving_group

Caption: Reaction mechanism of DBCO-NHS ester with a protein's lysine residue.

References

Technical Support Center: Labeling Low-Concentration Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges of labeling low-concentration protein samples.

Frequently Asked Questions (FAQs)

Q1: Why is labeling inefficient when my protein concentration is low?

A1: Low protein concentration is a primary driver of inefficient labeling because the reaction rate between the label and the protein is concentration-dependent. When protein concentration is low, the concentration of the labeling reagent is also typically reduced to maintain a constant molar coupling ratio, which leads to a slower reaction and lower incorporation of the label.[1] The reduced concentration of the free label in the reaction mixture decreases the rate of its incorporation into individual protein molecules.[2]

Q2: How can I improve the labeling efficiency for a low-concentration protein sample?

A2: To compensate for low protein concentration, you can employ several strategies:

  • Increase the Molar Coupling Ratio: Increasing the molar excess of the labeling reagent can help accelerate the reaction rate. It is recommended to empirically determine the optimal ratio, starting with a range of 10:1 to 40:1 (label:protein).[1][2]

  • Extend Incubation Time: Longer incubation periods can compensate for the reduced reaction rate at low concentrations.[1][2]

  • Optimize the Reaction Buffer: Ensure the pH of the reaction buffer is optimal for the specific reactive group on your label. For instance, amine-reactive dyes generally work best at a pH of 8.3-8.5.[3] The ionic strength of the buffer can also influence labeling efficiency.[1][2]

Q3: What is the minimum recommended protein concentration for efficient labeling?

A3: For amine-reactive fluorescent dyes, a protein concentration of at least 2 mg/mL is recommended to ensure efficient labeling.[3][4] While labeling can be feasible at concentrations as low as 0.1 mg/mL, the efficiency is significantly reduced.[2] For intact protein Tandem Mass Tag (TMT) labeling, concentrations greater than 1.0 µg/µL are considered optimal.[5]

Q4: My protein precipitated after adding the labeling reagent. What could be the cause and how can I prevent it?

A4: Protein precipitation during labeling can be caused by several factors:

  • Excessive Dye-to-Protein Ratio: A high degree of labeling can alter the protein's surface charge and isoelectric point, leading to aggregation and precipitation.[3][6] To mitigate this, decrease the molar ratio of the dye to the protein.[3]

  • Hydrophobic Nature of the Label: Some fluorescent dyes are hydrophobic and can induce protein aggregation.[7] Consider switching to a more hydrophilic or sulfonated dye.

  • Buffer Conditions: The pH and ionic strength of the buffer can affect protein solubility.[7] Ensure the buffer conditions are optimal for your specific protein.

  • Physical Stress: Agitation or vortexing can introduce mechanical stress, leading to protein unfolding and aggregation.[7] Handle the protein solution gently.

Q5: How do I effectively remove unreacted dye from my low-concentration labeled protein sample?

A5: Removing excess free dye is crucial for accurate downstream applications.[8] For low-concentration samples, several methods can be used:

  • Spin Columns/Gel Filtration: This is an effective method for separating the labeled protein from excess label, especially for small sample volumes.[1]

  • Dialysis: Extensive dialysis can be used to remove free dye, although it may result in sample dilution.[9][10]

  • Affinity Chromatography: If your protein has an affinity tag, this method can be used for purification.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the labeling of low-concentration protein samples.

ProblemPotential Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) Inactive (hydrolyzed) dye.Use fresh, anhydrous DMSO/DMF to dissolve the dye.[3]
Low protein concentration.Increase protein concentration if possible. If not, increase the molar coupling ratio and extend the incubation time.[1][2][3]
Incorrect buffer pH or composition.Use a primary amine-free buffer with a pH of 8.3-8.5 for amine-reactive dyes.[3] Ensure the buffer does not contain nucleophiles like sodium azide (B81097) that can compete with the labeling reaction.[2]
Insufficient dye-to-protein ratio.Increase the molar ratio of dye to protein in the reaction.[3]
Low Fluorescence Signal of Labeled Protein Low DOL.Optimize the labeling reaction to achieve a higher DOL.[3]
Self-quenching of the dye at high DOL.Optimize for a lower DOL if self-quenching is suspected.[3][9]
Photobleaching of the dye.Use photostable dyes and appropriate antifade reagents during imaging.[3]
Non-specific Staining in Application Unremoved free dye.Ensure thorough purification of the labeled protein using methods like spin columns or dialysis.[3][11]
Aggregates of labeled protein.Centrifuge the labeled protein solution to remove any aggregates before use.[3]
Labeled antibody no longer binds to its antigen Modification of lysines in or near the antigen-binding site.Lower the molar ratio of the label to the antibody to limit the amount of label attached.[9] Consider site-specific labeling kits that target the Fc region.[9]

Quantitative Data Summary

The following tables provide quantitative data to guide your experimental design for labeling low-concentration protein samples.

Table 1: Effect of Protein Concentration on Molar Incorporation of Labels

Protein Concentration (mg/mL)Molar Incorporation (Fluorescein)Molar Incorporation (Biotin)
1.05.05.0
0.54.24.2
0.253.62.6
0.12.71.6
Data is based on the labeling of murine IgG at a constant molar coupling ratio of 20:1 for 2 hours at pH 7.0.[2]

Table 2: Recommended Starting Molar Coupling Ratios (Label:Protein)

Protein ConcentrationRecommended Molar Coupling Ratio
Low (e.g., < 1 mg/mL)10:1 to 40:1[1][2]
Optimal (e.g., > 2 mg/mL)5:1 to 20:1
These are starting recommendations and may require optimization for your specific protein and label.

Experimental Protocols

Protocol 1: General Amine-Reactive Labeling of a Low-Concentration Protein Sample

This protocol provides a general procedure for labeling a protein at a low concentration using an amine-reactive dye.

  • Protein Preparation:

    • Ensure the protein is in a buffer free of primary amines (e.g., Tris, glycine) and nucleophiles (e.g., sodium azide). A suitable buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5.[3][4]

    • If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.[1]

    • The protein concentration should ideally be at least 0.5 mg/mL. If lower, be prepared to adjust the molar coupling ratio and incubation time significantly.

  • Labeling Reaction:

    • Dissolve the amine-reactive dye in anhydrous DMSO or DMF immediately before use to a stock concentration of 10 mg/mL.[4]

    • Calculate the required volume of the dye stock solution to achieve the desired molar coupling ratio (e.g., start with 20:1 label:protein).

    • Slowly add the dye solution to the protein solution while gently stirring.[4]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3] For very low protein concentrations, a longer incubation time may be necessary.[1][2]

  • Purification:

    • Remove the unreacted dye using a spin desalting column or by performing extensive dialysis against a suitable storage buffer (e.g., PBS).[1][9]

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and the maximum absorbance wavelength of the dye.[12][13]

Visualizations

experimental_workflow Workflow for Labeling Low-Concentration Proteins cluster_prep 1. Preparation cluster_labeling 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis protein_prep Protein in Amine-Free Buffer (e.g., 0.1M Sodium Bicarbonate, pH 8.3) buffer_exchange Buffer Exchange (if necessary) protein_prep->buffer_exchange add_dye Add Amine-Reactive Dye (e.g., 20:1 molar ratio) buffer_exchange->add_dye incubate Incubate (1-2h RT or overnight 4°C) add_dye->incubate remove_dye Remove Unreacted Dye (Spin Column or Dialysis) incubate->remove_dye dol_measurement Determine Degree of Labeling (DOL) remove_dye->dol_measurement

Caption: A generalized workflow for labeling low-concentration protein samples.

troubleshooting_logic Troubleshooting Logic for Low Labeling Efficiency start Low Labeling Efficiency? check_protein_conc Protein Concentration > 0.5 mg/mL? start->check_protein_conc check_buffer Amine-Free Buffer, pH 8.3-8.5? check_protein_conc->check_buffer Yes check_ratio Molar Ratio > 20:1? check_protein_conc->check_ratio No check_dye Freshly Prepared Dye? check_buffer->check_dye Yes solution Labeling Should Improve check_buffer->solution No, Adjust Buffer check_dye->check_ratio Yes check_dye->solution No, Use Fresh Dye check_time Incubation Time > 2 hours? check_ratio->check_time Yes check_ratio->solution No, Increase Ratio check_time->solution Yes check_time->solution No, Increase Time

Caption: A decision tree for troubleshooting low protein labeling efficiency.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing DBCO-Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the creation of antibody-drug conjugates (ADCs) using dibenzocyclooctyne (DBCO) linkers, rigorous analytical characterization is paramount. The precise attachment of therapeutic payloads via copper-free click chemistry must be verified to ensure the efficacy, safety, and batch-to-batch consistency of the final product. This guide provides a comparative overview of key analytical techniques for characterizing DBCO-labeled antibodies, complete with experimental protocols and data presentation to inform method selection.

The primary goals of characterization are to determine the drug-to-antibody ratio (DAR), assess the heterogeneity of the conjugated species, and quantify impurities such as aggregates. The principal methods to achieve this include Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), UV/Vis Spectroscopy, and Size Exclusion Chromatography (SEC).

Comparison of Key Analytical Techniques

The selection of an analytical method depends on the specific information required, the desired level of detail, and available instrumentation. Each technique offers unique advantages and provides complementary information for a comprehensive characterization of the DBCO-labeled antibody.

FeatureHydrophobic Interaction Chromatography (HIC)Liquid Chromatography-Mass Spectrometry (LC-MS)UV/Vis SpectroscopySize Exclusion Chromatography (SEC)
Principle Separates molecules based on hydrophobicity. The addition of DBCO-payloads increases antibody hydrophobicity.Separates molecules by chromatography and determines their mass-to-charge ratio.Measures light absorbance at specific wavelengths to determine the concentration of the antibody and the DBCO group.Separates molecules based on their hydrodynamic radius (size).
Information Provided Average DAR, drug distribution (e.g., DAR 0, 2, 4, etc.), and presence of unconjugated antibody.[1][2][3]Precise molecular weight of the intact antibody and its subunits, accurate average DAR, drug distribution, and identification of conjugation sites.[4][5][6]Average DAR only.[7][8][9][10]Quantification of high-molecular-weight species (aggregates) and low-molecular-weight fragments.[11][12]
Key Advantages Analysis is performed under mild, non-denaturing conditions, preserving the native structure of the antibody.[1]Provides the most detailed and accurate characterization of the conjugate.[4]Simple, rapid, and widely accessible method.[7]The reference method for monitoring aggregation, a critical quality attribute for stability.[11]
Limitations Resolution may be insufficient for highly heterogeneous or complex conjugates.Requires more specialized instrumentation and can involve more complex data analysis.Provides only an average DAR and no information on distribution; susceptible to interference from other absorbing species.[4]Does not provide information on drug loading or distribution. Hydrophobic interactions with the column matrix can sometimes be an issue.[12]
Typical Throughput ModerateLow to ModerateHighHigh
Typical Application Routine quality control, process monitoring, and characterization of DAR species.In-depth characterization, reference standard establishment, and investigation of conjugation sites.Quick estimation of average DAR during process development and for in-process controls.Release and stability testing for purity and aggregation.

Quantitative Data Summary

The following table presents typical quantitative data that can be obtained from the characterization of a DBCO-labeled antibody.

ParameterTypical ResultMethod of Analysis
Average Drug-to-Antibody Ratio (DAR) 1.5 - 4.0HIC-HPLC, RP-HPLC, LC-MS, UV/Vis Spectroscopy[4][13][14]
Conjugation Efficiency >95%LC-MS[14]
Purity (monomer content) >98%SEC-HPLC[14]
Aggregation <2%SEC-HPLC[11][12]
Distribution of Species (Example) DAR 0: 5%DAR 2: 70%DAR 4: 25%HIC-HPLC[5][13]

Experimental Workflows and Logical Relationships

A comprehensive characterization of a DBCO-labeled antibody involves a multi-step analytical workflow. The following diagrams illustrate the logical flow of experiments and the relationship between the different characterization techniques.

G cluster_0 Upstream Process cluster_1 Characterization Ab Monoclonal Antibody Conjugation Conjugation Reaction Ab->Conjugation DBCO_Linker DBCO-NHS Ester DBCO_Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DBCO_Ab DBCO-Labeled Antibody Purification->DBCO_Ab UV_Vis UV/Vis (Avg. DAR) DBCO_Ab->UV_Vis HIC HIC (DAR Distribution) DBCO_Ab->HIC LC_MS LC-MS (Precise Mass & DAR) DBCO_Ab->LC_MS SEC SEC (Aggregation & Purity) DBCO_Ab->SEC Final Fully Characterized Product UV_Vis->Final HIC->Final LC_MS->Final SEC->Final

Overall workflow for DBCO-antibody production and characterization.

G cluster_avg_dar Average DAR Determination cluster_distribution DAR Distribution & Heterogeneity cluster_identity Identity & In-depth Characterization cluster_purity Purity & Aggregation Compound DBCO-Labeled Antibody UV_Vis UV/Vis Spectroscopy Compound->UV_Vis HIC Hydrophobic Interaction Chromatography Compound->HIC LC_MS LC-Mass Spectrometry Compound->LC_MS SEC Size Exclusion Chromatography Compound->SEC UV_Vis->HIC Complementary Data HIC->LC_MS Orthogonal Method

Logical relationship between key analytical techniques.

Detailed Experimental Protocols

Herein are detailed methodologies for the key experiments discussed.

Protocol 1: Average DAR Determination by UV/Vis Spectroscopy

This method is based on the Beer-Lambert law and relies on the distinct absorbance maxima of the antibody (at 280 nm) and the DBCO group (at ~309 nm).[7][9][15]

Materials:

  • DBCO-labeled antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Set the spectrophotometer to measure absorbance at 280 nm and 309 nm.

  • Blank the instrument using the conjugation buffer.

  • Measure the absorbance of the DBCO-labeled antibody solution at both wavelengths (A280 and A309).

  • Calculate the concentration of the DBCO moiety and the antibody using the following equations:

    • DBCO Concentration (CDBCO): CDBCO (M) = A309 / ε309, DBCO (where ε309, DBCO is the molar extinction coefficient of the DBCO group at 309 nm, typically ~12,000 M-1cm-1)[15]

    • Corrected Antibody Absorbance (A280, corrected): A280, corrected = A280, measured - (A309 * CF) (where CF is the correction factor for the DBCO absorbance at 280 nm; CF = A280, DBCO / A309, DBCO, often around 1.089)[15]

    • Antibody Concentration (CAntibody): CAntibody (M) = A280, corrected / ε280, Antibody (where ε280, Antibody is the molar extinction coefficient of the antibody at 280 nm, e.g., ~210,000 M-1cm-1 for a typical IgG)

  • Calculate the average DAR: DAR = CDBCO / CAntibody

Protocol 2: DAR Distribution Analysis by HIC-HPLC

HIC separates ADC species based on increasing hydrophobicity corresponding to a higher number of conjugated DBCO-payloads.[1][3]

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with a high percentage of Mobile Phase A.

  • Inject 10-50 µg of the DBCO-labeled antibody onto the column.

  • Elute the bound species using a decreasing salt gradient (e.g., linear gradient from 100% A to 100% B over 30 minutes).

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to the unconjugated antibody (earliest eluting) and the different drug-loaded species (DAR 2, DAR 4, etc., with increasing retention times).

  • Calculate the relative percentage of each species by integrating the peak areas.

  • Calculate the average DAR using the following formula: Average DAR = Σ(Peak AreaDARn * n) / Σ(Peak AreaDARn) (where 'n' is the number of drugs for a given peak)

Protocol 3: Purity and Aggregation Analysis by SEC-HPLC

SEC is the standard method for quantifying aggregates and fragments in biotherapeutic samples.[11][12]

Materials:

  • HPLC system with a UV or fluorescence detector

  • SEC column (e.g., Agilent AdvanceBio SEC)

  • Mobile Phase: Isocratic buffer (e.g., 150 mM Sodium Phosphate, pH 7.0)

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Inject 10-50 µg of the DBCO-labeled antibody.

  • Run the separation under isocratic conditions for a sufficient time to elute all species (typically 20-30 minutes).

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to high-molecular-weight species (aggregates, eluting first), the monomeric antibody (main peak), and low-molecular-weight species (fragments, eluting last).

  • Integrate the peak areas to determine the percentage of monomer, aggregates, and fragments. The purity is typically reported as the percentage of the main monomer peak area relative to the total area of all peaks.

References

A Researcher's Guide to Calculating the Degree of Labeling (DOL) for DBCO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development, diagnostics, and chemical biology, the precise characterization of bioconjugates is critical. When labeling proteins, such as antibodies, with dibenzocyclooctyne (DBCO) groups for copper-free click chemistry, determining the Degree of Labeling (DOL) is a crucial quality control step. The DOL, also known as the Degree of Substitution (DOS), defines the average number of DBCO molecules conjugated to each protein molecule.[1][2] An accurate DOL is essential for ensuring batch-to-batch reproducibility and optimizing the performance of the conjugate, as a DOL that is too high or too low can negatively impact its function.[1][2]

This guide provides a comparative overview of the methods used to calculate the DOL for DBCO conjugates, with a focus on the most common technique, UV-Vis spectroscopy.

Comparison of Methods for DOL Determination

Several analytical techniques can be employed to determine the DOL of a DBCO-protein conjugate. The choice of method depends on factors such as the required precision, sample availability, and instrumentation access. The most widely used method is UV-Vis spectroscopy due to its simplicity and accessibility.[3] However, other techniques like HPLC and Mass Spectrometry can provide more detailed information.[3][4]

Table 1: Comparison of Analytical Methods for Determining DOL of DBCO Conjugates

MethodPrincipleInformation ProvidedAdvantagesLimitations
UV-Vis Spectroscopy Measures light absorbance at two wavelengths: ~280 nm for the protein and ~309 nm for the DBCO group.Provides an average DOL for the bulk sample.[3][4]Quick, simple, non-destructive, and uses common laboratory equipment.[3]It is an indirect method; its accuracy depends on precise molar extinction coefficients and correction factors. Can be affected by other molecules that absorb in the same region.[3][4]
Reverse-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity. The addition of the hydrophobic DBCO group results in a longer retention time compared to the unlabeled protein.Confirms successful conjugation via retention time shift and can provide information on the distribution of different labeled species.[3]Offers high resolution and sensitivity, providing both qualitative and quantitative data. Can also be used for purification.[3]Can be time-consuming and requires specialized equipment and method development.[3]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of molecules. The mass of the conjugate will increase with each added DBCO group.Provides the exact mass of the conjugate, allowing for the determination of the distribution of species (e.g., unlabeled, single-labeled, multi-labeled).[4]Highly accurate and provides detailed information on the labeling distribution.Requires access to a mass spectrometer and expertise in data analysis. Can be complex for heterogeneous samples.[4]
Fluorescence-Based Assays (e.g., Anthracene-Azide Assay) A fluorescent probe (e.g., anthracene-azide) reacts with the available DBCO groups, and the resulting fluorescence is measured to quantify the amount of conjugated DBCO.[4]Offers a highly precise quantification of the number of reactive DBCO groups.[4]High precision for determining the number of accessible DBCO groups.[4]Requires a specific fluorescent probe and a fluorometer. A standard curve is necessary for accurate quantification.[4]

Standard Method: DOL Calculation via UV-Vis Spectroscopy

UV-Vis spectroscopy is the most common method for determining the DOL of DBCO-protein conjugates. This technique leverages the characteristic absorbance peaks of the protein (typically at 280 nm) and the DBCO moiety (around 309 nm).[3] By measuring the absorbance at these two wavelengths, one can calculate the concentrations of the protein and the DBCO label and subsequently their molar ratio (the DOL).

A critical consideration is that the DBCO molecule also absorbs light at 280 nm. Therefore, a correction factor is required to subtract the contribution of the DBCO from the total absorbance at 280 nm to accurately determine the protein concentration.[5][6]

Experimental Protocol for DOL Calculation using UV-Vis Spectroscopy

This protocol outlines the steps to determine the DOL of a DBCO-labeled antibody (e.g., IgG).

Materials:

  • Purified DBCO-labeled protein conjugate

  • Phosphate-buffered saline (PBS) or another suitable amine-free and azide-free buffer

  • UV-Vis spectrophotometer (a NanoDrop spectrophotometer is convenient as it requires only 1-2 µL of sample)[5]

  • Quartz or UV-transparent cuvettes (if not using a NanoDrop)

Procedure:

  • Sample Preparation: Ensure the purified DBCO-protein conjugate is free of any unreacted DBCO labeling reagent. This is typically achieved through desalting columns or dialysis.[5]

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 280 nm and 309 nm. Use the buffer (e.g., PBS) to blank the instrument.

  • Absorbance Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).[5]

    • If the absorbance reading at 280 nm is too high (typically > 2.0), dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in the calculations.[2]

  • Calculations: Use the following formulas to calculate the DOL. The molar extinction coefficients (ε) are crucial for this calculation.

    • ε of DBCO at 309 nm (ε_DBCO): ~12,000 M⁻¹cm⁻¹[5][6]

    • ε of a typical IgG at 280 nm (ε_Protein): ~203,000 M⁻¹cm⁻¹ or 210,000 M⁻¹cm⁻¹[5][7]

    • Correction Factor (CF): This is the ratio of the DBCO absorbance at 280 nm to its absorbance at 309 nm (A₂₈₀/A₃₀₉ of free DBCO). This value is often provided by the reagent supplier and is typically around 0.90 to 1.089.[5][8]

    Step A: Calculate the molar concentration of the protein. Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ × CF)] / ε_Protein[4][5]

    Step B: Calculate the molar concentration of the DBCO label. DBCO Concentration (M) = A₃₀₉ / ε_DBCO[8]

    Step C: Calculate the Degree of Labeling (DOL). DOL = Moles of DBCO / Moles of Protein = DBCO Concentration / Protein Concentration[5][8]

    (Note: If the sample was diluted, multiply the final calculated concentrations by the dilution factor before calculating the DOL.)

Workflow for DOL Calculation via UV-Vis Spectroscopy

DOL_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation cluster_result Purify Purify DBCO-Conjugate (e.g., Desalting Column) Dilute Dilute Sample (if necessary) Purify->Dilute Spectro Measure Absorbance (A₂₈₀ & A₃₀₉) Dilute->Spectro Measure Absorbance Calc_Protein Calculate Protein Conc. Spectro->Calc_Protein Calc_DBCO Calculate DBCO Conc. Spectro->Calc_DBCO Calc_DOL Calculate DOL (DBCO / Protein) Calc_Protein->Calc_DOL Calc_DBCO->Calc_DOL Result Final DOL Value Calc_DOL->Result

Caption: Experimental workflow for determining the Degree of Labeling (DOL) using UV-Vis spectroscopy.

By selecting the appropriate method and carefully following established protocols, researchers can accurately determine the DOL of their DBCO conjugates, ensuring the quality and reliability of their subsequent experiments in areas like antibody-drug conjugation, targeted imaging, and advanced diagnostics.

References

Navigating the Maze of Bioconjugation: A Comparative Guide to Validating DBCO Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of creating next-generation therapeutics and diagnostics, the precise and reliable validation of biomolecule conjugation is a critical checkpoint. Among the various bioorthogonal chemistries, the strain-promoted alkyne-azide cycloaddition (SPAAC), often employing dibenzocyclooctyne (DBCO), has emerged as a powerful tool. However, the successful conjugation of a DBCO-functionalized molecule to its azide-tagged partner is only half the battle. Rigorous analytical validation is paramount to ensure the desired product's identity, purity, and homogeneity. This guide provides an objective comparison of mass spectrometry (MS) with other common analytical techniques for validating DBCO conjugation, supported by experimental data and detailed protocols to empower you in selecting the most appropriate method for your research needs.

Mass spectrometry has become a gold standard for the in-depth characterization of bioconjugates due to its ability to provide precise mass measurements.[1] This allows for the unambiguous confirmation of successful conjugation and the determination of key parameters like the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).[1][2][3] However, a suite of alternative techniques, including various forms of chromatography and electrophoresis, also offer robust validation capabilities.[1] The selection of the optimal analytical technique is contingent on several factors, including the specific information required, the nature of the bioconjugate, and the available instrumentation.[1]

Performance Snapshot: Mass Spectrometry vs. Alternatives

To facilitate a clear understanding of the strengths and limitations of each technique, the following table summarizes their key performance metrics in the context of DBCO conjugation validation.

FeatureMass Spectrometry (MS)Hydrophobic Interaction Chromatography (HIC)Size-Exclusion Chromatography (SEC)Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Primary Information Precise mass measurement, determination of drug-to-antibody ratio (DAR), identification of conjugation sites, sequence verification.[1]Determination of DAR, assessment of drug load distribution and heterogeneity.[1]Detection of aggregation and larger impurities, separation based on size.Estimation of molecular weight and assessment of purity.
Resolution High to very high, capable of resolving species with single conjugations.Moderate to high, can separate different DAR species.Low to moderate, primarily for size variants.Low to moderate, can show shifts in molecular weight upon conjugation.[4]
Quantitative Accuracy High, provides precise quantification of different species.High, allows for accurate determination of average DAR.[3]Semi-quantitative for aggregation.Primarily qualitative to semi-quantitative.
Throughput Moderate, sample preparation and analysis can be time-consuming.High, amenable to automation.High, relatively fast analysis times.High, can run multiple samples in parallel.
Sample Requirement Low (micrograms to nanograms).Moderate (micrograms).Moderate (micrograms).Moderate (micrograms).
Instrumentation Cost High.Moderate.Moderate.Low.
Technical Expertise High, requires specialized knowledge for operation and data analysis.Moderate.Low to moderate.Low.

The Mass Spectrometry Workflow for DBCO Conjugation Validation

Mass spectrometry provides an unparalleled level of detail in the analysis of DBCO-conjugated biomolecules. The general workflow involves several key steps, from sample preparation to data interpretation, which are crucial for obtaining high-quality, reliable results.

DBCO_MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis A DBCO-Conjugated Biomolecule B Desalting/ Purification A->B Remove excess reagents C Optional: Deglycosylation/ Reduction B->C Simplify spectrum D Intact Mass Analysis (e.g., ESI-QTOF) C->D Determine overall mass & DAR E Peptide Mapping (LC-MS/MS) C->E Identify conjugation sites F Deconvolution of Mass Spectra D->F G Database Search & Fragment Ion Analysis E->G H Confirmation of Conjugation & Purity F->H G->H

A generalized workflow for the validation of DBCO conjugation using mass spectrometry.

Experimental Protocols

To provide a practical guide, this section outlines the detailed methodologies for the key experiments discussed.

Mass Spectrometry (MS) Protocol
  • Sample Preparation:

    • Start with the purified DBCO-conjugated biomolecule.

    • For intact mass analysis of proteins like antibodies, desalt the sample using a suitable method such as a desalting column or buffer exchange to remove non-volatile salts.[4]

    • For peptide mapping analysis, the protein is typically denatured, reduced, alkylated, and then digested with a specific protease (e.g., trypsin).

  • Instrumentation and Analysis:

    • Intact Mass Analysis: Use a high-resolution mass spectrometer such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Time-of-Flight (Q-TOF) instrument.[5][6] The sample is introduced into the mass spectrometer, and the resulting spectrum of multiply charged ions is deconvoluted to determine the intact mass of the conjugated and unconjugated species.

    • Peptide Mapping (LC-MS/MS): The digested peptide mixture is separated using a liquid chromatography (LC) system, typically a reverse-phase column, coupled to the mass spectrometer. The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Intact Mass: The deconvoluted mass spectrum will show peaks corresponding to the unconjugated biomolecule and the biomolecule with one or more DBCO-payloads attached. The mass difference between the peaks confirms the successful conjugation and allows for the calculation of the average DAR.

    • Peptide Mapping: The MS/MS data is searched against a protein sequence database to identify the peptides. The modification (the mass of the DBCO-payload) is included as a variable modification in the search parameters. The identification of a peptide with the expected mass shift confirms the site of conjugation.

Hydrophobic Interaction Chromatography (HIC) Protocol
  • Instrumentation and Column:

    • Utilize an HPLC or UPLC system equipped with a UV detector.

    • Select a HIC column (e.g., Butyl-NPR) suitable for the bioconjugate.[1]

  • Mobile Phases:

    • Mobile Phase A (High Salt): A high concentration of salt, such as 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[1]

    • Mobile Phase B (Low Salt): A low salt buffer, for example, 50 mM sodium phosphate, pH 7.0.[1]

  • Chromatographic Method:

    • Equilibrate the column with a mixture of Mobile Phase A and B.

    • Inject the sample.

    • Elute the bound species using a decreasing salt gradient (i.e., increasing the percentage of Mobile Phase B). The more hydrophobic species (higher DAR) will elute later.

    • Monitor the absorbance at 280 nm.[1]

  • Data Analysis:

    • Integrate the peak areas corresponding to the different drug-loaded species.

    • Calculate the average DAR using the formula: DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area), where 'n' is the number of conjugated molecules.[1]

Size-Exclusion Chromatography (SEC) Protocol
  • Instrumentation and Column:

    • Use an HPLC or UPLC system with a UV detector.

    • Choose an SEC column with a pore size appropriate for the molecular weight of the bioconjugate.

  • Mobile Phase:

    • An isocratic mobile phase is typically used, such as phosphate-buffered saline (PBS).

  • Chromatographic Method:

    • Equilibrate the column with the mobile phase.

    • Inject the sample.

    • Run the analysis at a constant flow rate (e.g., 0.5-1.0 mL/min).[1]

    • Monitor the absorbance at 280 nm.[1]

  • Data Analysis:

    • Analyze the chromatogram for the presence of the main peak (monomer) and any high molecular weight species (aggregates) or low molecular weight fragments.

SDS-PAGE Protocol
  • Sample Preparation:

    • Mix the bioconjugate sample with a loading buffer. For reducing SDS-PAGE, the loading buffer will contain a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol. For non-reducing SDS-PAGE, the reducing agent is omitted.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel.

    • Apply an electric field to separate the proteins based on their molecular weight.

  • Visualization:

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive fluorescent stain.

  • Data Analysis:

    • Compare the band of the conjugated biomolecule to the unconjugated control. A successful conjugation will often result in a slight upward shift in the molecular weight of the band.[4] The presence of multiple bands may indicate heterogeneity in the conjugation.

Logical Comparison: Choosing the Right Tool for the Job

The decision of which validation method to employ depends on the specific question being asked. The following diagram illustrates a logical approach to selecting the appropriate technique.

Logical_Comparison Start What is the primary validation question? Q1 Need to confirm precise mass and identify conjugation sites? Start->Q1 Q2 Need to determine DAR and assess heterogeneity? Q1->Q2 No MS Mass Spectrometry Q1->MS Yes Q3 Concerned about aggregation? Q2->Q3 No HIC HIC Q2->HIC Yes Q4 Need a quick, qualitative check of conjugation? Q3->Q4 No SEC SEC Q3->SEC Yes SDS_PAGE SDS-PAGE Q4->SDS_PAGE Yes

A decision tree for selecting the appropriate DBCO conjugation validation method.

Signaling Pathways: A Common Application Arena

DBCO-conjugated molecules, particularly antibody-drug conjugates, are frequently designed to interact with specific signaling pathways implicated in diseases like cancer. For instance, an ADC might target a receptor tyrosine kinase (RTK) on the surface of a cancer cell. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to apoptosis. Validating the integrity of the ADC through methods like mass spectrometry is crucial to ensure that it can effectively engage with its target and exert its therapeutic effect within the intended signaling cascade.

Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular ADC DBCO-Conjugated Antibody-Drug Conjugate RTK Receptor Tyrosine Kinase (RTK) ADC->RTK Binding Endosome Endosome RTK->Endosome Internalization membrane Cell Membrane Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Apoptosis Payload->Apoptosis Induction

Simplified signaling pathway of an ADC targeting an RTK.

References

A Head-to-Head Comparison: DBCO-NH-PEG7-C2-NHS Ester vs. Alternative Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical determinant of success in bioconjugation. The stability, specificity, and efficiency of the linkage can profoundly impact the performance of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. This guide provides an objective comparison of DBCO-NH-PEG7-C2-NHS ester with other commonly used crosslinkers, supported by experimental data and detailed protocols to inform your selection process.

This compound is a heterobifunctional crosslinker that leverages two highly efficient chemistries: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. This guide will compare its performance primarily against maleimide-based crosslinkers, such as SMCC, which are widely used in the field.

Data Presentation: A Quantitative Look at Performance

The choice of crosslinker significantly influences the physicochemical properties and in vivo performance of bioconjugates. The following tables summarize key quantitative data comparing DBCO-based linkers with maleimide-based alternatives.

Parameter DBCO-based Linker (e.g., DBCO-PEG-NHS) Maleimide-based Linker (e.g., SMCC) Key Takeaway
Conjugation Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Thiol-Maleimide Michael AdditionSPAAC offers high bioorthogonality, avoiding side reactions with other functional groups.[1]
Reaction Specificity High: Reacts specifically with azide (B81097) groups.High: Reacts specifically with thiol groups.Both offer high specificity to their respective functional groups.
Homogeneity of Conjugate High, leading to a more defined Drug-to-Antibody Ratio (DAR).[2]Lower, often results in a heterogeneous mixture of species.Click chemistry enables more precise control over the conjugation sites and stoichiometry.[3]
Stability of Linkage High: Forms a stable triazole linkage.Variable: Thioether bond can be susceptible to retro-Michael reaction, leading to drug deconjugation.[4][5][6]DBCO-linked conjugates generally exhibit superior stability in plasma.[2]
Biocompatibility High: Copper-free reaction is ideal for in vivo and live-cell applications.[1]Generally good, but the maleimide (B117702) group can react with free thiols in vivo.The absence of a cytotoxic copper catalyst is a significant advantage of SPAAC.[1]

Table 1: Physicochemical and Stability Comparison of Crosslinkers. This table highlights the advantages of DBCO-based linkers in producing more homogeneous and stable conjugates compared to traditional maleimide chemistry.[2]

Parameter ADC with DBCO-Linker ADC with Maleimide-Linker Observation
In Vitro Cytotoxicity (IC50) Potent and target-specific. May show slightly lower IC50 values in some cases.[2]Potent and target-specific.The higher stability and homogeneity of DBCO-linked ADCs can contribute to enhanced potency.[2]
In Vivo Efficacy Generally enhanced due to improved pharmacokinetic properties and stability.[7]Can be limited by premature drug release and faster clearance.[5]The hydrophilic PEG spacer in DBCO-PEG linkers can improve the ADC's solubility and in vivo half-life.[7]
Off-target Toxicity Potentially lower due to increased stability and reduced premature drug release.Can be higher due to the potential for deconjugation in circulation.[4]Linker stability is a critical factor in minimizing off-target toxicity.[4]

Table 2: In Vitro and In Vivo Performance Comparison of ADCs. This table summarizes the impact of the linker on the biological performance of antibody-drug conjugates.

Linker Molar Excess of Linker to Antibody Conjugation Yield (%) Notes
DBCO-PEG4-NHS5-10~80-90%Higher molar excess can lead to precipitation. Hydrophilic PEG improves solubility and yield.[8]
DBCO-NHS (hydrophobic)>5Lower yield due to precipitationThe hydrophobicity of the DBCO group can negatively impact conjugation efficiency.[8]
SMCC10-20Variable, typically lower than optimized DBCO reactions.Heterogeneity of the product makes precise yield determination more complex.

Table 3: Comparative Conjugation Efficiency. This table presents data on the conjugation yield for different DBCO-based linkers, highlighting the benefit of the PEG spacer. A direct, side-by-side quantitative comparison with SMCC under identical conditions is less common in the literature, but click chemistry is generally reported to provide high and reproducible yields.[9]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of this compound in bioconjugation.

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Copper-Free Click Chemistry Antibody (with Lysine) Antibody (with Lysine) Activated Antibody Activated Antibody Antibody (with Lysine)->Activated Antibody NHS ester reaction (pH 7.2-8.5) This compound This compound This compound->Activated Antibody Antibody-Drug Conjugate (ADC) Antibody-Drug Conjugate (ADC) Activated Antibody->Antibody-Drug Conjugate (ADC) SPAAC (Bioorthogonal) Azide-modified Payload Azide-modified Payload Azide-modified Payload->Antibody-Drug Conjugate (ADC)

Caption: Workflow for ADC synthesis using this compound.

G ADC ADC Receptor Receptor ADC->Receptor Binding Tumor Cell Tumor Cell Endosome Endosome Tumor Cell->Endosome Receptor-mediated endocytosis Receptor->Tumor Cell Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Payload Lysosome->Payload Payload Release (e.g., linker cleavage) PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Payload->PI3K/Akt/mTOR Pathway Inhibition Apoptosis Apoptosis Payload->Apoptosis Induces Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt/mTOR Pathway->Cell Proliferation & Survival Promotes PI3K/Akt/mTOR Pathway->Apoptosis Inhibits

Caption: ADC targeting the mTOR signaling pathway in a tumor cell.

G ADC Sample ADC Sample Plasma Incubation (37°C) Plasma Incubation (37°C) ADC Sample->Plasma Incubation (37°C) Time Points (0, 6, 24, 48, 72h) Time Points (0, 6, 24, 48, 72h) Plasma Incubation (37°C)->Time Points (0, 6, 24, 48, 72h) Sample Analysis Sample Analysis Time Points (0, 6, 24, 48, 72h)->Sample Analysis ELISA ELISA Sample Analysis->ELISA LC-MS LC-MS Sample Analysis->LC-MS Intact ADC Quantification Intact ADC Quantification ELISA->Intact ADC Quantification Free Payload Quantification Free Payload Quantification LC-MS->Free Payload Quantification

Caption: Experimental workflow for assessing ADC linker stability in vitro.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and evaluation of bioconjugation strategies.

Protocol 1: Antibody Conjugation with this compound

Objective: To covalently attach the this compound to an antibody via its primary amine residues.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[8]

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[8]

  • Spin desalting column (e.g., 7K MWCO).[10]

Procedure:

  • Preparation: Ensure the antibody solution is free from amine-containing buffers and stabilizers. If necessary, perform a buffer exchange into PBS.

  • Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[11]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should ideally be below 20%.[8]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[8]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.[8]

  • Purification: Remove excess, unreacted crosslinker and byproducts using a spin desalting column equilibrated with the desired storage buffer.[10]

  • Characterization: Determine the degree of labeling (DOL) spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[8]

Protocol 2: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.

Materials:

  • Purified ADC.

  • Human, mouse, or rat plasma.

  • Incubator at 37°C.

  • Analytical instruments (ELISA reader, LC-MS system).

Procedure:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[4]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[4]

  • Quantification of Intact ADC (ELISA):

    • Coat a 96-well plate with an antigen specific to the ADC's antibody.

    • Add diluted plasma samples to the wells.

    • Detect the bound ADC using an enzyme-conjugated secondary antibody that recognizes the cytotoxic payload.

    • Add a substrate and measure the signal, which is proportional to the amount of intact ADC.[12]

  • Quantification of Free Payload (LC-MS):

    • Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile).[12]

    • Centrifuge and collect the supernatant containing the free payload.

    • Analyze the supernatant by LC-MS to quantify the amount of released drug.[4][12]

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug molecules conjugated to each antibody.

Method 1: UV/Vis Spectroscopy

Principle: Measures the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentrations of each component and thereby the average DAR.[13][14]

Procedure:

  • Accurately determine the molar extinction coefficients of the unconjugated antibody and the free drug-linker at both wavelengths.[14]

  • Measure the absorbance of the purified ADC sample at both wavelengths.

  • Calculate the average DAR using the Beer-Lambert law and a specific formula that accounts for the absorbance contributions of both the antibody and the drug at each wavelength.

Method 2: Hydrophobic Interaction Chromatography (HIC)

Principle: Separates ADC species based on differences in hydrophobicity imparted by the conjugated drug-linker. Species with higher DARs are more hydrophobic and elute later.[13]

Procedure:

  • Equilibrate a HIC column with a high-salt mobile phase.

  • Inject the ADC sample.

  • Elute the ADC species using a decreasing salt gradient.

  • The area of each peak in the chromatogram corresponds to the relative abundance of each DAR species. The average DAR is calculated from the weighted average of the peak areas.

Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: Provides the most detailed and accurate characterization by separating ADC species and determining their precise molecular weights.[13]

Procedure:

  • Separate the ADC species using a reversed-phase liquid chromatography column.[13]

  • Analyze the eluting species by mass spectrometry to determine their exact mass.

  • The mass difference between the unconjugated antibody and the various ADC species allows for unambiguous determination of the DAR for each species and the calculation of the average DAR.

Conclusion

The selection of a crosslinker is a critical decision in the development of bioconjugates. This compound, with its bioorthogonal click chemistry, offers significant advantages in terms of producing homogeneous and stable conjugates, which can translate to improved in vivo performance and a better safety profile. While traditional maleimide-based linkers are well-established, the potential for instability and product heterogeneity should be carefully considered. The experimental protocols provided in this guide offer a framework for the rational evaluation and selection of the optimal crosslinker for your specific application, empowering the development of next-generation targeted therapies and diagnostics.

References

DBCO vs. BCN: A Researcher's Guide to Copper-Free Click Chemistry in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation, strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, has emerged as an indispensable tool for studying biological processes in their native environment. This guide provides a comprehensive comparison of two of the most prominent cyclooctynes, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), to empower researchers, scientists, and drug development professionals in selecting the optimal reagent for their live-cell applications.

The primary advantage of SPAAC lies in its bioorthogonality; the reaction between a strained alkyne (like DBCO or BCN) and an azide (B81097) proceeds with high efficiency and specificity under physiological conditions, obviating the need for cytotoxic copper catalysts.[1][2][3] This has propelled its widespread adoption in diverse applications, including live-cell imaging, proteomics, and the development of antibody-drug conjugates.[1] While both DBCO and BCN react readily with azides to form a stable triazole linkage, their distinct chemical and physical properties significantly influence their performance in a cellular context.

Performance Comparison: Kinetics, Stability, and Physicochemical Properties

A critical evaluation of DBCO and BCN involves a detailed look at their reaction kinetics, stability in the complex intracellular environment, and inherent physical characteristics such as size and hydrophilicity.

Reaction Kinetics

The rate of the SPAAC reaction is a crucial determinant of its utility, particularly for tracking dynamic processes or when dealing with low concentrations of target molecules. Generally, DBCO exhibits faster reaction kinetics compared to BCN, a property attributed to its greater ring strain.[1][4] However, the specific reaction partner can influence this rate.[1]

Cyclooctyne (B158145)Azide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
DBCO Benzyl (B1604629) azide0.24CH₃CN:H₂O (3:1)
BCN Benzyl azide0.07CH₃CN:H₂O (3:1)
DBCO Phenyl azide0.033CH₃CN:H₂O (3:1)
BCN Phenyl azide0.2CH₃CN:H₂O (3:1)

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[1]

Interestingly, while DBCO reacts more rapidly with aliphatic azides like benzyl azide, BCN demonstrates a significantly higher reaction rate with aromatic azides such as phenyl azide.[1] This underscores the importance of considering the electronic properties of the azide when selecting the appropriate cyclooctyne. For most biological applications involving metabolic labeling with azido (B1232118) sugars, which present aliphatic azides, DBCO offers a kinetic advantage.

Stability

The stability of the cyclooctyne within the cellular milieu is paramount for the success and reliability of long-term labeling experiments. The intracellular environment is reducing, with high concentrations of thiols like glutathione (B108866) (GSH), which can potentially react with and degrade strained alkynes.[4]

ConditionDBCO StabilityBCN StabilityKey Observations
Glutathione (GSH) Less stableMore stableBCN exhibits significantly greater stability in the presence of this key intracellular antioxidant.[1]
Tris(2-carboxyethyl)phosphine (TCEP) Unstable over 24 hoursMore stableFor experiments requiring reducing conditions, BCN is the more robust choice.[1]
Aqueous Buffers (e.g., PBS) Generally stableGenerally stableBoth linkers are sufficiently stable for most experiments in standard biological buffers.[1]
Intracellular Environment (Phagocytes) Moderate stability (36% degradation after 24h)Lower stability (79% degradation after 24h)In the harsh environment of phagocytic cells, DBCO showed greater stability than BCN in one study.[5]

The enhanced stability of BCN in the presence of thiols makes it a more suitable option for long-term intracellular studies where the bioconjugate is expected to persist for extended periods.[4]

Physicochemical Properties

Beyond reactivity and stability, the intrinsic properties of DBCO and BCN can influence their behavior in biological systems.

PropertyDBCOBCNImplications for Live-Cell Applications
Size LargerSmallerBCN's smaller size may be advantageous when labeling sterically hindered targets or to minimize potential perturbation of the target biomolecule's function.[4][6]
Hydrophilicity More lipophilic/hydrophobicMore hydrophilicThe higher hydrophilicity of BCN can improve solubility in aqueous buffers and may reduce non-specific binding to cellular components.[6][7]

Experimental Protocols

Below are generalized protocols for live-cell labeling using DBCO and BCN. The optimal concentrations and incubation times should be determined empirically for each specific cell type and experimental setup.

Protocol 1: Metabolic Labeling of Live Cells with Azido Sugars

This initial step introduces the azide functionality into cellular biomolecules.

  • Cell Culture: Plate cells in a suitable culture vessel and allow them to adhere overnight.

  • Metabolic Labeling: Replace the culture medium with fresh medium containing the desired azido sugar (e.g., Ac₄ManNAz for sialic acid labeling) at a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azido sugar into cell surface glycans.[8][9]

Protocol 2: Copper-Free Click Chemistry Labeling with DBCO- or BCN-Fluorophore Conjugates

This step attaches the detection molecule to the azide-labeled cells.

  • Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed phosphate-buffered saline (PBS) or a suitable live-cell imaging buffer.[8][10]

  • Labeling: Prepare a solution of the DBCO- or BCN-conjugated fluorophore in the imaging buffer at a final concentration of 10-100 µM.[11][12]

  • Incubation: Add the labeling solution to the cells and incubate for 30 minutes to 2 hours at 37°C, protected from light.[8][10] Incubation times may need to be optimized; for BCN, a longer incubation time might be necessary to achieve comparable labeling to DBCO due to its generally slower kinetics with aliphatic azides.

  • Washing: Remove the labeling solution and wash the cells three to five times with the imaging buffer to remove any unbound fluorophore.[8][11]

  • Imaging: The cells are now ready for visualization by fluorescence microscopy.

Visualizing the Concepts

To further clarify the key aspects of DBCO and BCN in copper-free click chemistry, the following diagrams illustrate the chemical structures, a typical experimental workflow, and a summary of their comparative performance.

Chemical Structures of DBCO and BCN cluster_DBCO DBCO (Dibenzocyclooctyne) cluster_BCN BCN (Bicyclo[6.1.0]nonyne) DBCO_img BCN_img

Caption: Chemical structures of DBCO and BCN.

G General Workflow for Live-Cell Labeling A 1. Metabolic Labeling Incubate live cells with an azido-modified precursor (e.g., azido sugar). B 2. Azide Incorporation Azide groups are incorporated into cellular biomolecules (e.g., cell surface glycans). A->B C 3. Copper-Free Click Reaction Add DBCO- or BCN-conjugated probe (e.g., fluorophore). B->C D 4. Covalent Labeling Formation of a stable triazole linkage between the probe and the biomolecule. C->D E 5. Wash and Image Remove unbound probe and visualize labeled cells via fluorescence microscopy. D->E

Caption: A typical experimental workflow for live-cell imaging.

G DBCO vs. BCN: Key Performance Metrics cluster_DBCO DBCO cluster_BCN BCN DBCO_Kinetics Faster Kinetics (with aliphatic azides) Choice Optimal Choice Depends on Application DBCO_Kinetics->Choice Rapid Labeling DBCO_Stability Less Stable (to thiols) DBCO_Properties Larger & More Hydrophobic BCN_Kinetics Slower Kinetics (with aliphatic azides) BCN_Stability More Stable (to thiols) BCN_Stability->Choice Long-Term Studies BCN_Properties Smaller & More Hydrophilic BCN_Properties->Choice Steric Hindrance/ Solubility Concerns

Caption: A comparison of key performance metrics for DBCO and BCN.

Conclusion: Making the Right Choice

The decision between DBCO and BCN for copper-free click chemistry in live cells is not a one-size-fits-all scenario. The optimal choice is contingent upon the specific demands of the experiment.

Choose DBCO when:

  • Speed is critical: For applications requiring rapid labeling, such as tracking fast dynamic processes, the superior kinetics of DBCO with the aliphatic azides common in metabolic labeling are a distinct advantage.[4]

  • Steric hindrance is not a concern: For labeling easily accessible targets, the larger size of DBCO is unlikely to be a limiting factor.[4]

Choose BCN when:

  • Enhanced stability is required: For long-term intracellular studies or in environments with high concentrations of reducing agents, BCN's greater stability offers a more robust solution.[1][4]

  • The target is sterically hindered: The smaller size of BCN can be beneficial for labeling targets within crowded molecular environments.[4][6]

  • Hydrophilicity is a priority: To improve aqueous solubility and minimize non-specific binding, the more hydrophilic nature of BCN is advantageous.[6][7]

By carefully considering the interplay between reaction kinetics, stability, and physicochemical properties in the context of the biological question at hand, researchers can harness the full potential of copper-free click chemistry for illuminating the intricate workings of living cells.

References

Safety Operating Guide

Proper Disposal Procedures for DBCO-NH-PEG7-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of DBCO-NH-PEG7-C2-NHS ester, a common reagent in bioconjugation and click chemistry. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to institutional and local regulations is paramount.

I. Understanding the Hazards

This compound is classified with specific hazards that necessitate careful handling and disposal.[1] The Globally Harmonized System (GHS) classifications for similar DBCO-NHS ester compounds include:

  • Acute toxicity, oral (Category 4) [1]

  • Skin corrosion/irritation (Category 2) [1]

  • Serious eye damage/eye irritation (Category 2A) [1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]

These classifications indicate that the compound can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1]

II. Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following personal protective equipment is worn:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety goggles with side-shields[1]
Skin and Body Laboratory coat or impervious clothing
Respiratory Use in a well-ventilated area or with an appropriate respirator if dust or aerosols are generated

III. Disposal Workflow

The proper disposal of this compound and its associated waste involves a systematic approach to minimize exposure and environmental contamination. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal A Wear Appropriate PPE C Unused/Expired Reagent A->C B Consult Institutional EHS Guidelines B->C F Solid Waste Container (Labeled) C->F Solid D Contaminated Labware (Tips, Tubes, etc.) D->F E Liquid Waste (Reaction Mixtures) G Liquid Waste Container (Labeled) E->G Liquid H Arrange for Hazardous Waste Pickup by EHS F->H G->H

Figure 1. General workflow for the disposal of this compound waste.

IV. Step-by-Step Disposal Procedures

1. Unused or Expired Reagent:

  • Do not dispose of the solid reagent down the drain or in regular trash.

  • Keep the reagent in its original, tightly sealed container.[1]

  • Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".

  • Store in a designated, secure hazardous waste accumulation area until collection by your institution's EHS department.

2. Contaminated Solid Waste:

This category includes items such as pipette tips, centrifuge tubes, gloves, and weigh paper that have come into contact with the chemical.

  • Collect all contaminated solid waste in a designated, leak-proof hazardous waste container lined with a durable plastic bag.

  • Label the container as "Hazardous Waste" with the name of the chemical.

  • Once the container is full, seal it securely and arrange for pickup through your EHS department.

3. Liquid Waste:

This includes reaction mixtures or solutions containing this compound.

  • Collect all liquid waste in a designated, sealed, and compatible hazardous waste container.

  • Do not mix with incompatible waste streams.

  • Label the container clearly as "Hazardous Waste" and list all chemical components, including solvents.

  • Store in a secondary containment bin in a designated hazardous waste area.

V. Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[1] If the spill is large or in a poorly ventilated space, evacuate personnel from the immediate area.

  • Wear Appropriate PPE: Before cleaning, don all necessary PPE as outlined in Section II.

  • Contain the Spill:

    • For solid spills: Use dry clean-up procedures to avoid generating dust.[2] Carefully sweep or vacuum the material.

    • For solutions: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or diatomite.[1]

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol, followed by soap and water.[1]

  • Dispose of Waste: Dispose of the sealed container as hazardous waste according to the procedures in Section IV.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical. Disposal must be conducted in accordance with all prevailing local, state, and federal regulations.[1]

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。